2-(4-Methoxyphenyl)benzothiophene-6-OL
Description
The exact mass of the compound 2-(4-Methoxyphenyl)benzothiophene-6-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxyphenyl)benzothiophene-6-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)benzothiophene-6-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFJMKTXKURRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431623 | |
| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225648-21-5 | |
| Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)benzothiophene-6-OL: Structure, Properties, and Therapeutic Context
This guide provides a detailed technical overview of 2-(4-Methoxyphenyl)benzothiophene-6-OL, a significant heterocyclic compound within the benzothiophene class. While direct extensive research on this specific mono-methylated, mono-hydroxylated analog is not widely published, its structural relationship to the well-characterized di-hydroxy and di-methoxy analogs—key players in the synthesis of selective estrogen receptor modulators (SERMs)—allows for a robust, scientifically-grounded exploration of its properties and potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced characteristics of this molecule and its relevance in contemporary pharmaceutical science.
Core Molecular Structure and Inferred Physicochemical Properties
2-(4-Methoxyphenyl)benzothiophene-6-OL is a derivative of benzo[b]thiophene, a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring. This core scaffold is prevalent in a variety of biologically active compounds.[1][2][3] The subject molecule is specifically substituted at two key positions: a 4-methoxyphenyl group at the C2 position and a hydroxyl group at the C6 position.
The interplay between the electron-donating methoxy group and the phenolic hydroxyl group dictates the molecule's electronic and solubility characteristics. The hydroxyl group at the C6 position is a critical feature, often associated with receptor binding, particularly in the context of estrogen receptors.[4]
Structural Elucidation
The definitive structure of 2-(4-Methoxyphenyl)benzothiophene-6-OL is best represented by its IUPAC name and SMILES notation, which encode its precise atomic connectivity.
Diagram 1: Chemical Structure of 2-(4-Methoxyphenyl)benzothiophene-6-OL
Caption: 2D structure of 2-(4-Methoxyphenyl)benzothiophene-6-OL.
Physicochemical Data Summary
The following table summarizes the core physicochemical properties. These values are calculated or inferred based on the properties of its close structural analogs, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (di-methoxy analog) and 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (di-hydroxy analog).[4][5]
| Property | Inferred/Calculated Value | Source/Basis for Inference |
| Molecular Formula | C₁₅H₁₂O₂S | Based on atomic count from structure |
| Molecular Weight | 256.32 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid, from off-white to brownish powder. | Inferred from analogs which are solids.[6][7] |
| Melting Point (°C) | Estimated between 190-300 °C | The di-methoxy analog melts at 191-197°C, while the di-hydroxy analog melts at a higher temperature of 295°C (dec.)[8]. The presence of one hydroxyl group suggests a melting point likely higher than the di-methoxy but lower than the di-hydroxy due to hydrogen bonding. |
| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane, chloroform, and ethanol. | The benzothiophene core is non-polar, but the hydroxyl group will impart some polarity. Overall solubility profile is expected to be similar to its analogs.[6][9] |
| LogP (Octanol/Water) | ~4.2 | Estimated based on the LogP of the di-methoxy analog (4.5)[5] and the di-hydroxy analog (3.9)[4]. The single hydroxyl group reduces lipophilicity compared to the di-methoxy version. |
Synthesis and Chemical Reactivity
The synthesis of 2-(4-Methoxyphenyl)benzothiophene-6-OL is not commonly detailed as a final product but can be conceptualized as an intermediate step in the production of more complex molecules like Raloxifene. The most plausible synthetic routes would involve the modification of its more readily available di-substituted analogs.
Potential Synthetic Pathways
Two primary strategies can be proposed for the laboratory- or industrial-scale synthesis of this compound:
-
Selective Demethylation: Starting with the commercially available 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a selective demethylation of the hydroxyl group at the C6 position would yield the target compound. This is a common strategy in medicinal chemistry to unmask a phenolic group, which is often crucial for biological activity. Reagents such as boron tribromide (BBr₃) or other ether-cleaving agents would need to be carefully titrated to favor mono-demethylation over di-demethylation.
-
Acid-Catalyzed Cyclization: A more direct, albeit potentially lower-yield, approach involves the intramolecular cyclization of an appropriate acetophenone precursor, such as α-(3-hydroxyphenylthio)-4-methoxyacetophenone. This type of reaction, often catalyzed by strong acids like polyphosphoric acid (PPA), is a known method for creating the benzothiophene core.[10][11] However, controlling the regioselectivity to favor the 6-hydroxy isomer over the 4-hydroxy isomer can be challenging.[11]
Diagram 2: Conceptual Synthesis Workflow via Selective Demethylation
Caption: A plausible synthetic route to the target compound.
Role in Drug Development and Medicinal Chemistry
The benzothiophene scaffold is a "privileged structure" in drug discovery, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][12]
Intermediate for Selective Estrogen Receptor Modulators (SERMs)
The most significant context for 2-(4-Methoxyphenyl)benzothiophene-6-OL and its analogs is their role as precursors to SERMs, most notably Raloxifene.[13][14] Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[15][16]
The core structure of Raloxifene is 2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thiophene.[4][8] The synthesis of Raloxifene involves the acylation of this di-hydroxy core. Therefore, 2-(4-Methoxyphenyl)benzothiophene-6-OL serves as a protected intermediate. The methoxy group at the C4 position of the phenyl ring prevents unwanted side reactions during the acylation step at the C3 position of the benzothiophene ring. The final step in the synthesis would then involve the deprotection (demethylation) of this methoxy group to yield the active Raloxifene molecule.
Diagram 3: Role as a Protected Intermediate in SERM Synthesis
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol | C14H10O2S | CID 445920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-2-(4-Methoxyphenyl)-1-Benzothiophene | Chemical Properties, Applications & Safety | Reliable Chinese Supplier [quinoline-thiophene.com]
- 7. 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[B] Thiophene Manufacturers India - Swadev Chemicals [swadevchemicals.com]
- 8. 2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol CAS 63676-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 6-Methoxy-2-(4-methoxyphenyl)benzothiophene Properties, Uses, Safety Data & Synthesis | Buy from China Supplier [quinoline-thiophene.com]
- 10. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 11. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 14. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1 | SynZeal [synzeal.com]
- 15. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Raloxifene - Wikipedia [en.wikipedia.org]
The Rising Therapeutic Potential of 2-Aryl-6-Hydroxybenzothiophene Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Among its diverse derivatives, the 2-aryl-6-hydroxybenzothiophene core has emerged as a particularly promising framework for the development of novel therapeutics. The strategic placement of an aryl group at the 2-position and a hydroxyl moiety at the 6-position provides a unique combination of structural features that can be tailored to interact with a variety of biological targets. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-aryl-6-hydroxybenzothiophene derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of medicinal chemistry.
Introduction: The Significance of the 2-Aryl-6-Hydroxybenzothiophene Scaffold
Benzothiophene, a bicyclic aromatic compound composed of a fused benzene and thiophene ring, is a cornerstone in the design of bioactive molecules. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The 2-aryl-6-hydroxybenzothiophene scaffold combines the key pharmacophoric features of a lipophilic aryl group, which can engage in hydrophobic and π-stacking interactions with biological targets, and a phenolic hydroxyl group, a well-known hydrogen bond donor and acceptor, and a handle for further derivatization. This unique combination allows for fine-tuning of the molecule's physicochemical properties and biological activity.
This guide will delve into the synthetic strategies for accessing this versatile scaffold, explore its diverse biological activities with a focus on mechanistic insights, and provide detailed experimental protocols to facilitate further research and development in this promising field.
Synthetic Strategies for 2-Aryl-6-Hydroxybenzothiophene Derivatives
The construction of the 2-aryl-6-hydroxybenzothiophene core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aryl and benzothiophene rings.
Suzuki-Miyaura Cross-Coupling
A powerful and versatile method for forming carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is a key strategy for introducing the aryl group at the 2-position of the benzothiophene ring.[1][2][3][4][5] This palladium-catalyzed reaction typically involves the coupling of a 2-halobenzothiophene with an arylboronic acid or ester. The hydroxyl group at the 6-position is often introduced in a protected form (e.g., as a methoxy group) and deprotected in a subsequent step.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Suzuki-Miyaura cross-coupling workflow for 2-aryl-6-hydroxybenzothiophene synthesis.
Palladium-Catalyzed C-H Arylation
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials.[6][7][8][9][10] In this approach, a 6-hydroxybenzothiophene can be directly coupled with an aryl halide. Regioselectivity can be a challenge, but with appropriate directing groups and reaction conditions, arylation at the C2 position can be achieved.
Workflow for C-H Arylation:
Caption: Direct C-H arylation workflow for 2-aryl-6-hydroxybenzothiophene synthesis.
Biological Activities and Therapeutic Potential
The 2-aryl-6-hydroxybenzothiophene scaffold has been explored for a range of biological activities, demonstrating its potential in various therapeutic areas.
Anticancer Activity
Derivatives of the benzothiophene and the closely related benzothiazole core have shown significant promise as anticancer agents, acting through various mechanisms.[8][11][12]
Mechanisms of Action:
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Benzothiophene derivatives have been identified as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[2][13][14] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[11][15][16][17][18] Benzothiophene analogs have been shown to inhibit tubulin polymerization, making them attractive candidates for cancer chemotherapy.[11]
VEGFR-2 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aryl-6-hydroxybenzothiophene derivatives.
Representative Anticancer Activity Data:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-Aryl-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | PARP Inhibition | [11] |
| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | PARP Inhibition | [11] |
| 6-Amino-2-phenylbenzothiazole Derivatives | MCF-7 (Breast) | 9 x 10⁻⁶ - 4 x 10⁻³ M | Not specified | [8] |
| Thiazole Derivatives | C6 (Glioma) | 3.83 | Not specified | [2] |
| 5-Hydroxybenzothiophene Derivative (16b) | U87MG (Glioblastoma) | 7.2 | Multi-kinase inhibitor | [19][20] |
Note: Data presented is for structurally related compounds and serves as a guide for the potential of 2-aryl-6-hydroxybenzothiophene derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzothiophene derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12][21]
Mechanism of Action:
The precise mechanisms of antimicrobial action for many benzothiophene derivatives are still under investigation, but they are thought to involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Representative Antimicrobial Activity Data:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Aryl Substituted Benzothiazoles | S. aureus | Not specified | [22] |
| 2-Aryl Substituted Benzothiazoles | E. coli | Not specified | [22] |
| Benzothiazole Sulfonamide Derivative (16b) | S. aureus | 0.025 mM | DHPS Inhibition |
| 6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | Not specified |
Note: Data is for related benzothiophene and benzothiazole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiophene and benzothiazole derivatives have been shown to possess anti-inflammatory properties.[6][21][23][24]
Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.[6][25][26][27]
-
Modulation of Inflammatory Signaling Pathways: A key pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes.[28][29][30] Some benzothiophene derivatives may exert their anti-inflammatory effects by inhibiting NF-κB activation.
NF-κB Signaling Pathway in Inflammation:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 23. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 28. mdpi.com [mdpi.com]
- 29. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benthamscience.com [benthamscience.com]
The Evolving Pharmacology of Benzothiophene-Based SERMs: A Technical Guide for Drug Development Professionals
Foreword: Beyond the Template - A Bespoke Exploration of Benzothiophene SERMs
In the landscape of endocrine-based therapies, Selective Estrogen Receptor Modulators (SERMs) stand out for their nuanced, tissue-specific pharmacology. Among these, the benzothiophene scaffold has proven to be a particularly fruitful starting point for the development of clinically significant agents. This guide eschews a rigid, one-size-fits-all template in favor of a structure that organically follows the scientific narrative of these fascinating compounds. We will journey from the foundational principles of their mechanism of action to the intricate details of their pharmacological profiling and the forward-looking strategies for developing next-generation benzothiophene-based SERMs. This document is intended for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a cohesive understanding of the "why" behind the "how" in the investigation of these important therapeutic agents.
I. The Benzothiophene Scaffold: A Privileged Structure in SERM Design
The benzothiophene core is a heterocyclic aromatic compound that has emerged as a key structural motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In the context of SERMs, this scaffold provides a rigid framework that allows for the precise positioning of key pharmacophoric elements necessary for high-affinity binding to estrogen receptors (ERs).[3] The clinical success of raloxifene for the treatment of postmenopausal osteoporosis and the prevention of invasive breast cancer has solidified the importance of the benzothiophene class of SERMs.[4][5] Arzoxifene, a second-generation benzothiophene SERM, was developed to improve upon the pharmacokinetic profile of raloxifene.[5] These pioneering molecules have paved the way for the exploration of novel analogs with enhanced properties, such as improved bioavailability and receptor subtype selectivity.[4][5]
II. Unraveling the Mechanism of Action: A Tale of Two Receptors and Differential Co-regulator Recruitment
The pharmacological effects of benzothiophene-based SERMs are mediated through their interaction with the two estrogen receptor subtypes, ERα and ERβ.[6][7] These receptors are ligand-activated transcription factors that, upon binding to a SERM, undergo a conformational change.[8][9] This altered conformation is the lynchpin of their tissue-specific effects, as it dictates the subsequent recruitment of a diverse array of co-activator and co-repressor proteins.[8][10][11]
It is this differential recruitment of co-regulatory proteins that ultimately determines whether the SERM will act as an agonist or an antagonist in a particular tissue.[10][11] For instance, in bone tissue, a benzothiophene SERM might promote the recruitment of co-activators, leading to an estrogenic effect and the maintenance of bone mineral density.[4] Conversely, in breast tissue, the same compound could facilitate the binding of co-repressors, resulting in an anti-estrogenic effect and the inhibition of cancer cell proliferation.[12]
The following diagram illustrates the generalized signaling pathway of a benzothiophene-based SERM:
Caption: SERM Signaling Pathway
III. Comprehensive Pharmacological Profiling: A Multi-tiered Approach
A thorough investigation of a novel benzothiophene-based SERM requires a hierarchical and multifaceted approach, encompassing both in vitro and in vivo assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and tissue-specific effects.
A. In Vitro Assays: Foundational Characterization
The initial characterization of a novel SERM begins with a battery of in vitro assays designed to assess its fundamental pharmacological properties.
1. Estrogen Receptor Binding Affinity:
The cornerstone of SERM characterization is the determination of its binding affinity for ERα and ERβ. This is typically achieved through a competitive radioligand binding assay.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay [13]
-
Preparation of Receptor Source: Utilize either purified recombinant human ERα and ERβ or cytosol preparations from tissues known to express high levels of the receptors (e.g., rat uterus).[13]
-
Radioligand: Employ a high-affinity radiolabeled estrogen, such as [³H]-estradiol.
-
Competitive Binding: Incubate a fixed concentration of the radioligand and receptor source with increasing concentrations of the unlabeled test compound (the novel benzothiophene SERM).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a technique such as hydroxylapatite precipitation or size-exclusion chromatography.[13]
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound radioligand as a function of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
2. Cellular Assays of Estrogenic and Anti-Estrogenic Activity:
Cell-based assays are crucial for determining whether a compound acts as an agonist or an antagonist in a specific cellular context.
a. MCF-7 Cell Proliferation Assay (Breast Cancer Cell Line): [1][14]
This assay is widely used to assess the anti-estrogenic potential of SERMs in a breast cancer model.
Experimental Protocol:
-
Cell Culture: Culture MCF-7 cells, an ERα-positive human breast adenocarcinoma cell line, in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[1][15]
-
Treatment: Seed the cells in 96-well plates and, after a period of hormone deprivation, treat them with a range of concentrations of the test compound in the presence and absence of a fixed concentration of 17β-estradiol (E₂).[1]
-
Proliferation Assessment: After a suitable incubation period (typically 6-7 days), assess cell proliferation using a method such as the MTT assay, crystal violet staining, or a DNA quantification assay.[1][16][17]
-
Data Analysis: In the absence of E₂, an increase in proliferation indicates estrogenic activity. In the presence of E₂, a dose-dependent inhibition of E₂-stimulated proliferation indicates anti-estrogenic activity.
b. Ishikawa Cell Alkaline Phosphatase Assay (Endometrial Cell Line): [2][18]
This assay is used to evaluate the estrogenic or anti-estrogenic effects of a compound on the endometrium.
Experimental Protocol:
-
Cell Culture: Culture Ishikawa cells, an ER-positive human endometrial adenocarcinoma cell line, in appropriate media.[18][19]
-
Treatment: Plate the cells in 96-well plates and treat with various concentrations of the test compound, with and without E₂.[18][19]
-
Alkaline Phosphatase Activity Measurement: After treatment, lyse the cells and measure the activity of alkaline phosphatase, an estrogen-responsive enzyme, using a chromogenic substrate.[18][20]
-
Data Analysis: An increase in alkaline phosphatase activity signifies an estrogenic effect, while a reduction in E₂-induced activity indicates an anti-estrogenic effect.[2]
The following workflow diagram outlines the key in vitro assays for the pharmacological profiling of novel benzothiophene SERMs:
Caption: In Vitro Profiling Workflow
B. In Vivo Models: Assessing Tissue-Specific Effects and Pharmacokinetics
In vivo studies are indispensable for understanding the integrated physiological response to a novel SERM and for evaluating its pharmacokinetic properties.
1. Uterotrophic Assay in Immature or Ovariectomized Rodents: [21][22]
This classic assay is the gold standard for assessing the estrogenic and anti-estrogenic activity of a compound on the uterus in vivo.
Experimental Protocol:
-
Animal Model: Use either immature female rats or ovariectomized adult female rats to ensure low endogenous estrogen levels.[21][22][23]
-
Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[23] Include a vehicle control group, a positive control group (treated with E₂), and groups treated with the test compound alone and in combination with E₂.
-
Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect and weigh the uteri.[23]
-
Data Analysis: An increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant reduction in the E₂-induced increase in uterine weight demonstrates anti-estrogenic activity.[21][22]
2. Pharmacokinetic Studies:
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel SERM is critical for its development.
Experimental Protocol: [24][25]
-
Animal Model: Typically conducted in rats or mice.
-
Dosing: Administer the compound via the intended clinical route (usually oral) and also intravenously to determine bioavailability.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t₁/₂), and oral bioavailability (F%).[24]
The following table provides a comparative summary of the pharmacokinetic parameters of some notable SERMs.
| Compound | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life |
| Tamoxifen | ~100 | >99 | CYP450 | 5-7 days |
| Raloxifene | 2 | >95 | Glucuronidation | ~27.7 hours |
| Arzoxifene | Improved over Raloxifene | High | Hepatic | Not well established |
Data compiled from multiple sources.[5][25]
IV. Structure-Activity Relationships (SAR): Guiding the Design of Superior SERMs
The systematic modification of the benzothiophene scaffold and its substituents allows for the fine-tuning of a compound's pharmacological profile. Understanding the structure-activity relationships (SAR) is paramount for the rational design of novel SERMs with improved potency, selectivity, and pharmacokinetic properties.[3][26][27]
Key structural features of benzothiophene SERMs that can be modulated include:
-
The Basic Side Chain: The nature and orientation of the amine-containing side chain are crucial for anti-estrogenic activity. Constraining the conformation of this side chain can significantly impact the compound's antagonist profile.[3]
-
Substituents on the Phenyl Rings: Modifications to the phenyl rings can influence receptor binding affinity, ERα/ERβ selectivity, and metabolic stability.
-
The "Hinge" Region: The linker connecting the benzothiophene core to the second phenyl ring can affect the overall geometry of the molecule and its interaction with the receptor.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models that correlate physicochemical properties of the molecules with their biological activities, thereby guiding the synthesis of more potent and selective compounds.[26][27][28]
V. Future Directions: The Next Generation of Benzothiophene-Based SERMs
The field of SERM development is continually evolving, with a focus on creating agents with even greater tissue selectivity and improved safety profiles.[29][30] Key areas of future research for benzothiophene-based SERMs include:
-
ERβ-Selective Agonists: Given the anti-proliferative effects of ERβ in some tissues, the development of ERβ-selective agonists is a promising strategy for certain therapeutic indications.[7]
-
Covalent Antagonists: Designing benzothiophene derivatives that can form a covalent bond with the estrogen receptor could lead to irreversible inhibition and potentially overcome some forms of drug resistance.[31]
-
Hybrid Molecules: Combining the benzothiophene scaffold with other pharmacophores to create hybrid molecules with dual or complementary mechanisms of action is an emerging area of interest.
VI. Conclusion
The benzothiophene scaffold has proven to be a remarkably versatile and productive platform for the discovery and development of novel SERMs. A deep understanding of their complex mechanism of action, coupled with a comprehensive and systematic approach to their pharmacological profiling, is essential for advancing the next generation of these important therapeutic agents. By leveraging the principles of rational drug design and embracing innovative therapeutic strategies, the full potential of benzothiophene-based SERMs in treating a range of hormone-dependent diseases is yet to be realized.
VII. References
-
Maximov, P. J., McDaniel, R. E., & Jordan, V. C. (2013). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Current clinical pharmacology, 8(2), 135–155. [Link]
-
Hamilton, K. J., & Hewitt, S. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Current opinion in pharmacology, 14, 1-6. [Link]
-
McDonnell, D. P. (n.d.). Mechanism-based discovery of SERMs and SERDs. Duke University. Retrieved from [Link]
-
National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
-
Wober, J., Weißwange, I., & Vollmer, G. (2003). Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens. The Journal of steroid biochemistry and molecular biology, 84(2-3), 251–259. [Link]
-
Kian Tee, M., Rogatsky, I., & Tzagarakis-Foster, C. (2004). Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β. Molecular Biology of the Cell, 15(3), 1262-1272. [Link]
-
ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]
-
Li, Y., Burns, K. A., & Arao, Y. (2012). Differential recruitment of co-regulatory proteins to the human estrogen receptor 1 in response to xenoestrogens. Environmental health perspectives, 120(5), 684–690. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Pharmaceuticals, 14(11), 1177. [Link]
-
ResearchGate. (2010). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. [Link]
-
Nettles, K. W., Sun, J., & Rix, I. (2007). Structural plasticity in the oestrogen receptor ligand-binding domain. EMBO reports, 8(6), 553–558. [Link]
-
Hsieh, T. H., Ang, K. C., & Watanabe, K. H. (2016). Editor's Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment. Toxicological sciences, 151(1), 16–23. [Link]
-
ResearchGate. (2019). Proliferation protocol optimization using MCF7. Cell number of MCF7.... [Link]
-
Wardell, S. E., Yllanes, A., & Boc, Y. (2018). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. Breast Cancer Research and Treatment, 172(1), 99-110. [Link]
-
Wallace, O. B., Bryant, H. U., & Shetler, P. K. (2004). Benzothiophene and naphthalene derived constrained SERMs. Bioorganic & medicinal chemistry letters, 14(20), 5103–5106. [Link]
-
ResearchGate. (2010). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]
-
O'Malley, B. W., & Tsai, M. J. (2014). Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions. Steroids, 90, 39–43. [Link]
-
ResearchGate. (n.d.). Structures of clinical and preclinical SERMs, benzothiophene SERMs,.... [Link]
-
Jokinen, M., & Väänänen, R. (2004). Pharmacokinetics of selective estrogen receptor modulators. Clinical pharmacokinetics, 43(10), 625–646. [Link]
-
Liu, J., Zhao, Z., & Li, Y. (2014). Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer. Steroids, 82, 1-6. [Link]
-
ResearchGate. (2007). Alkaline phosphatase activity and expression of ALPPL2. Ishikawa cells.... [Link]
-
ResearchGate. (n.d.). Crystal structure of estrogen receptor associated with.... [Link]
-
ResearchGate. (n.d.). Mechanism of action for estradiol, SERMs, and SERDs. CoA, co-activator;.... [Link]
-
Le May, C., & Le Mevel, S. (2004). In Vivo Imaging of Activated Estrogen Receptors in Utero by Estrogens and Bisphenol A. Environmental Health Perspectives, 112(15), 1546-1552. [Link]
-
ResearchGate. (2004). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. [Link]
-
ResearchGate. (2015). Does anyone have a protocol for measuring anti-estrogenic activity in Ishikawa cells by using an alkaline phosphatase substrate (P4744 by Sigma)?. [Link]
-
University of Hertfordshire. (n.d.). The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]
-
Williams, C., & Strom, A. (2022). ERα and ERβ Homodimers in the Same Cellular Context Regulate Distinct Transcriptomes and Functions. Frontiers in Endocrinology, 13, 894420. [Link]
-
Tsai, M. J., & O'Malley, B. W. (2014). role of coregulators in selective estrogen receptor modulator (SERM) actions. Steroids, 90, 39–43. [Link]
-
Medbullets. (2021). Selective Estrogen Receptor Modulators (SERMs). [Link]
-
Netherton, J., & Williams, T. D. (2017). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International journal of molecular sciences, 18(11), 2276. [Link]
-
Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. [Link]
-
Xiang, H., & He, Y. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. European journal of medicinal chemistry, 223, 113654. [Link]
-
Thatcher, G. R., & Bolton, J. L. (2007). Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms. Chemical research in toxicology, 20(2), 185–193. [Link]
-
Ilesanmi, A. O., Harris, J., & Lessey, B. A. (1996). A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in an endometrial adenocarcinoma cell line (Ishikawa line). African journal of medicine and medical sciences, 25(4), 381–384. [Link]
-
Kim, S. H., & Park, S. B. (2004). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of biomolecular screening, 9(1), 21–27. [Link]
-
ResearchGate. (2015). Could you help with the MTT Cell Proliferation assay?. [Link]
-
Kanno, J., Onyon, L., & Haseman, J. (2001). Gene Expression Changes in the Immature Rat Uterus: Effects of Uterotrophic and Sub-Uterotrophic Doses of Bisphenol A. Toxicological Sciences, 64(2), 209-217. [Link]
-
PhRMA Foundation. (n.d.). The Pharmacology of Next Generation Therapeutics. [Link]
-
da Silva, C. H. T. P., & de Alencastro, R. B. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 23(19), 11482. [Link]
-
GIBCO/Invitrogen. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. [Link]
-
Defense Technical Information Center. (2004). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). [Link]
-
PubMed. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]
- 9. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 10. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear receptor modulation--role of coregulators in selective estrogen receptor modulator (SERM) actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. mcf7.com [mcf7.com]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in an endometrial adenocarcinoma cell line (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. urosphere.com [urosphere.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. The Pharmacology of Next Generation Therapeutics — PhRMA Foundation [phrmafoundation.org]
- 30. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Raloxifene Analogs
Foreword: Deconstructing a Selective Modulator
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), stands as a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk postmenopausal women.[1][2][3] Its clinical success is not rooted in a simple on/off mechanism but in a sophisticated, tissue-dependent dialogue with the estrogen receptors (ERα and ERβ).[1][4][5] Raloxifene exhibits estrogen agonist activity in bone, preserving bone mineral density, while acting as an antagonist in breast and uterine tissues, mitigating the proliferative risks associated with estrogen.[4][5][6] This tissue selectivity is the hallmark of a SERM and is intricately encoded within its molecular architecture.
This guide moves beyond a mere description of raloxifene's properties. We will dissect its structure to understand how specific chemical moieties govern its biological activity. By exploring the extensive structure-activity relationship (SAR) studies of its analogs, we aim to provide researchers and drug developers with a foundational understanding of the principles that guide the rational design of next-generation SERMs with enhanced potency, selectivity, and safety profiles.
The Molecular Blueprint: Raloxifene's Core Pharmacophore
The biological activity of raloxifene is dictated by three key structural features, each offering a distinct opportunity for modification and optimization. Understanding the role of each component is fundamental to interpreting the SAR data of its analogs.
-
The Rigid Core (2-Arylbenzothiophene): This planar, hydrophobic scaffold serves as the structural backbone, orienting the other functional groups for optimal interaction within the estrogen receptor's ligand-binding domain (LBD).
-
The Phenolic Hydroxyls (at C6 and C4'): These groups are critical for high-affinity binding to the estrogen receptor. They mimic the phenolic A-ring of 17β-estradiol, forming crucial hydrogen bonds with key amino acid residues in the LBD.[7][8]
-
The Basic Amino Ether Side Chain: This flexible side chain, terminating in a piperidine ring, is the primary determinant of raloxifene's SERM profile. Its length, conformation, and basicity are responsible for inducing the unique receptor conformation that leads to tissue-specific agonist or antagonist effects.[9][10]
Caption: Key pharmacophoric regions of the Raloxifene molecule.
Structure-Activity Relationship: A Guided Tour of Analog Modifications
Decades of research have explored modifications at nearly every position of the raloxifene scaffold. These studies provide a clear roadmap for designing novel analogs with tailored biological activities.
Modifications of the Benzothiophene Core
The benzothiophene nucleus is largely intolerant to substantial modification, yet subtle changes, particularly at the C6 position, have been explored to fine-tune activity.
-
The 6-Hydroxy Group: This hydroxyl group is paramount for high-affinity ER binding. It is believed to form a critical hydrogen bond network with the residues Glu353 and Arg394 within the ERα LBD.[8] Its removal or replacement drastically reduces binding affinity and biological activity.[7][11]
-
Substitution at C6: Studies have explored incorporating electron-withdrawing substituents at the C6 position of the benzothiophene core.[7][12] The goal of these modifications is often to identify analogs with reduced ER signaling to minimize hormonal side effects while potentially retaining other beneficial properties, such as improving bone's material quality through ER-independent mechanisms.[7][13]
Modifications of the 4'-Substituted Phenyl Ring
-
The 4'-Hydroxy Group: While the 6-hydroxy group is primary, the 4'-hydroxyl also contributes significantly to ER binding affinity, likely through interaction with His524 in the ERα LBD.[7][8]
-
Nature of the 4'-Substituent: SAR studies have shown a preference for small, electronegative substituents at this position. Analogs with 4'-fluoro or 4'-chloro groups retain potent in vitro and in vivo activity. Conversely, increasing the steric bulk at the 4'-position can lead to an undesirable increase in uterine stimulation.[11]
The Critical Role of the Basic Amino Ether Side Chain
This side chain is the lynchpin of raloxifene's tissue selectivity. It projects out of the core ligand-binding pocket and sterically hinders the conformational change required for full agonism, particularly by displacing helix 12, which is necessary for co-activator recruitment.
-
The Basic Amine: The nitrogen atom in the piperidine ring is essential. It forms a key hydrogen bond with Asp351 in the ERα LBD, anchoring the side chain in a position that confers the antagonistic profile in tissues like the breast and uterus.[8][14]
-
Conformational Restriction: The orientation of this side chain relative to the benzothiophene plane is a critical factor for tissue selectivity.[9] Analogs where the side chain is conformationally restricted in an orientation orthogonal to the core scaffold have been shown to be exceptionally potent SERMs, exhibiting efficacy in animal models at doses as low as 0.01 mg/kg/day.[9]
-
Side Chain Truncation: Truncating the side chain diminishes the molecule's ability to interact with bone matrix, a proposed cell-independent mechanism for improving bone's mechanical properties.[10] This highlights that different structural features can contribute to the overall therapeutic profile through distinct mechanisms.
| Modification | Structural Change | Impact on Activity | Rationale/Key Finding | Reference(s) |
| Core | Removal/Replacement of 6-OH | Dramatically reduced ER binding | The 6-OH group is a critical anchor, mimicking estradiol's A-ring. | [7][11] |
| 2-Aryl Ring | Replace 4'-OH with F or Cl | Potent activity maintained | Small, electronegative groups are well-tolerated at this position. | [11] |
| 2-Aryl Ring | Increase steric bulk at 4'-position | Increased uterine stimulation | Bulky groups may alter receptor conformation towards an agonist state in the uterus. | [11] |
| Side Chain | Removal of basic nitrogen | Loss of antagonist activity | The nitrogen's H-bond with Asp351 is key for the SERM profile. | [8][14] |
| Side Chain | Conformational restriction | Highly potent SERM activity | An orthogonal orientation of the side chain is optimal for tissue selectivity. | [9] |
| Side Chain | Replace carbonyl with ether linkage | Increased antagonist potency (Arzoxifene) | This modification led to a 10-fold improvement in IC50 values. | [15] |
Experimental Evaluation: A Workflow for Characterizing Novel Analogs
The characterization of novel raloxifene analogs is a multi-step process that progresses from initial molecular interactions to complex in vivo outcomes. This workflow ensures that lead candidates are thoroughly vetted for potency, selectivity, and therapeutic potential. The causality is clear: we first confirm the molecule hits the intended target (binding), then determine its functional effect in a relevant cell line (proliferation/gene expression), and finally, assess its tissue-specific effects and safety in a whole-organism model.
Caption: A typical experimental workflow for the evaluation of raloxifene analogs.
Detailed Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This protocol is a self-validating system for determining the binding affinity of a test compound for ERα and ERβ.
Principle: This is a competitive radioligand binding assay. A fixed concentration of high-affinity radiolabeled estradiol ([³H]-E2) is incubated with a source of estrogen receptor (e.g., recombinant human ERα or ERβ). The ability of an unlabeled test compound (raloxifene analog) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the bound radioligand is its IC50 value, from which the binding affinity (Ki) can be calculated.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5) containing EDTA, glycerol, and a protease inhibitor cocktail to ensure protein stability.
-
Receptor Source: Use commercially available recombinant human ERα and ERβ ligand-binding domains. Dilute to a final concentration of 1-5 nM in assay buffer.
-
Radioligand: Dilute [³H]-17β-estradiol (specific activity 40-60 Ci/mmol) in assay buffer to a final concentration of 0.5 nM.
-
Test Compounds: Prepare a 10 mM stock solution of each raloxifene analog in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
-
Assay Procedure:
-
In a 96-well plate, combine 50 µL of receptor solution, 50 µL of [³H]-E2 solution, and 50 µL of test compound dilution (or assay buffer for total binding, or a high concentration of unlabeled E2 for non-specific binding).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Prepare a slurry of dextran-coated charcoal (DCC) in assay buffer. The charcoal binds free [³H]-E2, while the larger receptor-ligand complexes remain in solution.
-
Add 100 µL of the cold DCC slurry to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Centrifuge the plate at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification and Data Analysis:
-
Carefully transfer 150 µL of the supernatant from each well into a scintillation vial containing 4 mL of scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Experimental Protocol: Ovariectomized (OVX) Rat Model
This protocol provides a robust in vivo system to simultaneously evaluate the desired estrogenic effects on bone and the desired lack of estrogenic effects on the uterus.
Principle: Ovariectomy in female rats removes the primary source of endogenous estrogen, leading to rapid bone loss and uterine atrophy, mimicking the postmenopausal state in women. This model is the gold standard for evaluating the ability of SERMs to prevent bone loss (an agonist effect) without stimulating uterine growth (an antagonist or neutral effect).[9]
Step-by-Step Methodology:
-
Animal Model:
-
Use 3-month-old female Sprague-Dawley rats. Allow a one-week acclimatization period.
-
Perform bilateral ovariectomy (OVX) under anesthesia. A sham surgery group, where the ovaries are exposed but not removed, serves as a positive control for normal bone and uterine status.
-
-
Dosing and Treatment Groups:
-
Allow a 2-week recovery period post-surgery for the effects of estrogen withdrawal to manifest.
-
Randomly assign OVX rats to treatment groups (n=10-15 per group):
-
Group 1: OVX + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Sham + Vehicle
-
Group 3: OVX + 17β-Estradiol (positive control for uterine effects)
-
Group 4+: OVX + Raloxifene Analog (at various doses, e.g., 0.01, 0.1, 1.0 mg/kg/day)
-
-
Administer treatments daily via oral gavage for a period of 4-8 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Uterine Weight: Immediately dissect the uterus, trim away fat, blot dry, and record the wet weight. A lack of increase in uterine weight compared to the OVX+Vehicle group indicates a lack of estrogenic stimulation.
-
Serum Cholesterol: Collect blood via cardiac puncture. Analyze serum for total cholesterol levels. A decrease in cholesterol is an indicator of a beneficial estrogenic effect.[9]
-
Bone Mineral Density (BMD): Excise the femurs and tibias. Measure BMD using dual-energy X-ray absorptiometry (DXA). Preservation of BMD compared to the OVX+Vehicle group demonstrates a protective, estrogenic effect on bone.
-
Bone Strength: Perform biomechanical testing (e.g., three-point bending) on the femurs to determine parameters like maximal load and stiffness.
-
-
Data Analysis:
-
Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the OVX+Vehicle control.
-
A successful SERM analog will show a statistically significant preservation of BMD and reduction in cholesterol (similar to the estradiol group) but no significant increase in uterine weight (similar to the OVX+Vehicle group).
-
Beyond the Estrogen Receptor: Emerging SAR Paradigms
While the estrogen receptor is the primary target, recent research has revealed that raloxifene and its analogs can exert biological effects through other pathways. These findings open new avenues for drug design.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Some raloxifene analogs have been found to be ligands for the aryl hydrocarbon receptor (AhR). One such analog, Y134, was identified as an AhR agonist that induces apoptosis in triple-negative breast cancer cells, a process independent of the estrogen receptor.[16] This suggests that the raloxifene scaffold could be repurposed to develop AhR-selective anti-cancer agents.[16]
-
Direct Interaction with Bone Matrix: Raloxifene can directly interact with the organic component of the bone matrix, likely collagen.[10] This interaction, which is dependent on the basic side chain, can improve the mechanical properties of bone independent of cellular activity. This discovery provides a rationale for designing analogs with low ER affinity but enhanced bone-binding properties for conditions like osteogenesis imperfecta.[7][10][13]
Conclusion and Future Directions
The extensive SAR studies on raloxifene have provided invaluable insights into the molecular determinants of tissue-selective estrogen receptor modulation. The key takeaways are clear: high-affinity ER binding is anchored by the two phenolic hydroxyls, while the precise orientation and chemical nature of the basic amino ether side chain dictate the balance between agonism and antagonism in different tissues.
The future of SERM development will likely focus on:
-
Fine-tuning Selectivity: Designing analogs with even greater separation between beneficial bone effects and potential risks in other tissues.
-
Exploiting Off-Target Effects: Systematically optimizing the raloxifene scaffold to enhance desired activities at other targets, such as the AhR, for applications in oncology.
-
Developing ER-Independent Analogs: Creating compounds that leverage the direct bone-binding properties of the raloxifene scaffold to improve bone quality without hormonal activity, making them suitable for a wider range of patients.
By building on this rich foundation of structure-activity relationships, the scientific community is well-positioned to develop the next generation of modulators with superior clinical profiles for a variety of endocrine-related diseases.
References
-
Williams, D. R., Taylor, L., Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879–884. [Link]
-
Javed, Z., & Tadi, P. (2023). Raloxifene. In StatPearls. StatPearls Publishing. [Link]
-
Pires, D. E. V., & de Andrade, C. H. (2012). Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators. Molecules, 17(6), 7415–7439. [Link]
-
Kolluri, S. K., Johnson, M. L., Hsieh, J.-C., Wu, W., Tanguay, R. L., & Kerkvliet, N. I. (2017). Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells. Molecules, 22(12), 2090. [Link]
-
Vuddanda, P. R., Singh, S., & Singh, S. (2018). Raloxifene-loaded SLNs with enhanced biopharmaceutical potential: QbD-steered development, in vitro evaluation, in vivo pharmacokinetics, and IVIVC. Drug Delivery and Translational Research, 8(6), 1735-1752. [Link]
-
Anonymous. (1998). Overview Shows Raloxifene Reduces Breast Cancer Incidence in Postmenopausal Women. CancerNetwork. [Link]
-
Lewis, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of the National Cancer Institute. Monographs, (34), 27–33. [Link]
-
Pharmasimplify. (2024). Raloxifene Selective estrogen Receptor Modulators (SERMs). YouTube. [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1–13. [Link]
-
Medeiros, C. A., Kohler, R., Sheiman, J. L., Taylor, L., Williams, D. R., Allen, M. R., & Wallace, J. M. (2024). Effects of novel raloxifene analogs alone or in combination with mechanical loading in the Col1a2G610c/+ murine model of osteogenesis imperfecta. Bone, 178, 116970. [Link]
-
Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., Matsumoto, K., Palkowitz, A. D., Sato, M., Termine, J. D., & et al. (1998). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of Medicinal Chemistry, 41(11), 1953–1968. [Link]
-
Sato, M., Rippy, M. K., & Bryant, H. U. (1996). Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. The Journal of Bone and Mineral Research, 11(7), 985–994. [Link]
-
Levenson, A. S., & Jordan, V. C. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 80(3), 261–272. [Link]
-
Synapse. (2024). What is the mechanism of Raloxifene Hydrochloride? Patsnap Synapse. [Link]
-
Grese, T. A., Pennington, L. D., Sluka, J. P., Adrian, M. D., Cole, H. W., Fuson, T. R., Glasebrook, A. L., Jones, C. D., Matsumoto, K., & et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146–167. [Link]
-
Burr, D. B., Gallant, M. A., & Wallace, J. M. (2016). Structural Features Underlying Raloxifene's Biophysical Interaction With Bone Matrix. Journal of Bone and Mineral Research, 31(2), 361–369. [Link]
-
Williams, D. R., Taylor, L. T., Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural features underlying raloxifene's biophysical interaction with bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of novel raloxifene analogs alone or in combination with mechanical loading in the Col1a2G610c/+ murine model of osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A-Strategic-Guide-to-Unveiling-the-Biological-Targets-of-2-(4-Methoxyphenyl)benzothiophene-6-OL
A-White-Paper-on-the-Core
Authored-by-a-Senior-Application-Scientist
Abstract
The-identification-of-a-novel-compound's-biological-target-is-a-cornerstone-of-modern-drug-discovery--bridging-chemical-structure-to-physiological-function--This-technical-guide-outlines-a-comprehensive--hypothesis-driven-strategy-for-elucidating-the-putative-biological-targets-of-2-(4-Methoxyphenyl)benzothiophene-6-OL--a-molecule-possessing-a-benzothiophene-scaffold-known-for-its-diverse-pharmacological-activities--[19,-23]--Given-the-limited-direct-data-on-this-specific-compound--we-employ-a-structure-based-approach--drawing-parallels-with-well-characterized-analogs-to-formulate-testable-hypotheses--This-whitepaper-details-a-multi-tiered-experimental-plan--encompassing-in-silico-modeling--biochemical-and-cell-based-assays-for-hypothesis-testing--and-unbiased-proteomic-techniques-for-target-deconvolution--Each-stage-is-supported-by-detailed-protocols-and-the-underlying-scientific-rationale--providing-researchers--scientists--and-drug-development-professionals-with-a-robust-framework-for-target-identification-and-validation.
1.-Introduction-and-Structural-Deconstruction
The-compound-2-(4-Methoxyphenyl)benzothiophene-6-OL-belongs-to-the-benzothiophene-class-of-heterocyclic-compounds--a-scaffold-of-significant-interest-in-medicinal-chemistry-due-to-its-presence-in-numerous-bioactive-agents--[1]--The-structural-versatility-of-the-benzothiophene-core-has-led-to-derivatives-with-a-wide-spectrum-of-pharmacological-properties--including-anticancer--anti-inflammatory--and-antimicrobial-activities--[2]--A-systematic-approach-to-target-identification-is-paramount-for-understanding-its-mechanism-of-action-and-unlocking-its-therapeutic-potential.
A-structural-analysis-reveals-three-key-features-that-inform-our-strategy:
1--The-Benzothiophene-Core: -This-planar--aromatic-system-is-isosteric-to-indole-and-is-a-well-established-"privileged-scaffold"--The-most-notable-drug-containing-this-core-is-Raloxifene--a-second-generation-Selective-Estrogen-Receptor-Modulator-(SERM)--[3]--This-provides-a-strong-rationale-for-investigating-the-Estrogen-Receptors-(ERα-and-ERβ)-as-a-primary-putative-target-class. 2--The-6-OL-(-OH)-Group: -The-phenolic-hydroxyl-group-is-a-critical-feature--capable-of-acting-as-a-hydrogen-bond-donor-and-acceptor--This-is-a-key-interaction-motif-for-binding-to-many-receptors--including-the-ligand-binding-pocket-of-estrogen-receptors--where-it-mimics-the-phenolic-hydroxyl-of-estradiol--[4]. 3--The-2-(4-Methoxyphenyl)-Group: -This-aryl-substituent-at-the-2-position-influences-the-molecule's-overall-shape-and-hydrophobicity--Similar-2-aryl-heterocyclic-structures-have-been-identified-in-compounds-that-target-tubulin-at-the-colchicine-binding-site--disrupting-microtubule-polymerization--[2,--10]--This-directs-our-attention-to-tubulin-as-a-plausible-secondary-target.
Based-on-this-analysis--we-propose-a-multi-pronged-investigation-prioritizing-the-most-likely-targets-while-maintaining-an-unbiased-approach-to-discover-novel-interactions.
2.-Tier-1-Investigation:-Hypothesis-Driven-Target-Validation
This-phase-focuses-on-testing-our-primary-and-secondary-hypotheses-derived-from-structural-analogy.
2.1-Primary-Hypothesis:-Estrogen-Receptor-Modulation
The-structural-similarity-to-Raloxifene--a-well-known-SERM-that-binds-to-estrogen-receptors--makes-ERα-and-ERβ-the-most-probable-targets--[5]--SERMs-exhibit-tissue-specific-agonist-or-antagonist-activity--making-it-crucial-to-not-only-confirm-binding-but-also-to-characterize-the-functional-outcome--[6].
Causality: -Before-committing-to-wet-lab-experiments--computational-docking-provides-a-rapid--cost-effective-assessment-of-binding-plausibility--[7]--It-predicts-the-binding-pose-and-estimates-the-binding-affinity-of-the-ligand-within-the-target's-binding-site--helping-to-prioritize-experimental-resources--[8].
Protocol:-Molecular-Docking-against-ERα-and-ERβ 1--Target-Preparation: -Obtain-high-resolution-crystal-structures-of-human-ERα-(e.g.--PDB-ID:-1GWR)-and-ERβ-(e.g.--PDB-ID:-1X7J)-from-the-Protein-Data-Bank. 2--Ligand-Preparation: -Generate-a-3D-conformation-of-2-(4-Methoxyphenyl)benzothiophene-6-OL--and-perform-energy-minimization-using-a-suitable-force-field-(e.g.--MMFF94). 3--Docking-Execution: -Use-molecular-docking-software-(e.g.--AutoDock--GOLD)-to-dock-the-ligand-into-the-defined-ligand-binding-pocket-of-each-receptor--[9]. 4--Analysis: -Analyze-the-resulting-poses-based-on-scoring-functions-(predicted-binding-energy)-and-key-molecular-interactions-(e.g.--hydrogen-bonds-with-key-residues-like-Arg394--Glu353--and-His524-in-ERα).
Causality: -Confirming-a-functional-response-in-a-cellular-context-is-the-critical-next-step--A-luciferase-reporter-assay-provides-a-highly-sensitive-and-quantitative-readout-of-receptor-activation-or-inhibition-by-measuring-the-transcription-of-a-reporter-gene-driven-by-estrogen-response-elements-(EREs)--[8,--46].
Protocol:-Dual-Mode-ERα-Reporter-Assay 1--Cell-Culture: -Plate-MCF-7-cells-(an-ERα-positive-human-breast-cancer-cell-line)-that-are-stably-transfected-with-an-ERE-luciferase-reporter-construct-in-96-well-plates. 2--Agonist-Mode-Treatment: -Treat-cells-with-a-dose-response-curve-of-2-(4-Methoxyphenyl)benzothiophene-6-OL-(e.g.--1-nM-to-10-µM)-for-18-24-hours--Include-17β-estradiol-(E2)-as-a-positive-control. 3--Antagonist-Mode-Treatment: -Co-treat-cells-with-a-fixed--sub-maximal-concentration-of-E2-(e.g.--0.1-nM)-and-a-dose-response-curve-of-the-test-compound--Include-Raloxifene-or-Tamoxifen-as-a-positive-antagonist-control--[10]. 4--Lysis-and-Readout: -Lyse-the-cells-and-measure-luciferase-activity-using-a-luminometer. 5--Data-Analysis: -Normalize-luciferase-activity-to-a-constitutive-reporter-or-cell-viability--Plot-dose-response-curves-and-calculate-EC50-(agonist-mode)-or-IC50-(antagonist-mode)-values.
| Hypothetical-Data:-ERα-Luciferase-Assay | EC50-(Agonist-Mode) | IC50-(Antagonist-Mode) | Interpretation |
| 17β-Estradiol-(Control) | 0.05-nM | - | Full-Agonist |
| Raloxifene-(Control) | >-10-µM | 25-nM | Antagonist |
| Test-Compound | >-10-µM | 50-nM | Putative-Antagonist |
| Test-Compound | 100-nM | 5-µM | Partial-Agonist/Antagonist |
2.2-Secondary-Hypothesis:-Tubulin-Polymerization-Inhibition
The-2-arylbenzothiophene-scaffold-is-present-in-some-compounds-known-to-inhibit-tubulin-polymerization--a-key-process-in-cell-division-and-a-validated-anticancer-target--[2,--22].
Causality: -This-cell-free-assay-directly-measures-the-compound's-effect-on-the-assembly-of-purified-tubulin-dimers-into-microtubules--providing-unequivocal-evidence-of-direct-interaction-and-functional-impact--[11].
Protocol:-Fluorescence-Based-Tubulin-Polymerization-Assay 1--Reagent-Preparation: -Reconstitute-lyophilized--highly-purified-bovine-or-porcine-tubulin-(>99%)-in-a-GTP-containing-polymerization-buffer--[12]. 2--Reaction-Setup: -In-a-96-well-plate--add-the-tubulin-solution-to-wells-containing-a-dose-range-of-the-test-compound--Include-Paclitaxel-(stabilizer)-and-Nocodazole-(destabilizer)-as-positive-controls. 3--Initiation-and-Monitoring: -Warm-the-plate-to-37°C-to-initiate-polymerization--Monitor-the-increase-in-fluorescence-(using-a-fluorescent-reporter-that-binds-to-polymeric-tubulin)-over-time-(e.g.--60-minutes)-using-a-plate-reader--[13]. 4--Data-Analysis: -Plot-fluorescence-intensity-versus-time--Calculate-the-rate-of-polymerization-and-the-maximum-polymer-mass--Determine-the-IC50-value-for-inhibition.
| Hypothetical-Data:-Tubulin-Polymerization | IC50-Value | Interpretation |
| Nocodazole-(Control) | 0.5-µM | Potent-Inhibitor |
| Paclitaxel-(Control) | N/A-(Promoter) | Stabilizer |
| Test-Compound | 2.5-µM | Moderate-Inhibitor |
3.-Tier-2-Investigation:-Unbiased-Target-Deconvolution
Causality: -While-hypothesis-driven-approaches-are-efficient--they-are-inherently-biased-and-may-miss-novel-or-unexpected-targets--Unbiased-methods-are-essential-for-a-comprehensive-understanding-of-a-compound's-proteome-wide-interactions--identifying-both-primary-targets-and-off-targets-that-could-be-responsible-for-efficacy-or-toxicity--[14].
3.1-Thermal-Proteome-Profiling-(TPP)
Causality: -TPP--also-known-as-the-Cellular-Thermal-Shift-Assay-(CETSA)--is-a-powerful-technique-that-identifies-target-proteins-based-on-ligand-induced-changes-in-their-thermal-stability--[15]--When-a-drug-binds-to-its-target--it-typically-stabilizes-the-protein--increasing-its-melting-temperature--This-method-requires-no-modification-of-the-compound-and-can-be-performed-in-living-cells--providing-physiologically-relevant-data--[16].
Protocol:-Workflow-for-Thermal-Proteome-Profiling 1--Cell-Treatment: -Treat-intact-cells-(e.g.--MCF-7-or-a-relevant-cell-line)-with-the-test-compound-or-a-vehicle-control-(DMSO). 2--Thermal-Challenge: -Aliquot-the-cell-lysates-and-heat-each-aliquot-to-a-different-temperature-(e.g.--in-a-gradient-from-37°C-to-67°C). 3--Protein-Extraction: -Cool-the-samples-and-centrifuge-to-pellet-the-aggregated--denatured-proteins--The-supernatant-contains-the-soluble--stable-proteins. 4--Proteomic-Analysis: -Digest-the-soluble-protein-fractions-and-analyze-them-by-quantitative-mass-spectrometry-(e.g.--using-TMT-labeling-for-multiplexing)--[17]. 5--Data-Analysis: -For-each-protein-identified--plot-the-relative-amount-of-soluble-protein-at-each-temperature-to-generate-a-"melting-curve"--Proteins-whose-melting-curves-shift-to-higher-temperatures-in-the-presence-of-the-compound-are-identified-as-putative-targets.
4.-Visualizations:-Workflows-and-Pathways
Caption: Putative ER signaling pathway modulation.
5.-Conclusion-and-Future-Directions
This-guide-presents-a-systematic--multi-tiered-strategy-for-the-identification-and-validation-of-biological-targets-for-2-(4-Methoxyphenyl)benzothiophene-6-OL--By-integrating-computational-predictions--hypothesis-driven-biochemical-and-cell-based-assays--and-unbiased-proteomics--this-framework-maximizes-the-probability-of-success-while-maintaining-scientific-rigor--The-primary-hypotheses-point-towards-the-estrogen-receptors-and-tubulin-as-high-priority-targets--reflecting-the-well-documented-activities-of-the-benzothiophene-scaffold--[44,--47]--Successful-identification-of-a-validated-target-will-pave-the-way-for-subsequent-mechanism-of-action-studies--lead-optimization--and-preclinical-development--ultimately-defining-the-therapeutic-potential-of-this-novel-chemical-entity.
References
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. maxanim.com [maxanim.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(4-Methoxyphenyl)benzothiophene-6-OL
Foreword: The Imperative of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous scientific investigation. Before a compound's pharmacological activity can be fully realized, we must first understand its fundamental physical and chemical nature. These properties—solubility, lipophilicity, ionization state, and stability—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of 2-(4-Methoxyphenyl)benzothiophene-6-OL (CAS: 225648-21-5) , a molecule of significant interest within the benzothiophene class.
The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive agents, including selective estrogen receptor modulators (SERMs), anticancer, and anti-inflammatory drugs.[1][2] Specifically, 2-(4-Methoxyphenyl)benzothiophene-6-OL is recognized as a critical impurity and potential metabolite of Raloxifene, a widely prescribed SERM used to treat and prevent osteoporosis in postmenopausal women.[3][4] Therefore, a thorough understanding of its physicochemical profile is not merely an academic exercise; it is a regulatory and safety imperative. It allows us to predict its potential for accumulation, its clearance pathways, and its overall impact on the safety and purity of the final drug product. This document serves as both a repository of known information and a methodological guide for researchers to experimentally determine its definitive physicochemical parameters.
Molecular Identity and Structural Context
To appreciate the physicochemical nuances of our target compound, it is essential to view it in the context of its structurally related analogues: the dimethoxy precursor and the dihydroxy active core of Raloxifene. The subtle shift from a methoxy group to a hydroxyl group dramatically alters the electronic and steric landscape of the molecule, with profound implications for its properties.
| Feature | 2-(4-Methoxyphenyl)benzothiophene-6-OL | 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol |
| Structure | (Target Compound) | (Dimethoxy Precursor) | (Dihydroxy Core) |
| IUPAC Name | 2-(4-methoxyphenyl)-1-benzothiophen-6-ol | 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene[5] | 2-(4-hydroxyphenyl)-1-benzothiophen-6-ol[6] |
| CAS Number | 225648-21-5[3] | 63675-74-1[5] | 63676-22-2[6] |
| Molecular Formula | C₁₅H₁₂O₂S[3] | C₁₆H₁₄O₂S[5] | C₁₄H₁₀O₂S[6] |
| Molecular Weight | 256.32 g/mol [3] | 270.35 g/mol [4] | 242.29 g/mol [6] |
| Key Functional Groups | One phenolic -OH, one ether -OCH₃ | Two ether -OCH₃ groups | Two phenolic -OH groups |
The defining feature of our target molecule is the single phenolic hydroxyl group. This group introduces polarity and the capacity for hydrogen bonding, which are absent in the dimethoxy precursor, and distinguishes it from the dihydroxy core. These differences are the primary drivers of the variations in the properties discussed below.
Lipophilicity (LogP): A Predictor of Membrane Permeability
Causality and Significance: The partition coefficient (LogP), which measures the equilibrium distribution of a compound between an immiscible lipid-like (n-octanol) and aqueous phase, is a cornerstone of ADME science. It provides a quantitative measure of lipophilicity, which is critical for predicting a molecule's ability to traverse biological membranes, such as the intestinal wall and the blood-brain barrier. The presence of the polar hydroxyl group in 2-(4-Methoxyphenyl)benzothiophene-6-OL is expected to render it significantly less lipophilic (a lower LogP) than its dimethoxy precursor.[7] This change directly influences its absorption and distribution profile.
Authoritative Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)
This protocol describes the gold-standard method for experimental LogP determination. The core principle is the direct measurement of the analyte's concentration in both phases after equilibrium has been achieved.
-
Preparation of Phases: Prepare pre-saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Analyte Introduction: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method and below the solubility limit in both phases.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous phase. A volume ratio that ensures detectable concentrations in both phases should be used (e.g., 1:1 or 2:1).
-
Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25°C) until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure completion. Centrifugation is required to achieve a clean separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Workflow for LogP determination via the Shake-Flask method.
Comparative Data:
| Compound | LogP Type | Value | Source |
| 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | Calculated | 4.93 | [8] |
| 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol | Calculated (XLogP3) | 3.9 | [6] |
| 2-(4-Methoxyphenyl)benzothiophene-6-OL | Experimental | To Be Determined | N/A |
The experimental LogP for the target compound is predicted to fall between 3.9 and 4.9, highlighting the significant impact of a single hydroxyl group.
Acidity and Ionization (pKa): The Key to pH-Dependent Behavior
Causality and Significance: The pKa is the pH at which a molecule is 50% ionized. For 2-(4-Methoxyphenyl)benzothiophene-6-OL, the pKa of the phenolic hydroxyl group is arguably its most important physicochemical parameter. It dictates the compound's charge state across the physiological pH range. At pH values below its pKa, the compound will be predominantly in its neutral, more lipophilic form. At pH values above its pKa, it will be deprotonated to form the more water-soluble phenolate anion. This pH-dependent ionization governs aqueous solubility, receptor binding interactions (as the phenolate is a stronger hydrogen bond acceptor), and metabolic fate.
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9] It involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.[10]
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., methanol/water) may be necessary. A supporting electrolyte (e.g., KCl) is added to maintain constant ionic strength.[10]
-
Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on this curve (the peak of the first derivative plot, d(pH)/dV). The pKa is the pH value at the half-equivalence point (V/2).[11]
Caption: Workflow for pKa determination by potentiometric titration.
Expected Value:
| Compound | pKa | Note |
| 2-(4-Methoxyphenyl)benzothiophene-6-OL | To Be Determined | The pKa of phenol is ~10. This value will be modulated by the electronics of the fused benzothiophene ring system. Experimental determination is essential. |
Aqueous Solubility: The Gateway to Bioavailability
Causality and Significance: For an orally administered drug, dissolution and solubility in the gastrointestinal tract are prerequisites for absorption. Poor aqueous solubility is a major cause of low bioavailability and drug development failure. The solubility of our target compound is governed by a balance between the large, hydrophobic benzothiophene core and the solubilizing influence of the polar hydroxyl group. Compared to the highly insoluble dimethoxy precursor,[12] the target compound is expected to show improved, albeit still limited, aqueous solubility due to its ability to act as a hydrogen bond donor and acceptor. Crucially, its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa as the soluble phenolate salt is formed.
Authoritative Protocol: Equilibrium "Shake-Flask" Solubility (OECD Guideline 105)
This method determines the saturation solubility of a compound, representing a state of thermodynamic equilibrium.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the test medium (e.g., deionized water, pH 1.2 buffer, pH 7.4 buffer). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature for a sufficient duration to reach equilibrium (typically 24-72 hours). Visual confirmation of remaining solid is necessary.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The filtrate (the saturated solution) is then diluted and analyzed by a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.[8]
-
Reporting: Solubility is reported in units such as mg/mL or µM.
Caption: Workflow for equilibrium aqueous solubility determination.
Comparative Data:
| Compound | Aqueous Solubility | Organic Solvent Solubility | Source |
| 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | Low / Insoluble | Soluble in DCM, Chloroform; Sparingly in Acetone | [7][12] |
| 2-(4-Methoxyphenyl)benzothiophene-6-OL | To Be Determined | Expected to be soluble in polar organic solvents (e.g., MeOH, Acetone) | N/A |
Solid-State Properties and Stability
Causality and Significance: The solid-state form of a compound impacts its melting point, dissolution rate, and stability. The melting point is a key indicator of purity and the energy of the crystal lattice. A sharp, defined melting point range is characteristic of a pure crystalline substance. Stability is paramount for determining a compound's shelf-life and appropriate storage conditions. The phenolic moiety in our target compound is a potential site for oxidative degradation, and the conjugated aromatic system may be susceptible to photodecomposition.[13]
Methodologies:
-
Melting Point: Determined using a calibrated digital melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The range from the appearance of the first liquid drop to complete liquefaction is recorded.
-
Stability Assessment: A forced degradation study should be performed. The solid compound and solutions are exposed to stress conditions (e.g., elevated temperature, high humidity, intense light, acidic/basic/oxidative media). Samples are analyzed by a stability-indicating HPLC method at various time points to identify and quantify any degradants.
Comparative Data:
| Compound | Melting Point (°C) | Source |
| 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | 191 - 198 | [12] |
| 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol | 295 (decomposes) | |
| 2-(4-Methoxyphenyl)benzothiophene-6-OL | To Be Determined | N/A |
Conclusion: A Framework for Definitive Characterization
This guide has established the critical importance of the physicochemical properties of 2-(4-Methoxyphenyl)benzothiophene-6-OL , particularly in its context as a Raloxifene-related substance. By analyzing its structure in relation to its dimethoxy and dihydroxy analogues, we can form strong hypotheses about its behavior: the single phenolic hydroxyl group will decrease lipophilicity, introduce a key ionization constant (pKa), and enhance aqueous solubility compared to its precursor.
While this guide provides a robust theoretical and comparative framework, it underscores the necessity of empirical data. The detailed, authoritative protocols outlined for LogP, pKa, solubility, and melting point determination provide a clear path for researchers to generate the definitive data required for comprehensive risk assessment, quality control, and a deeper understanding of this molecule's role in pharmaceutical science. The rigorous application of these methods is essential for ensuring the safety, efficacy, and quality of any drug product with which this compound is associated.
References
-
PubChem. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. National Center for Biotechnology Information. [Link]
-
Quinoline. 6-Methoxy-2-(4-Methoxyphenyl)-1-Benzothiophene | Chemical Properties, Applications & Safety. Alchemist Chemical. [Link]
-
PubChem. 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol. National Center for Biotechnology Information. [Link]
-
Alchemist-chem. 6-Methoxy-2-(4-methoxyphenyl)benzothiophene Properties, Uses, Safety Data & Synthesis. Alchemist Chemical. [Link]
-
Sanika Chemicals. 6-Methoxy-2-(4-methoxyphenyl)Benzo[b]Thiophene. Sanika Chemicals Pvt. Ltd. [Link]
-
SIELC Technologies. 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene. SIELC. [Link]
-
Veeprho. 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[b] Thiophene Manufacturers India. Veeprho. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
- Google Patents.EP0832889B1 - Process for the synthesis of benzothiophenes.
-
The Royal Society of Chemistry. Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl.[Link]
-
ResearchGate. Benzothiophene: Assorted Bioactive Effects.[Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.[Link]
-
Pharmaffiliates. 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol compound with 4-(6-methoxybenzo[b]thiophen-2-yl)phenol (1:1).[Link]
-
The Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.[Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[Link]
-
SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.[Link]
-
YouTube. Measurement of pKa by Potentiometry. Pharma Growth Hub. [Link]
-
PMC. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. [Link]
-
Sciforum. Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors.[Link]
-
Anjali Labs. 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene Manufacturer.[Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. sciforum.net [sciforum.net]
- 3. 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol - Opulent Pharma [opulentpharma.com]
- 4. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 5. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol | C14H10O2S | CID 445920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-2-(4-methoxyphenyl)benzothiophene Properties, Uses, Safety Data & Synthesis | Buy from China Supplier [quinoline-thiophene.com]
- 8. 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | SIELC Technologies [sielc.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]
- 13. 6-Methoxy-2-(4-Methoxyphenyl)-1-Benzothiophene | Chemical Properties, Applications & Safety | Reliable Chinese Supplier [quinoline-thiophene.com]
CAS number 225648-21-5 properties and literature review.
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol (CAS Number: 225648-21-5)
Introduction
This technical guide provides a comprehensive overview of the chemical compound 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol, identified by the CAS number 225648-21-5. This molecule is of significant interest to researchers, scientists, and drug development professionals, primarily due to its classification as a known impurity of Raloxifene, a selective estrogen receptor modulator (SERM). Understanding the properties, synthesis, and analytical quantification of this impurity is critical for the quality control and regulatory compliance of Raloxifene drug products. This guide will delve into the physicochemical characteristics, synthesis, and analytical methodologies pertinent to this compound, and will also touch upon the broader context of its relevance in pharmaceutical development.
Chemical Identity and Nomenclature
Systematic Name: 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol
Synonyms:
-
Raloxifene Impurity 8
-
2-(4-methoxyphenyl)-1-benzothiophen-6-ol
CAS Number: 225648-21-5
Molecular Formula: C₁₅H₁₂O₂S
Molecular Weight: 256.32 g/mol
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol is essential for its synthesis, isolation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₂S | [Source 1] |
| Molecular Weight | 256.32 g/mol | [Source 1] |
| Appearance | Solid (Precise color not specified) | General |
| Storage Conditions | Sealed in dry, 2-8°C | [Source 2] |
| Solubility | Soluble in organic solvents like methanol for analytical purposes | Inferred from HPLC methods |
Synthesis and Manufacturing
The synthesis of 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol is not commonly performed as a primary target but rather as a reference standard for analytical purposes. Its synthetic route is intrinsically linked to the manufacturing process of Raloxifene. The most plausible and documented pathway involves the demethylation of its precursor, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Proposed Synthesis Pathway
The synthesis can be conceptualized as a two-stage process: the formation of the benzothiophene core followed by demethylation.
Caption: Proposed two-stage synthesis pathway for 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol.
Experimental Protocol: Demethylation of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol is adapted from methodologies described for the demethylation of similar benzothiophene structures.
Materials:
-
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Chlorobenzene (or other suitable anhydrous solvent)
-
Aluminum chloride (AlCl₃), anhydrous
-
2-Methyl-5-tert-butylthiophenol (or other suitable thiol)
-
Tetrahydrofuran (THF)
-
20% Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in anhydrous chlorobenzene.
-
Cooling: Cool the solution to 5°C using an ice bath.
-
Addition of Lewis Acid: While maintaining the temperature, slowly add anhydrous aluminum chloride to the stirred solution.
-
Warming and Stirring: Allow the mixture to warm to approximately 28°C and stir for 3 hours. The solution will typically turn a dark red color.
-
Addition of Thiol Reagent: Cool the mixture to 20°C and add 2-methyl-5-tert-butylthiophenol.
-
Reaction Progression: Warm the mixture to 35°C and stir for approximately 21 hours.
-
Quenching: Cool the reaction mixture to 20°C and dilute with tetrahydrofuran. Subsequently, slowly add 20% hydrochloric acid, followed by water, to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Role as a Pharmaceutical Impurity
The primary significance of 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol lies in its status as a process-related impurity in the synthesis of Raloxifene. Regulatory agencies require that all impurities in a drug substance above a certain threshold (typically 0.1%) be identified, characterized, and quantified.[1][2] Therefore, having a well-characterized standard of this impurity is essential for:
-
Method Validation: To ensure that the analytical methods used for routine quality control of Raloxifene are capable of detecting and quantifying this impurity accurately.[1]
-
Stability Studies: To monitor the potential for degradation of Raloxifene or the formation of new impurities under various storage conditions.
-
Safety Assessment: Although present in small amounts, the toxicological profile of impurities needs to be understood to ensure patient safety.
Caption: The central role of 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol as an impurity in the context of Raloxifene manufacturing and quality control.
Analytical Methodologies
The accurate detection and quantification of 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol in Raloxifene active pharmaceutical ingredient (API) and formulated drug products are predominantly achieved using High-Performance Liquid Chromatography (HPLC).
Validated HPLC Method for Impurity Profiling
Several HPLC methods have been developed and validated for the analysis of Raloxifene and its impurities.[1][3][4][5] A typical reversed-phase HPLC (RP-HPLC) method would involve the following:
| Parameter | Typical Conditions |
| Column | C8 or C18 stationary phase (e.g., Inertsil C8-3, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄, pH 3.0) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength of 280 nm or 287 nm. |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
| Injection Volume | 10-20 µL |
Sample Preparation:
A stock solution of the 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol reference standard is prepared in a suitable solvent, such as methanol or the mobile phase. The Raloxifene API or a crushed tablet sample is also dissolved in the same solvent to a known concentration. For impurity profiling, a spiked sample containing both Raloxifene and a known concentration of the impurity is often used to confirm the retention time and resolution.
Method Validation Parameters
According to ICH guidelines, the analytical method for impurity quantification must be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and the main drug substance.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Biological Activity and Toxicology
As 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol is primarily considered a pharmaceutical impurity, there is a significant lack of publicly available data on its specific biological activity and toxicological profile. The focus of safety assessments is generally on the qualification of the impurity, which involves setting acceptable limits in the final drug product based on the maximum daily dose of the drug and the duration of treatment.
The benzothiophene scaffold is present in many biologically active molecules, exhibiting a wide range of pharmacological effects. However, it is not scientifically sound to extrapolate these general activities to this specific impurity without dedicated studies. Any potential biological effects would be of concern in the safety assessment of Raloxifene, and the control of this impurity to within qualified limits is the standard industry practice to mitigate any potential risk.
Conclusion
2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol (CAS 225648-21-5) is a critical molecule in the context of pharmaceutical manufacturing and quality control, specifically as a known impurity of Raloxifene. A thorough understanding of its chemical properties, synthesis, and analytical detection is paramount for ensuring the safety and efficacy of Raloxifene-containing medications. This technical guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers, scientists, and drug development professionals working in this field. Further research into the specific biological and toxicological properties of this compound would be beneficial for a more complete understanding of its potential impact.
References
-
Raman, M., et al. (2011). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Journal of the Brazilian Chemical Society, 22(6), 1001-1010. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
Pharmaffiliates. 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol. Available from: [Link]
- European Patent Office. (1998). EP0875511A1: Demethylation process for preparing benzo[b]thiophenes.
-
Kumar, B. V., et al. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. Journal of Chemical and Pharmaceutical Research, 3(3), 784-791. Available from: [Link]
-
PubChem. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Available from: [Link]
- Sathyaraj, A., et al. (2011). Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-216.
-
Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. Available from: [Link]
- Suneetha, A., & Rao, D. S. (2016). Analytical method validation and quantification of raloxifene hydrochloride and its related substance in API using reverse phase. Scholars Academic Journal of Pharmacy, 5(11), 428-436.
Sources
The Role of Benzothiophenes as Selective Estrogen Receptor Modulators (SERMs): A Technical Guide
Introduction: The Nuances of Estrogen Receptor Modulation
Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the management of hormone-sensitive conditions, offering a sophisticated approach to interacting with the estrogen receptor (ER). Unlike pure agonists or antagonists, SERMs exhibit a fascinating tissue-specific pharmacology, acting as an estrogen agonist in some tissues while functioning as an antagonist in others.[1][2] This duality is the key to their therapeutic success, allowing for beneficial estrogenic effects in tissues like bone while blocking detrimental estrogenic activity in tissues such as the breast and uterus.[3][4][5]
The benzothiophene scaffold has emerged as a particularly fruitful chemical framework for the design of novel SERMs.[6] This guide provides an in-depth exploration of benzothiophene-based SERMs, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development and evaluation. We will examine prominent examples such as Raloxifene and the next-generation SERM, Arzoxifene, to illustrate the clinical significance and ongoing evolution of this important class of therapeutic agents.[7][8][9]
The Benzothiophene Core: A Privileged Scaffold for SERM Design
Benzothiophene is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a thiophene ring.[6][10] This rigid, planar structure serves as an excellent backbone for the spatial orientation of pharmacophoric elements necessary for high-affinity binding to the estrogen receptor.[10] Pharmaceutical chemists have leveraged the synthetic tractability of the benzothiophene core to create a diverse array of derivatives with finely tuned pharmacological profiles.[6][10][11]
The general structure of a benzothiophene-based SERM typically features key substituents that dictate its interaction with the ER and its subsequent biological activity. These include:
-
A phenolic hydroxyl group: Crucial for hydrogen bonding interactions within the ER ligand-binding domain (LBD), mimicking the A-ring of estradiol.
-
A basic side chain: This element, often a piperidine or pyrrolidine ring connected via an ether or ketone linker, plays a critical role in mediating the antagonistic effects in certain tissues. The orientation of this side chain relative to the benzothiophene core significantly influences the SERM's functional profile.[12]
-
Substituents on the 2-aryl group: Modifications at this position can modulate receptor affinity, selectivity for ERα versus ERβ, and metabolic stability.[13]
The following diagram illustrates the core chemical structure of benzothiophene and highlights the key positions for substitution in the design of SERMs.
Caption: Key substitution positions on the benzothiophene scaffold for SERM activity.
Mechanism of Action: A Tale of Two Conformations
The tissue-selective effects of benzothiophene SERMs are rooted in their ability to induce distinct conformational changes in the estrogen receptor upon binding.[5][14] There are two main isoforms of the estrogen receptor, ERα and ERβ, which have different tissue distributions and can mediate different biological responses.[14]
When the natural ligand, 17β-estradiol, binds to the ER, it induces a specific conformational change that promotes the recruitment of coactivator proteins. This ligand-receptor-coactivator complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of target genes.
In contrast, when a benzothiophene SERM like raloxifene binds to the ER, the bulky basic side chain sterically hinders the proper positioning of helix 12 of the ligand-binding domain.[12] This altered conformation prevents the binding of coactivators and instead promotes the recruitment of corepressor proteins. The resulting complex can either fail to activate transcription or actively repress it, leading to an antagonistic effect.
The agonistic or antagonistic nature of a SERM in a particular tissue is determined by the specific complement of coactivators and corepressors present in the cells of that tissue.
The following diagram illustrates the differential effects of an estrogen agonist versus a benzothiophene SERM on ER conformation and downstream signaling.
Sources
- 1. A pharmacological review of selective oestrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzothiophene - Wikipedia [en.wikipedia.org]
- 11. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]
- 12. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of 2-(4-Methoxyphenyl)benzothiophene-6-OL: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] Derivatives of this structure have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][1] The specific compound, 2-(4-Methoxyphenyl)benzothiophene-6-OL, presents a unique substitution pattern that suggests potential for multifaceted biological interactions. The presence of the phenolic hydroxyl group and the methoxyphenyl moiety indicates possible engagement with targets such as estrogen receptors, various kinases, and enzymes involved in inflammatory pathways.[2]
This in-depth technical guide provides a strategic framework for the preliminary in vitro screening of 2-(4-Methoxyphenyl)benzothiophene-6-OL. The proposed experimental cascade is designed to efficiently probe the compound's potential therapeutic value across oncology, inflammation, and neurobiology. As Senior Application Scientist, the rationale behind each experimental choice is elucidated to ensure a scientifically rigorous and logically sound investigation.
Physicochemical Characterization: The Foundation of Reliable Screening
Prior to any biological evaluation, a thorough physicochemical characterization of 2-(4-Methoxyphenyl)benzothiophene-6-OL is paramount. These initial steps are critical for ensuring data integrity and reproducibility throughout the screening process.
1. Purity Assessment:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).
-
Rationale: To confirm the identity and purity of the test compound. Impurities could lead to false-positive or false-negative results.
2. Solubility Determination:
-
Method: Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) and organic solvents (e.g., Dimethyl Sulfoxide - DMSO).
-
Rationale: Understanding the compound's solubility is crucial for preparing accurate stock solutions and preventing precipitation in assay media, which can interfere with readouts.
3. Stability Analysis:
-
Method: The compound is incubated in assay-relevant buffers and media over time, and its degradation is monitored by HPLC.
-
Rationale: To assess the compound's stability under experimental conditions. Degradation can lead to a loss of activity or the formation of active metabolites, confounding data interpretation.
In Vitro Screening Cascade: A Multi-pronged Approach
The proposed screening cascade is designed to cast a wide net, exploring the most probable therapeutic avenues for a novel benzothiophene derivative. The workflow is structured to progress from broad cytotoxicity assessments to more specific, target-based assays.
Caption: A logical workflow for the preliminary in vitro screening of 2-(4-Methoxyphenyl)benzothiophene-6-OL.
Part 1: Foundational Cytotoxicity Assessment
The initial step in any screening campaign is to determine the compound's general effect on cell viability. This provides a therapeutic window and helps to distinguish between targeted anti-proliferative effects and non-specific toxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4][5] Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan, which can be solubilized and quantified.[5]
Experimental Protocol:
-
Cell Plating: Seed a panel of representative cell lines (e.g., a non-cancerous line like HEK293 and a cancer line like MCF-7) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare a serial dilution of 2-(4-Methoxyphenyl)benzothiophene-6-OL and add it to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | % Viability (HEK293) | % Viability (MCF-7) |
| 0.1 | 100 ± 5.2 | 98 ± 4.5 |
| 1 | 95 ± 4.8 | 85 ± 6.1 |
| 10 | 88 ± 6.3 | 60 ± 5.8 |
| 100 | 50 ± 7.1 | 25 ± 4.9 |
Part 2: Probing Therapeutic Areas
Based on the chemical structure and the known activities of related benzothiophenes, the following therapeutic areas are prioritized for initial screening.
A. Anticancer Activity Screening
Large-panel cancer cell line screening is an effective method to identify cancer types that are sensitive to a novel compound.[8]
Experimental Workflow:
Caption: Workflow for anticancer activity screening using a cancer cell line panel.
Protocol:
-
Utilize a panel of well-characterized human cancer cell lines from diverse tissue origins such as breast, lung, colon, and leukemia.[9]
-
Follow the general protocol for the MTT assay described above, treating each cell line with a range of concentrations of the test compound.
-
Determine the concentration that causes 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell killing (LC50).
B. Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Inflammation is a key process in many diseases, and COX enzymes are important therapeutic targets.[10] This assay determines if the compound can inhibit the activity of COX-1 and COX-2.
Signaling Pathway:
Caption: The cyclooxygenase pathway and the potential point of inhibition.
Protocol:
-
A liquid chromatography-tandem mass spectrometry (LC-MS-MS) based COX inhibition assay can be used for the rapid and accurate quantitative analysis of the COX product prostaglandin-E2.[10]
-
Alternatively, a fluorometric assay kit can be used to detect the peroxidase activity of COX.[11]
-
The reaction is initiated by adding arachidonic acid to a mixture containing either human COX-1 or COX-2 enzyme and the test compound.[10]
-
The reaction is terminated after a short incubation, and the amount of prostaglandin produced is quantified.[12]
-
Known COX inhibitors such as indomethacin (non-selective) and celecoxib (COX-2 selective) should be used as positive controls.[10]
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-Methoxyphenyl)benzothiophene-6-OL | 15.2 | 1.8 | 8.4 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | >100 | 0.05 | >2000 |
C. Hormonal Activity: Estrogen Receptor (ER) Binding Assay
The phenolic hydroxyl group in the compound's structure is a potential pharmacophore for estrogen receptor binding. This competitive binding assay will determine the compound's affinity for ERα and ERβ.[13]
Protocol:
-
This assay measures the ability of the test compound to displace a radiolabeled estrogen, such as [3H]-estradiol, from the estrogen receptor.[13]
-
Rat uterine cytosol can be used as a source of estrogen receptors.[13]
-
A reaction mixture containing the ER source, [3H]-estradiol, and varying concentrations of the test compound is incubated.
-
The amount of bound radioactivity is measured after separating the bound from the free radioligand.
-
17β-estradiol is used as a positive control.
D. Neuroprotective Potential: Neuronal Viability Assay
Given that some benzothiophene derivatives exhibit neuroprotective properties, it is worthwhile to investigate if the test compound can protect neuronal cells from induced stress.[1]
Protocol:
-
Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.[14]
-
Induce neuronal stress using an agent like glutamate or hydrogen peroxide.
-
Treat the cells with the test compound before or during the stress induction.
-
Assess cell viability after 24-48 hours using an appropriate method like the MTT assay.
-
A known neuroprotective agent, such as resveratrol, can be used as a positive control.[15]
Part 3: Data Interpretation and Next Steps
The preliminary screening will generate a significant amount of data that needs careful interpretation to guide the next steps in the drug discovery process.
-
Hit Identification: A "hit" is a compound that shows significant and reproducible activity in a primary assay. The criteria for a hit should be defined before the screening begins (e.g., >50% inhibition at 10 µM).
-
Dose-Response Analysis: For any identified hits, a full dose-response curve should be generated to determine the potency (IC50 or EC50).
-
Selectivity Profiling: If a compound is active in multiple assays, its selectivity should be further investigated. For example, an anticancer hit should be tested for its cytotoxicity against non-cancerous cells.
-
Mechanism of Action (MoA) Studies: For promising hits, further experiments should be designed to elucidate the mechanism of action. This could involve secondary assays, target engagement studies, and pathway analysis.
Conclusion
This technical guide outlines a comprehensive and logically structured approach for the preliminary in vitro screening of 2-(4-Methoxyphenyl)benzothiophene-6-OL. By employing a battery of well-validated assays, this screening cascade will provide valuable insights into the compound's potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. The emphasis on scientific rationale and self-validating protocols ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the early stages of drug discovery.
References
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
- MTT assay protocol. Abcam.
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Development of a novel in vitro assay to screen for neuroprotective drugs against i
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. PubChem.
- Cancer Cell-Based Assays.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
- Chapter 12: Synthesis, Properties, and Biological Applic
- Estrogen Receptor-α Coactiv
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Process for the synthesis of benzothiophenes.
- Benzothiophene: Assorted Bioactive Effects.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
- MTT Cell Proliferation Assay.
- Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery.
- Screening of Neuroprotective Drugs. BMSEED.
- Synthesis and biological evaluation of novel benzothiophene deriv
- 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol. PubChem.
- How can I assay cyclooxygenase pathway inhibition for plant extracts?.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- Cancer Cell Line Screening (CCP-58). AddexBio.
- 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
- In vitro neurology assays. InnoSer.
- (PDF) In vitro receptor binding assays.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
- Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. MDPI.
- MTT (Assay protocol. Protocols.io.
- Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. PubMed Central.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
- A practical synthesis of benzothiophenes via visible-light-promoted cycliz
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
- Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans.
- Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations.
- Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Sciforum.
- ProLiFiler™ Cancer Cell Panel Screening Service. Reaction Biology.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- D-gentiobioside and 4', 6-dihydroxy, 4 methoxybenzophenone-2-O-[beta]-D-glucoside isolated from methanolic extract of Phaleria macrocarpa (Scheff.) Boerl leaves.
- Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. JoVE.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. books.rsc.org [books.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. AddexBio Service - CancerCellLineScreening [addexbio.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 15. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Acid-catalyzed intramolecular cyclization for 2-arylbenzo[b]thiophenes.
An Application Guide to the Synthesis of 2-Arylbenzo[b]thiophenes via Acid-Catalyzed Intramolecular Cyclization
Authored by: A Senior Application Scientist
Introduction
The 2-arylbenzo[b]thiophene scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, drug development, and materials science. Compounds bearing this core structure are known for a wide spectrum of biological activities and are key components in organic electronics.[1][2] Among the various synthetic strategies, acid-catalyzed intramolecular cyclization represents a robust and direct approach to constructing this valuable framework.
This document serves as a comprehensive technical guide for researchers and scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the critical parameters that govern its success, and detailed, field-proven protocols. We will explore the causality behind experimental choices, from the selection of the acid catalyst to the optimization of reaction conditions, ensuring a self-validating and reproducible methodology.
Theoretical Framework: The Reaction Mechanism
The most common pathway for this transformation is the acid-catalyzed cyclization of a 2-(arylthio)acetophenone or a related precursor. The reaction proceeds via an intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts acylation reaction.
The Causality of the Mechanism:
-
Protonation and Activation: The reaction is initiated by the protonation of the carbonyl oxygen of the precursor by an acid catalyst. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, transforming it into a potent electrophile.
-
Intramolecular Electrophilic Attack: The electron-rich ortho-position of the pendant aryl ring then acts as a nucleophile, attacking the activated carbonyl carbon. This is the key ring-forming step. The efficiency of this step is highly dependent on the electronic nature of the aryl ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups can hinder it.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzo[b]thiophene ring system. This final step is often irreversible and serves as the thermodynamic driving force for the reaction.
Below is a diagram illustrating this mechanistic pathway.
Sources
Application Notes and Protocols for the O-Demethylation of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Introduction: The Critical Role of O-Demethylation in Advanced Pharmaceutical Synthesis
The cleavage of aryl methyl ethers is a pivotal transformation in organic synthesis, particularly within the pharmaceutical industry. The methoxy group, while an excellent and stable protecting group for phenols, often requires removal in the final stages of a synthetic route to unmask the biologically active hydroxyl functionality. A prime example of this is the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), where the penultimate step involves the O-demethylation of its precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1] The successful and high-yielding conversion of this substrate to 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene is critical for the overall efficiency of the synthesis.
This guide provides a comprehensive overview of various field-proven protocols for the O-demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. It moves beyond a simple recitation of steps to explain the mechanistic rationale behind reagent choice and reaction conditions, offering researchers and process chemists a robust toolkit for this crucial synthetic step.
Chemical Structure and Reactivity Considerations
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene possesses two methoxy groups that are chemically distinct. The methoxy group at the 6-position of the benzothiophene ring and the one on the 2-phenyl substituent exhibit different reactivities, which can be exploited for selective demethylation, although simultaneous demethylation is often the goal. The choice of demethylating agent will depend on the desired outcome, scale of the reaction, and tolerance of other functional groups in more complex derivatives.
Comparative Overview of Demethylation Protocols
A variety of reagents can effect the O-demethylation of aryl methyl ethers.[2] The selection of a specific protocol is a balance of efficiency, selectivity, cost, safety, and environmental impact. Below is a comparative summary of established methods applicable to 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
| Protocol | Reagent(s) | Typical Solvent | Temperature | Key Advantages | Potential Drawbacks |
| 1. Lewis Acid-Thiol System | Aluminum Chloride (AlCl₃) & a Thiol (e.g., Ethanethiol, Decanethiol) | Dichloromethane, Chlorobenzene | 25-35°C | High efficiency, well-established in industrial synthesis.[1] | Use of malodorous and toxic thiols, requires stoichiometric Lewis acid. |
| 2. Boron Tribromide (BBr₃) | Boron Tribromide | Dichloromethane | -78°C to room temp. | High reactivity, effective for sterically hindered ethers, clean reaction.[3][4] | Highly corrosive and moisture-sensitive reagent, requires careful handling.[4][5] |
| 3. Methionine/Methanesulfonic Acid | L-Methionine & Methanesulfonic Acid (MSA) | Methanesulfonic Acid | 40-80°C | "Green" alternative, avoids toxic heavy metals and odorous thiols.[6][7] | Requires strongly acidic conditions, potential for side reactions. |
| 4. Pyridine Hydrochloride | Pyridine Hydrochloride | Pyridine (as solvent) | Reflux | Simple, one-reagent procedure.[8] | High reaction temperatures, potential for product degradation. |
| 5. Microwave-Assisted Ionic Liquid | 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]) | Neat (no solvent) | Controlled | Rapid reaction times, green chemistry approach.[9][10] | Requires specialized microwave equipment, ionic liquid can be costly. |
Experimental Protocols and Methodologies
Protocol 1: Aluminum Chloride and Thiol-Mediated Demethylation
This method is a cornerstone in the industrial synthesis of Raloxifene and its analogs. The Lewis acid, AlCl₃, coordinates to the ether oxygen, making the methyl group more susceptible to nucleophilic attack by the thiol.[11] The use of a higher molecular weight, less volatile thiol like decanethiol mitigates the odor issues associated with ethanethiol.[1]
Step-by-Step Methodology:
-
To a stirred solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) in a suitable inert solvent such as methylene dichloride (150 mL), cool the mixture to 0-10°C.
-
Carefully add anhydrous aluminum chloride (37.0 g, 0.28 mol) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature (25-35°C) and stir for 2 hours.
-
Add decanethiol (28.0 g, 0.16 mol) to the reaction mixture and continue stirring for an additional 2 hours at 25-35°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it into a mixture of methanol (100 mL), crushed ice (200 g), and concentrated hydrochloric acid (15 mL).
-
Stir the resulting slurry for 1 hour at room temperature.
-
Isolate the product, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene, by filtration, wash with water, and dry under vacuum.
Workflow for AlCl₃/Thiol Demethylation:
Caption: Workflow for Aluminum Chloride/Thiol Demethylation.
Protocol 2: Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful and versatile reagent for cleaving aryl methyl ethers.[2][3] The reaction proceeds through the formation of an oxonium complex, followed by nucleophilic attack of the bromide ion on the methyl group.[12] Due to its high reactivity, the reaction is typically performed at low temperatures.[4]
Step-by-Step Methodology:
-
Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (2.5-3.0 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0°C and cautiously quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
BBr₃ Demethylation Mechanism:
Caption: Simplified mechanism of BBr₃-mediated demethylation.
Protocol 3: Methionine/Methanesulfonic Acid (MSA) Demethylation
This "hard acid-soft nucleophile" system is an environmentally friendlier alternative.[7] Methanesulfonic acid acts as a strong acid to protonate the ether oxygen, while methionine serves as a non-volatile and non-toxic nucleophile to trap the methyl group.[6]
Step-by-Step Methodology:
-
To 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 eq), add methanesulfonic acid (MSA) as the solvent.
-
Add L-methionine (2-3 eq) to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
The product will precipitate out of the solution. If not, adjust the pH to neutral with a base (e.g., NaOH or NaHCO₃) to induce precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization.
Conclusion and Future Outlook
The O-demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a well-explored and critical transformation in pharmaceutical synthesis. While traditional methods using Lewis acids and thiols or boron tribromide are highly effective, they present handling and environmental challenges. Newer methodologies, such as the methionine/MSA system and microwave-assisted protocols, offer greener and safer alternatives.[6][10] The choice of method will ultimately be dictated by the specific requirements of the synthesis, including scale, purity requirements, and available equipment. As the principles of green chemistry become increasingly integrated into drug development, the adoption of more sustainable demethylation protocols is expected to rise.[13]
References
- EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes.
- Demethylating Reaction of Methyl Ethers.
- Chavakula R, Saladi CJS, Mutyala NR, et al. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Org Chem Ind J. 2018;14(3):128.
- An efficient method for demethylation of aryl methyl ethers.
- EP1641773B1 - Process for preparing raloxifene hydrochloride.
- Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry.
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a Fe III -TAML catalyst.
- Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid.
- Thiols/Methionine. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A green process for demethylation reaction in synthesis of raloxifene hydrochloride. Zenodo.
- 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure.
- Green organic syntheses: organic carbonates as methyl
- O-DEMETHYLATION OF OPIOID DERIVATIVES WITH METHANE SULFONIC ACID / METHIONINE : APPLICATION TO THE SYNTHESIS OF NALOXONE AND ANALOGUES.
- Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid.
- Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)
- Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Sciforum.
- EP0876374B1 - Method for preparing 4'-demethylepipodophyllotoxin
- Efficient demethylation of aromatic methyl ethers with HCl in w
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. PubChem.
- Boron Tribromide.
- Synthesis of Raloxifene. Hazardous Reagent Substitution: A Pharmaceutical Perspective.
- Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing pro.
- A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Organic Chemistry Portal.
- Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)
- Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethyl
- O-Demethylation.
- Elucidating the Mechanism of BBr3- Facilitated Demethyl
- Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).
- 6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1. Sigma-Aldrich.
- Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).
- WO2011132194A1 - Process for the preparation of raloxifene hydrochloride.
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1. SynZeal.
Sources
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Efficient demethylation of aromatic methyl ethers with HCl in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust, Validated HPLC-UV Method for Purity Analysis of Benzothiophene and Its Derivatives
Abstract
This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the stringent purity analysis of benzothiophene and its derivatives. These compounds are significant scaffolds in medicinal chemistry and materials science. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it a reliable tool for quality control and purity assessment in research, development, and manufacturing environments. The causality behind the selection of critical method parameters, including stationary phase, mobile phase composition, and detection wavelength, is thoroughly explained. This guide provides a step-by-step protocol for analysis and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
Benzothiophene is a bicyclic aromatic compound containing a benzene ring fused to a thiophene ring. Its derivatives are a class of sulfur-containing heterocyclic compounds that are of significant interest in the pharmaceutical and chemical industries due to their diverse biological activities and applications in organic electronics.[1] The purity of these compounds is a critical quality attribute that can significantly impact their efficacy, safety, and performance. Therefore, a robust and reliable analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and reproducibility.[2] This application note presents a detailed HPLC-UV method specifically developed and validated for the purity analysis of benzothiophene compounds. The method is designed to be stability-indicating, capable of separating the main compound from its potential impurities and degradation products.
The Importance of Method Validation
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[3] This involves a series of experiments to demonstrate that the method is specific, linear, accurate, precise, and robust. The validation of this HPLC method has been performed following the guidelines of the International Council for Harmonisation (ICH) Q2(R1), ensuring its suitability for regulatory submissions.[3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade.
-
Benzothiophene Reference Standard: Of known purity.
-
Benzothiophene Samples: For analysis.
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving the desired separation. A reversed-phase approach is typically employed for moderately polar to non-polar compounds like benzothiophene.
The Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for reversed-phase chromatography due to its broad applicability and hydrophobic nature.[5] For aromatic compounds like benzothiophene, columns with a biphenyl stationary phase can offer enhanced retention and selectivity due to π-π interactions between the analyte and the stationary phase.[6]
-
Mobile Phase: A mixture of an aqueous component and an organic modifier is used. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths.[7][8] The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase helps to suppress the ionization of any acidic or basic functional groups on the analytes or impurities, leading to sharper peaks and more reproducible retention times.[9] For mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[9]
-
Detection Wavelength: The choice of detection wavelength is crucial for sensitivity. Benzothiophene and its derivatives typically exhibit strong UV absorbance in the range of 200-400 nm.[10] A wavelength of 234 nm or 313 nm can be suitable for detecting a range of thiophenic compounds.[11][12] It is recommended to determine the wavelength of maximum absorbance (λmax) for the specific benzothiophene compound of interest using a UV-Vis spectrophotometer or a DAD detector.
Optimized Chromatographic Parameters:
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 234 nm or λmax of the analyte |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the Benzothiophene Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the analyte.
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the benzothiophene sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Detailed Protocol: HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of benzothiophene compounds.
Caption: General workflow for HPLC analysis.
Step-by-Step Procedure:
-
System Preparation:
-
Prepare the mobile phases as described in section 2.3. Degas the mobile phases using an ultrasonic bath or an online degasser.
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure that there are no interfering peaks from the solvent.
-
Inject the working standard solutions at least in duplicate to check for system suitability (e.g., retention time reproducibility, peak symmetry, and theoretical plates).
-
Inject the sample solutions in duplicate.
-
It is good practice to run a standard solution periodically throughout the sequence to monitor system performance.
-
-
Data Processing:
-
Integrate the peaks in the chromatograms.
-
Identify the main peak corresponding to the benzothiophene compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area normalization method, assuming that all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
-
Method Validation
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose.[13] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.[4]
Caption: Key parameters for analytical method validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are recommended.[14]
-
Protocol: Subject the benzothiophene sample to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl at 60 °C), base hydrolysis (e.g., 0.1 M NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 80 °C), and photolytic degradation (e.g., exposure to UV light).[14]
-
Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation product peaks, and the peak purity of the main peak, determined using a DAD detector, is acceptable.
Linearity
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol: Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the peak area against the concentration and determine the correlation coefficient (r²) of the linear regression. An r² value of ≥ 0.999 is generally considered acceptable.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo or a sample matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Assess the variability of the method by performing the analysis on different days, with different analysts, and on different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) for the results should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, and resolution) should remain within acceptable limits.
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; peak purity pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| LOD | S/N ratio ≥ 3:1 |
| LOQ | S/N ratio ≥ 10:1; with acceptable precision and accuracy. |
| Robustness | System suitability criteria are met under varied conditions. |
Conclusion
This application note provides a detailed and scientifically grounded HPLC-UV method for the purity analysis of benzothiophene and its derivatives. The rationale behind the selection of key chromatographic parameters has been explained to provide a deeper understanding of the method development process. The step-by-step protocol for both the analysis and the method validation, in accordance with ICH Q2(R1) guidelines, ensures that the method is robust, reliable, and suitable for its intended purpose in a regulated environment. This comprehensive guide will be a valuable resource for researchers, scientists, and drug development professionals working with benzothiophene compounds.
References
-
Fedorak, P. M., & Bressler, D. C. (2002). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 68(7), 3249–3255. [Link]
-
Ortiz-Boyer, F., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, menthol) in lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(10), 1297-1303. [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 23(11), 2878. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
-
Restek Corporation. (2011). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC North America, 29(s4), 46-47. [Link]
-
Sagardia, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Reddy, G. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(9), 1-11. [Link]
-
Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 35(11), 814-819. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]
-
Chromacim. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
-
Shestakov, A. S., et al. (2023). Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. Molecules, 28(15), 5789. [Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? [Link]
-
ResearchGate. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Kirimura, K., et al. (2002). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R. Applied and Environmental Microbiology, 68(8), 3867–3872. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
International Journal of Pharmaceutical Erudition. (2022). Forced Degradation – A Review. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. auroraprosci.com [auroraprosci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. biomedres.us [biomedres.us]
Unambiguous Structural Confirmation of 2-(4-Methoxyphenyl)benzothiophene-6-OL Using a Multi-dimensional NMR Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of drug discovery and development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of regulatory compliance and scientific integrity. This application note provides a detailed, field-proven protocol for the structural elucidation of 2-(4-Methoxyphenyl)benzothiophene-6-OL, a heterocyclic compound representative of scaffolds found in pharmacologically active molecules. We detail a systematic workflow employing a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices, from sample preparation to the strategic interpretation of correlation spectra, is explained to provide a self-validating system for structural confirmation. This guide is designed to serve as a comprehensive resource for researchers tasked with the characterization of complex small molecules.
Introduction: The Imperative for Rigorous Structural Verification
The molecule 2-(4-Methoxyphenyl)benzothiophene-6-OL contains a benzothiophene core, a privileged scaffold in medicinal chemistry. The precise arrangement of its substituents—the methoxyphenyl group at position C2 and the hydroxyl group at C6—is critical to its physicochemical properties and potential biological activity. Any ambiguity in this arrangement could lead to flawed structure-activity relationship (SAR) studies and significant setbacks in the development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.[1][2] While simple ¹H NMR provides a preliminary fingerprint, a comprehensive suite of experiments is necessary to assemble the molecular puzzle, piece by piece, by establishing through-bond atomic connectivity. This note outlines the logical progression from basic 1D spectra to advanced 2D correlation experiments to achieve an unambiguous and defensible structural assignment.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 2-(4-Methoxyphenyl)benzothiophene-6-OL is presented below with the IUPAC-recommended numbering convention that will be used throughout this document.
Key Structural Features for NMR Analysis:
-
Benzothiophene Core: A bicyclic aromatic system that gives rise to complex proton spin systems.
-
Phenolic Hydroxyl (-OH): An exchangeable proton at C6 whose signal can be broad and solvent-dependent. Its presence influences the electronic environment of the surrounding aromatic ring.
-
Methoxyphenyl Group: An A'A'B'B' (or simple AA'BB') spin system on the phenyl ring and a sharp, characteristic singlet for the methoxy (-OCH₃) protons.
Experimental Protocols
The validity of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameter selection.
Protocol: Sample Preparation
Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent. Its high polarity readily dissolves the phenolic compound, and its ability to form hydrogen bonds with the hydroxyl proton slows down chemical exchange, resulting in a sharper -OH signal that is more easily observed.[3] Furthermore, its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and do not typically overlap with signals from the analyte in the aromatic region.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10-15 mg of the purified 2-(4-Methoxyphenyl)benzothiophene-6-OL sample for robust ¹H and 2D NMR analysis. For a standard ¹³C acquisition, 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.[4][5]
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is critical for acquiring high-quality spectra with sharp lines.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Avoid introducing any solid particles.
-
Standard: Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[6] Alternatively, the residual solvent peak of DMSO-d₆ can be used (δH = 2.50 ppm, δC = 39.52 ppm).[7]
Protocol: NMR Data Acquisition
The following experiments are recommended for a complete structural elucidation on a 400 MHz (or higher) spectrometer.
| Experiment | Purpose | Key Parameters (400 MHz) |
| ¹H NMR | Provides proton count, chemical environment, and coupling information. | Spectral Width: 16 ppm, Acquisition Time: 4s, Relaxation Delay: 2s, Scans: 16 |
| ¹³C{¹H} NMR | Determines the number of unique carbon environments. | Spectral Width: 240 ppm, Acquisition Time: 1s, Relaxation Delay: 2s, Scans: 1024 |
| DEPT-135 | Differentiates carbon types: CH/CH₃ (positive) from CH₂ (negative). | Uses polarization transfer; parameters are linked to an associated ¹H experiment. |
| ¹H-¹H COSY | Identifies scalar-coupled protons, revealing neighboring protons (typically ²J or ³J). | Symmetrical matrix; spectral width of ~12 ppm in both dimensions. |
| ¹H-¹³C HSQC | Correlates each proton to its directly attached carbon (¹JCH). | F2 (¹H): 12 ppm, F1 (¹³C): 160 ppm. Optimized for ¹JCH ≈ 145 Hz. |
| ¹H-¹³C HMBC | Correlates protons and carbons over multiple bonds (²JCH, ³JCH), revealing connectivity. | F2 (¹H): 12 ppm, F1 (¹³C): 200 ppm. Optimized for long-range coupling (nJCH) of 8 Hz. |
Data Analysis and Elucidation Workflow
The structural elucidation process follows a logical progression, where each experiment builds upon the information provided by the last. This systematic approach ensures that all evidence is integrated for a robust final assignment.
Caption: Logical workflow for NMR-based structural elucidation.
Spectral Interpretation and Structural Assignment
¹H NMR: The Initial Fingerprint
The ¹H NMR spectrum provides the first critical overview. We expect to see signals in three distinct regions: the downfield aromatic region (δ 7.0-8.0), the methoxy region (δ 3.5-4.0), and a potentially broad signal for the phenolic proton.
Table 1: Predicted ¹H NMR Data for 2-(4-Methoxyphenyl)benzothiophene-6-OL in DMSO-d₆
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| OH | ~9.5-10.0 | broad s | - | 1H | Phenolic proton, exchangeable.[3] |
| H4 | ~7.8-8.0 | d | J ≈ 8.5 (ortho) | 1H | Deshielded by proximity to sulfur and fused ring system. |
| H11/H13 | ~7.7-7.9 | d | J ≈ 8.8 (ortho) | 2H | Protons on the methoxyphenyl ring ortho to the benzothiophene. |
| H7 | ~7.5-7.6 | d | J ≈ 2.0 (meta) | 1H | Aromatic proton ortho to the hydroxyl group. |
| H3 | ~7.4-7.5 | s | - | 1H | Thiophene proton with no adjacent protons. |
| H5 | ~7.0-7.1 | dd | J ≈ 8.5 (ortho), 2.0 (meta) | 1H | Coupled to both H4 (ortho) and H7 (meta). |
| H12/H14 | ~6.9-7.1 | d | J ≈ 8.8 (ortho) | 2H | Protons on the methoxyphenyl ring meta to the benzothiophene. |
| OCH₃ | ~3.8 | s | - | 3H | Characteristic singlet for a methoxy group.[8] |
¹³C NMR and DEPT-135: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum should reveal all 15 unique carbon atoms (C16H14O2S has 16 carbons, but symmetry in the methoxyphenyl ring results in fewer unique signals). The DEPT-135 experiment is crucial for distinguishing protonated carbons (CH and CH₃ will show positive signals) from quaternary carbons (which are absent in a DEPT-135 spectrum).[9]
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon(s) | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
|---|---|---|---|
| C10 | ~159 | Quaternary | Aromatic carbon bearing an oxygen atom.[9] |
| C6 | ~156 | Quaternary | Phenolic carbon, highly deshielded by oxygen. |
| C2, C8, C9 | ~135-145 | Quaternary | Bridgehead and substituted carbons of the benzothiophene core. |
| C11/C13 | ~128 | CH (Positive) | Protonated aromatic carbons. |
| C4 | ~125 | CH (Positive) | Protonated aromatic carbon. |
| C3 | ~124 | CH (Positive) | Thiophene ring carbon. |
| C12/C14 | ~115 | CH (Positive) | Aromatic carbons ortho to the methoxy group, shielded. |
| C5 | ~114 | CH (Positive) | Aromatic carbon ortho to the hydroxyl group, shielded. |
| C7 | ~106 | CH (Positive) | Aromatic carbon para to the hydroxyl group, shielded. |
| OCH₃ | ~55 | CH₃ (Positive) | Typical chemical shift for a methoxy carbon. |
2D NMR: Connecting the Pieces
While 1D spectra provide the list of parts, 2D spectra provide the assembly instructions.
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment confirms proton-proton connectivities.[1] Key expected correlations include a cross-peak between H4 and H5 on the benzothiophene ring and between the ortho (H11/H13) and meta (H12/H14) protons on the methoxyphenyl ring. The lack of COSY correlations to H3 and H7 confirms their relative isolation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum definitively links each proton to the carbon it is directly attached to.[10] For example, the proton signal at ~3.8 ppm will show a cross-peak to the carbon signal at ~55 ppm, confirming the -OCH₃ group. The phenolic OH proton will not show a correlation, which is a key diagnostic feature.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for establishing the overall molecular framework by revealing 2- and 3-bond correlations between protons and carbons.[10] It is the final and most crucial step in confirming the isomeric structure.
Key Diagnostic HMBC Correlations: The diagram below illustrates the critical long-range correlations that unambiguously confirm the placement of the substituents and the fusion of the rings.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. bbhegdecollege.com [bbhegdecollege.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Introduction: The Analytical Imperative for Raloxifene
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its molecular structure, a substituted benzothiophene, confers a unique pharmacological profile, acting as an estrogen agonist in bone and on lipid metabolism while functioning as an antagonist in breast and uterine tissues.[3][4] The metabolic fate of raloxifene is extensive, primarily involving glucuronidation at its phenolic hydroxyl groups, leading to the formation of raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G).[5][6] Given that unconjugated raloxifene accounts for less than 1% of the circulating material in plasma, robust analytical methods are paramount for accurately characterizing its pharmacokinetics, identifying related impurities, and ensuring the quality of pharmaceutical formulations.[3]
This guide provides an in-depth technical overview and detailed protocols for the analysis of raloxifene and its key related compounds using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We will explore the principles of electrospray ionization (ESI) and the predictable fragmentation pathways of the raloxifene scaffold, offering a causal explanation for the observed product ions. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable methods for the characterization and quantification of these compounds.
Pillar 1: Understanding the Ionization and Fragmentation Logic
The structural analysis of raloxifene and its analogues by tandem mass spectrometry is underpinned by the molecule's inherent chemical properties. Electrospray ionization in positive ion mode ([M+H]⁺) is the preferred method due to the presence of a readily protonated tertiary amine within the piperidine ring. This initial ionization step is crucial as the location of the charge often directs the subsequent fragmentation pathways upon collision-induced dissociation (CID).
The Raloxifene Fragmentation Cascade
The protonated molecule of raloxifene ([M+H]⁺) has a monoisotopic mass of approximately 474.173 m/z.[3] The fragmentation of this precursor ion is not random; it follows predictable pathways governed by the stability of the resulting fragment ions and neutral losses. The key structural motifs influencing fragmentation are:
-
The Piperidinylethoxy Side Chain: This is the most labile part of the molecule and the primary site of fragmentation.
-
The Benzothiophene Core: A stable, conjugated ring system that often remains intact or fragments in a predictable manner.
-
Phenolic Hydroxyl Groups: These are the sites of metabolic glucuronidation.
The most characteristic fragmentation of protonated raloxifene involves the cleavage of the ether bond connecting the piperidinylethoxy side chain to the benzoyl group. This occurs via a charge-remote fragmentation mechanism, leading to the formation of a highly stable, resonance-stabilized iminium ion.
// Nodes Raloxifene [label="Raloxifene\n[M+H]⁺\nm/z 474.17", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment1 [label="Piperidinylethyl Cation\n(Iminium Ion)\nm/z 112.11", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NeutralLoss [label="Neutral Loss\nm/z 362.06", shape=plaintext, fontcolor="#5F6368"];
// Edges Raloxifene -> Fragment1 [label=" CID", color="#EA4335"]; Raloxifene -> NeutralLoss [style=dashed, arrowhead=none, label=" Cleavage of\nC-O ether bond"]; }
Caption: Figure 1: Primary Fragmentation Pathway of Protonated Raloxifene.
This cleavage results in the formation of the diagnostic product ion at m/z 112.11 . This fragment corresponds to the protonated N-(2-ethoxy)piperidine moiety, which rearranges into a stable cyclic iminium ion. Its high abundance makes it an excellent choice for quantification in Selected Reaction Monitoring (SRM) assays due to its specificity and signal intensity.[5][7]
Fragmentation of Glucuronide Metabolites
The primary metabolites of raloxifene are its glucuronide conjugates. Under CID conditions, these conjugates exhibit a characteristic fragmentation pattern dominated by the neutral loss of the glucuronic acid moiety (C₆H₈O₆, mass ≈ 176.03 Da).[1] This initial loss results in the formation of a product ion corresponding to the protonated raloxifene aglycone at m/z 474.2. Subsequent fragmentation of this ion then follows the pathway described above, yielding the diagnostic m/z 112.1 fragment.[5][7]
This two-step fragmentation is a self-validating system: the first transition (e.g., 650.2 → 474.2) confirms the presence of a raloxifene glucuronide, while the second transition (650.2 → 112.1) provides specific confirmation of the raloxifene core structure.[5]
// Nodes Metabolite [label="Raloxifene Glucuronide\n[M+H]⁺\nm/z 650.2", fillcolor="#F1F3F4", fontcolor="#202124"]; NeutralLoss [label="Neutral Loss of\nGlucuronic Acid\n(-176 Da)", shape=plaintext, fontcolor="#5F6368"]; Raloxifene_Ion [label="Raloxifene Aglycone\n[M+H]⁺\nm/z 474.2", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment112 [label="Diagnostic Fragment\nm/z 112.1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Metabolite -> Raloxifene_Ion [label=" CID", color="#EA4335"]; Raloxifene_Ion -> Fragment112 [label=" Further CID", color="#EA4335"]; Metabolite -> NeutralLoss [style=dashed, arrowhead=none]; }
Caption: Figure 2: Fragmentation Workflow for Raloxifene Glucuronides.
Analysis of Degradation Products: Raloxifene N-oxide
Forced degradation studies are critical for identifying potential impurities that may arise during manufacturing or storage. A common oxidative degradation product of raloxifene is Raloxifene N-oxide, formed by the oxidation of the piperidine nitrogen.[8][9] This adds an oxygen atom, increasing the monoisotopic mass by approximately 16 Da to ~489.58 g/mol .[8] The protonated molecule ([M+H]⁺) will therefore have an m/z of ~490. The fragmentation of the N-oxide will be different from the parent drug, often involving the loss of an oxygen atom or a hydroxyl radical, providing a distinct signature for its identification.
Pillar 2: Validated Protocols for Analysis
The following protocols are designed to be robust and reproducible, serving as a comprehensive starting point for method development and validation.
Protocol 1: Sample Preparation from Human Plasma
Causality: This protocol utilizes solid-phase extraction (SPE) to remove proteins and phospholipids from the plasma matrix, which can cause ion suppression and contaminate the LC-MS system. A mixed-mode cation exchange (SCX) sorbent is chosen because the protonated piperidine moiety of raloxifene carries a positive charge, allowing for strong retention and selective elution.[5]
Methodology:
-
Pre-treatment: To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., raloxifene-d4) and vortex. Add 200 µL of 2% formic acid in water to acidify the sample and ensure the analyte is protonated.
-
SPE Plate Conditioning: Condition a SOLAµ SCX 96-well plate by passing 200 µL of methanol followed by 200 µL of water.[5]
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Elution: Elute the analytes with 2 x 75 µL of methanol containing 5.0% ammonia.[5] The basic mobile phase neutralizes the analyte, breaking its ionic interaction with the sorbent.
-
Final Preparation: To the eluate, add 50 µL of water with 6.0% formic acid to ensure compatibility with the reversed-phase mobile phase and promote good peak shape.[5]
Protocol 2: LC-MS/MS Instrumental Analysis
Causality: A pentafluorophenyl (PFP) column is recommended as it provides alternative selectivity to standard C18 phases, offering enhanced retention and separation for aromatic and halogenated compounds through multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole).[5] The gradient elution ensures that the parent drug and its more polar glucuronide metabolites are adequately resolved and eluted with sharp peaks.
Instrumentation:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with a heated electrospray ionization (HESI) source.[5]
LC Conditions:
| Parameter | Setting |
| Column | Hypersil GOLD PFP (or equivalent), e.g., 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 6 minutes, then re-equilibrate |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
MS Conditions (Positive Ion Mode):
| Parameter | Setting |
| Ion Source | Heated Electrospray Ionization (HESI) |
| Spray Voltage | 4000 V |
| Vaporizer Temp. | 400 °C |
| Capillary Temp. | 375 °C |
| Sheath Gas | 45 (Arb) |
| Auxiliary Gas | 12 (Arb) |
| Scan Mode | Selected Reaction Monitoring (SRM) |
Data Presentation: Key SRM Transitions
The following table summarizes the optimized SRM transitions for the quantitative analysis of raloxifene and its primary metabolites. The collision energy should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Raloxifene (RAL) | 474.2 | 112.1 | ~28 | Cleavage of the piperidinylethoxy side chain |
| Raloxifene-4'-Glucuronide (R4G) | 650.2 | 112.0 | ~40 | Loss of glucuronide followed by side-chain cleavage |
| Raloxifene-6-Glucuronide (R6G) | 650.2 | 112.0 | ~40 | Loss of glucuronide followed by side-chain cleavage |
| Raloxifene-d4 (Internal Std.) | 478.2 | 116.1 | ~28 | Stable isotope-labeled analogue fragmentation |
(Note: The m/z values and collision energies are based on published data and should be optimized for the specific instrument in use.[5])
Pillar 3: Experimental Workflow and Data Validation
A successful analysis relies on a logical workflow that incorporates system suitability, calibration, and quality control to ensure data integrity.
// Nodes Start [label="Sample Collection\n(e.g., Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard\n(Raloxifene-d4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Sample Preparation\n(Protocol 1: SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(SRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Processing [label="Data Processing\n(Integration & Calibration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Final Report\n(Concentration Data)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Spike; Spike -> Preparation; Preparation -> Analysis; Analysis -> Data; Data -> Processing; Processing -> Report; }
Caption: Figure 3: Analytical Workflow for Raloxifene Quantification.
Self-Validating System:
-
Chromatographic Separation: The LC method must demonstrate baseline separation of the isomeric metabolites, R4G and R6G, from each other and from the parent drug to ensure accurate quantification.
-
Internal Standard: The use of a stable isotope-labeled internal standard (raloxifene-d4) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, correcting for variations during sample preparation and analysis.
-
Ratio of Product Ions: For definitive identification, especially in anti-doping or forensic applications, acquiring at least two product ions for each analyte is recommended. The ratio of these ions should remain constant (within a specified tolerance) between the measured sample and a known reference standard. For raloxifene, in addition to m/z 112.1, other fragments related to the benzothiophene core can be monitored.
Conclusion
The mass spectrometric analysis of raloxifene and its related compounds is a powerful and essential tool in pharmaceutical development and clinical monitoring. A thorough understanding of the underlying fragmentation mechanisms, centered on the lability of the piperidinylethoxy side chain and the characteristic neutral loss from glucuronide conjugates, allows for the development of highly specific and sensitive LC-MS/MS methods. The protocols and data presented herein provide a robust framework for scientists to build upon, ensuring the generation of accurate, reliable, and defensible analytical results.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5035, Raloxifene. Retrieved from [Link].
-
Trdan, T., Roškar, R., Trontelj, J., Ravnikar, B., & Mrhar, A. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 879(23), 2323-2331. Available at: [Link].
-
Chen, Y., et al. (2019). Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. Journal of Separation Science, 42(15), 2534-2543. Available at: [Link].
-
Yao, M., Tong, N., Baghla, R., & Ruan, Q. (2024). Advancing structural elucidation of conjugation drug metabolites in metabolite profiling with novel electron‐activated dissociation. Journal of Mass Spectrometry. Retrieved from [Link].
-
Demurtas, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106725-106753. Available at: [Link].
-
Wikipedia. (n.d.). Raloxifene. Retrieved from [Link].
-
Hofmann, J., & Helfrich, S. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414(8), 2827-2838. Available at: [Link].
-
Singh, B., et al. (2013). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Journal of Chemistry. Available at: [Link].
-
Jeong, E. S., et al. (2012). Determination of Raloxifene in Urine by Liquid Chromatography–Tandem Mass Spectrometry for Doping. Journal of Analytical Toxicology, 36(4), 255-260. Available at: [Link].
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry. Retrieved from [Link].
-
ResearchGate. (n.d.). HPLC Chromatograms of RLX solutions submitted to forced degradation. Retrieved from [Link].
-
Quistad, G. B., et al. (2004). Nitrosation, nitration, and autoxidation of the selective estrogen receptor modulator raloxifene by nitric oxide, peroxynitrite, and reactive nitrogen/oxygen species. Chemical Research in Toxicology, 17(8), 1055-1062. Available at: [Link].
-
National Center for Biotechnology Information (2024). StatPearls [Internet]. Raloxifene. Retrieved from [Link].
-
Riggs, B. L., & Hartmann, L. C. (2003). Selective estrogen-receptor modulators--mechanisms of action and application to clinical practice. The New England journal of medicine, 348(7), 618–629. Available at: [Link].
-
Höld, K. M., et al. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of Chromatography B, 856(1-2), 265-272. Available at: [Link].
-
Chauhan, D., et al. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Bioanalysis, 16(3), 141-153. Available at: [Link].
-
Hsieh, Y., et al. (2012). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Drug Metabolism and Disposition, 40(6), 1089-1097. Available at: [Link].
Sources
- 1. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for assessing in vitro anti-proliferative activity in breast cancer cells.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol and field-proven insights for assessing the in vitro anti-proliferative activity of novel compounds in breast cancer cells. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.
Introduction: The Imperative for Accurate Proliferation Assessment
The uncontrolled proliferation of cells is a hallmark of cancer. Consequently, the in vitro assessment of a compound's ability to inhibit cell proliferation is a critical early step in the drug discovery pipeline. Breast cancer, a heterogeneous disease with multiple subtypes, necessitates the use of well-characterized cell lines to model different aspects of the disease. This application note will focus on providing a robust framework for conducting these assays, with a particular emphasis on colorimetric methods due to their sensitivity, scalability, and cost-effectiveness. The principles and protocols detailed herein are designed to be adaptable to various breast cancer cell lines and experimental questions.
Foundational Principles: Choosing the Right Assay
Two of the most widely adopted methods for assessing in vitro anti-proliferative activity are the MTT and Sulforhodamine B (SRB) assays. Understanding their distinct mechanisms is key to selecting the appropriate assay for your research goals.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, a yellow, water-soluble dye, into a purple, insoluble formazan product.[1] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[1]
-
The Sulforhodamine B (SRB) Assay: In contrast, the SRB assay is based on the measurement of total cellular protein content.[2][3] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][4] The amount of bound dye is proportional to the total protein mass, which serves as a proxy for cell number.[2][4] This assay is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.
For the purposes of this guide, we will provide a detailed protocol for the MTT assay, as it is a widely recognized and utilized method. The principles of experimental design and data analysis are largely transferable to the SRB assay.
The Experimental Blueprint: A Step-by-Step Protocol for the MTT Assay
This protocol is optimized for adherent breast cancer cell lines grown in 96-well plates.
Essential Reagents and Equipment
| Reagent/Equipment | Specifications |
| Breast Cancer Cell Lines | e.g., MCF-7 (ER-positive), MDA-MB-231 (Triple-Negative) |
| Complete Growth Medium | As recommended by the cell line supplier (e.g., DMEM, RPMI-1640) |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Solution | e.g., DMSO, or 0.01 M HCl in 10% SDS |
| 96-well flat-bottom plates | Sterile, tissue culture-treated |
| CO2 Incubator | 37°C, 5% CO2, humidified |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
| Multichannel Pipettes |
Experimental Workflow
The following diagram outlines the key stages of the MTT assay workflow.
Caption: Workflow for the MTT-based anti-proliferative assay.
Detailed Procedural Steps
Step 1: Cell Culture and Maintenance
-
Rationale: Consistent and healthy cell cultures are the bedrock of reliable results. It is crucial to use cells within a low passage number range to minimize phenotypic drift.
-
Protocol:
-
Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in their recommended complete growth medium in a 37°C, 5% CO2, humidified incubator.
-
Subculture the cells when they reach 70-80% confluency. Over-confluency can alter cellular metabolism and growth characteristics, introducing variability.[5]
-
Routinely inspect cells for any signs of contamination.
-
Step 2: Cell Seeding
-
Rationale: Achieving a uniform, single-cell suspension and an optimal seeding density is critical for assay reproducibility. The ideal density ensures cells are in the logarithmic growth phase during treatment.
-
Protocol:
-
Wash the semi-confluent cell monolayer with sterile PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete growth medium. A typical starting point for a 72-hour assay is 5,000-10,000 cells/well in a 96-well plate.[6] This should be optimized for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," it is advisable to fill the peripheral wells with sterile PBS and not use them for experimental data.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Step 3: Addition of Test Compounds
-
Rationale: A serial dilution of the test compound is necessary to generate a dose-response curve and determine the IC50 value.
-
Protocol:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in complete growth medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.
-
Positive Control: Cells treated with a known anti-proliferative agent (e.g., Doxorubicin or Paclitaxel). A starting concentration range of 0.1-10 µM for Doxorubicin in MCF-7 cells is a reasonable starting point.[7][8][9][10] For Paclitaxel in MDA-MB-231 cells, a range of 1-100 nM can be considered.[1][11][12]
-
Untreated Control: Cells in complete growth medium only.
-
Blank Control: Wells containing only medium, for background subtraction.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the test compounds or controls.
-
Perform each treatment in triplicate or quadruplicate to ensure statistical validity.
-
Step 4: Incubation
-
Rationale: The incubation period allows the test compound to exert its effect on cell proliferation. The duration is dependent on the cell line's doubling time and the compound's mechanism of action.
-
Protocol:
-
Return the plate to the 37°C, 5% CO2 incubator.
-
Incubate for a period of 24 to 72 hours. A 72-hour incubation is common for many anti-proliferative studies.
-
Step 5: MTT Addition and Formazan Formation
-
Rationale: This step introduces the MTT reagent, which is converted to formazan by metabolically active cells.
-
Protocol:
-
After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within the viable cells.
-
Step 6: Solubilization of Formazan
-
Rationale: The insoluble formazan crystals must be dissolved to allow for accurate spectrophotometric measurement.
-
Protocol:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Step 7: Data Acquisition
-
Rationale: Quantifying the amount of dissolved formazan provides a measure of cell viability.
-
Protocol:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
4.1. Calculation of Percentage Viability
The percentage of cell viability is calculated relative to the vehicle control:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
4.2. Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. It is a standard measure of a compound's potency.
-
Data Plotting: Plot the percentage of cell viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package such as GraphPad Prism or an online IC50 calculator to fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression.[13][14]
-
IC50 Determination: The software will calculate the IC50 value from the fitted curve.
The Cellular Context: PI3K/Akt Signaling in Breast Cancer Proliferation
A deep understanding of the molecular pathways driving proliferation in breast cancer provides a mechanistic context for your findings. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one of the most frequently dysregulated signaling cascades in breast cancer, playing a pivotal role in cell growth, proliferation, and survival.[15][16][17]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 10. jrmds.in [jrmds.in]
- 11. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 12. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Optimizing second-line endocrine-based treatment in HR positive HER2 negative metastatic breast cancer: a comprehensive expert statement from the Gulf Cooperation Council Region [frontiersin.org]
- 16. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Protocol for evaluating estrogen receptor alpha (ERα) and beta (ERβ) binding affinity.
An Application Guide for Researchers
Protocol for Evaluating Estrogen Receptor Alpha (ERα) and Beta (ERβ) Binding Affinity
As Senior Application Scientists, we present this guide to provide researchers, and drug development professionals with a robust framework for assessing the binding affinity of compounds to estrogen receptor subtypes ERα and ERβ. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that the protocols are not just followed, but understood. This approach is critical for troubleshooting, adaptation, and the generation of reliable, high-quality data.
Introduction: The Significance of Estrogen Receptor Binding
Estrogen receptors alpha (ERα) and beta (ERβ) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] Upon binding to a ligand, such as the endogenous hormone 17β-estradiol, these receptors undergo conformational changes, dimerize, and translocate to the nucleus to regulate gene expression.[1][2] This signaling pathway is fundamental to numerous physiological processes.
The ability to accurately quantify the binding affinity of a compound to ERα and ERβ is paramount for several reasons:
-
Drug Development: It is the first step in identifying and optimizing therapeutic agents for hormone-dependent cancers, osteoporosis, and menopausal symptoms.
-
Endocrine Disruptor Screening: It allows for the characterization of environmental chemicals that may interfere with normal endocrine function.[3]
-
Understanding Selectivity: Many applications require ligands that selectively bind to either ERα or ERβ to achieve desired therapeutic effects while minimizing side effects.
This guide details two primary, field-proven methodologies: the traditional "gold standard" Radioligand Binding Assay and the modern, high-throughput Fluorescence Polarization Assay.
Fundamental Principles of Receptor-Ligand Interactions
The interaction between a ligand (L) and a receptor (R) is a reversible process governed by the law of mass action. At equilibrium, the rates of association and dissociation are equal.
L + R ⇌ LR
This relationship is defined by several key parameters:
| Parameter | Definition | Significance |
| K_d | Dissociation Constant: The concentration of ligand required to occupy 50% of the receptors at equilibrium. | A measure of binding affinity. A lower K_d indicates a higher, more potent binding affinity.[3] |
| B_max | Maximum Binding Capacity: The total concentration of specific binding sites in the tissue or protein preparation. | Indicates the density of the target receptor.[4] |
| IC_50 | Half-Maximal Inhibitory Concentration: The concentration of a competing test compound that displaces 50% of a specific tracer (radiolabeled or fluorescent) from the receptor. | A practical measure of a competitor's potency in a specific assay. It is dependent on assay conditions.[4] |
| K_i | Inhibition Constant: The binding affinity of the competing ligand, calculated from the IC_50 value. | An absolute measure of affinity that is independent of assay conditions, allowing for comparison of data between different experiments and labs. |
Protocol 1: Radioligand Competitive Binding Assay
This method directly measures the ability of a test compound to compete with a radiolabeled form of a natural ligand (e.g., [³H]-17β-estradiol) for binding to ERα or ERβ. It is considered the benchmark for affinity determination due to its high sensitivity and direct measurement.
Causality Behind the Method: The principle hinges on competition. A finite number of receptors are incubated with a fixed concentration of a high-affinity radioligand. The addition of an unlabeled test compound will compete for these binding sites. A potent test compound will displace the radioligand at low concentrations, resulting in a lower measured radioactive signal.
A. Reagents and Materials
-
Receptor Source:
-
Recombinant Human ERα or ERβ: Recommended for subtype-specific analysis.
-
Rat Uterine Cytosol: A traditional source containing a mixture of endogenous ERα and ERβ.[5]
-
-
Assay Buffer (TEGD Buffer):
-
10 mM Tris, pH 7.4 (Provides pH stability)
-
1.5 mM EDTA (Chelates divalent cations that can activate proteases)
-
10% (v/v) Glycerol (Acts as a protein stabilizer)
-
1 mM Dithiothreitol (DTT) (A reducing agent to prevent oxidation of cysteine residues in the receptor's binding pocket). Add fresh before use.[3]
-
-
Radioligand: [2,4,6,7-³H]-17β-Estradiol ([³H]-E2). Tritiated ligands are preferred over iodinated ones as the small hydrogen isotope minimally alters the steroid's structure and binding characteristics.[3]
-
Separation Agent: Hydroxylapatite (HAP) slurry or Dextran-Coated Charcoal (DCC). HAP binds the protein-ligand complex, while DCC adsorbs small, unbound ligands.
-
Wash Buffer: Tris-based buffer.
-
Scintillation Cocktail: For detecting tritium decay.
-
Controls:
-
Unlabeled 17β-Estradiol: Positive control and reference compound.
-
Diethylstilbestrol (DES): A high-affinity non-steroidal estrogen, often used to define non-specific binding.[5]
-
Known Weak Binder (e.g., Norethynodrel): To validate assay sensitivity.[4]
-
Non-Binder (e.g., R1881, a synthetic androgen): Negative control.[5]
-
B. Step-by-Step Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted.
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the unlabeled E2 standard in TEGD buffer. A typical concentration range for E2 is 10⁻¹² M to 10⁻⁶ M. Test compounds may require a broader range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[5]
-
Dilute the receptor preparation (recombinant protein or cytosol) in ice-cold TEGD buffer to a concentration that results in specific binding being approximately 10% of the total radioligand added. This minimizes ligand depletion artifacts.
-
Dilute [³H]-E2 in TEGD buffer to a working concentration, typically at or below its K_d value (e.g., 0.5-1.0 nM).[5]
-
-
Assay Plate Setup:
-
Total Binding (TB): Add receptor, [³H]-E2, and buffer. (n=3)
-
Non-Specific Binding (NSB): Add receptor, [³H]-E2, and a saturating concentration of unlabeled E2 or DES (e.g., 1000-fold excess over the [³H]-E2 concentration). This measures the amount of radioligand that binds to non-receptor components. (n=3)
-
Competitor Wells: Add receptor, [³H]-E2, and the corresponding serial dilution of the test compound or E2 standard. (n=3 per concentration)
-
-
Incubation:
-
Seal the plate and incubate for 18-24 hours at 4°C with gentle shaking.[6] This long, cold incubation allows the binding reaction to reach equilibrium while minimizing protein degradation.
-
-
Separation of Bound and Free Ligand (HAP Method):
-
Add a pre-chilled slurry of Hydroxylapatite (HAP) to each well. HAP binds the receptor-ligand complexes.
-
Incubate for 15-20 minutes on ice with intermittent shaking.
-
Centrifuge the plate to pellet the HAP.
-
Aspirate the supernatant containing the unbound [³H]-E2.
-
Wash the HAP pellets multiple times with ice-cold wash buffer to remove residual free radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
C. Data Analysis and Validation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) DPM - Non-Specific Binding (NSB) DPM
-
-
Generate Competition Curve:
-
Convert the DPM for each competitor concentration into a percentage of the maximum specific binding: % Bound = (DPM_competitor - DPM_NSB) / (DPM_TB - DPM_NSB) * 100
-
Plot % Bound versus the logarithm of the competitor concentration.
-
-
Determine IC_50:
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. This will yield the log(IC_50), from which the IC_50 is calculated.[4]
-
-
Calculate K_i (Cheng-Prusoff Equation):
-
This equation corrects the IC_50 for the concentration and affinity of the radioligand used in the assay, providing an absolute affinity constant for the test compound.
-
K_i = IC_50 / (1 + [L]/K_d)
-
Where [L] is the concentration of the [³H]-E2 and K_d is the dissociation constant of [³H]-E2 for the receptor (determined via a separate saturation binding experiment).
-
-
Self-Validation System: The inclusion of a full 17β-estradiol standard curve in every assay is mandatory. The resulting IC_50 for this standard must fall within a predefined, historically validated range for the assay to be considered successful. This ensures run-to-run consistency and reliability.
// Nodes prep [label="Reagent Preparation\n(Receptor, [³H]-E2, Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Assay Plate Setup\n(TB, NSB, Competition)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate to Equilibrium\n(18-24h at 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Separate Bound/Free\n(HAP or DCC)", fillcolor="#FBBC05", fontcolor="#202124"]; count [label="Scintillation Counting\n(Measure DPM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Calculate IC₅₀, Kᵢ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Binding Affinity\n(Kᵢ Value)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep -> setup [label="Dispense"]; setup -> incubate [label="Equilibrate"]; incubate -> separate [label="Isolate Complexes"]; separate -> count [label="Detect Signal"]; count -> analyze [label="Process Data"]; analyze -> result; } dot Caption: Workflow for the Radioligand Competitive Binding Assay.
Protocol 2: Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, non-radioactive method ideal for higher-throughput screening. It measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to the much larger receptor protein.
Causality Behind the Method: The principle is based on molecular motion. A small fluorescent tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When bound to the large ER protein, its tumbling slows dramatically, and it emits light that remains highly polarized (high FP signal). A test compound that competes with the tracer will displace it, causing a decrease in the FP signal.[7][8]
A. Reagents and Materials
-
Receptor Source: Highly purified, recombinant human ERα or ERβ Ligand Binding Domain (LBD) is required for low background signal.
-
Assay Buffer: A phosphate or Tris-based buffer (e.g., 10 mM Phosphate, 50 mM NaCl, 1 mM EDTA, pH 7.4).
-
Fluorescent Tracer: A fluorescent molecule that binds to the ER with suitable affinity (e.g., ES2, a fluorescein-labeled estradiol analog, or Coumestrol, a naturally fluorescent phytoestrogen).[9]
-
Assay Plates: Black, low-binding, 96- or 384-well microplates are essential to minimize light scatter and non-specific binding.
-
Controls:
-
Unlabeled 17β-Estradiol: Positive control and reference compound.
-
DMSO/Buffer: Vehicle control.
-
B. Step-by-Step Experimental Protocol
-
Optimization (Checkerboard Titration):
-
Before screening, determine the optimal concentrations of receptor and tracer. The goal is to use the lowest receptor concentration that provides a robust signal window (difference between maximum and minimum polarization) to maximize sensitivity to competitors.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of test compounds and the E2 standard in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Prepare a working solution of ER-LBD and fluorescent tracer at 2x the final desired concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add test compounds or controls to the wells.
-
Add the 2x Receptor/Tracer mix to all wells to initiate the reaction.
-
Maximum Polarization Control (High Signal): Wells with Receptor + Tracer + Buffer/DMSO.
-
Minimum Polarization Control (Low Signal): Wells with Tracer only + Buffer/DMSO.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light. The exact time should be determined during assay development to ensure equilibrium is reached.
-
-
Detection:
-
Read the plate on a fluorescence polarization-capable plate reader. The instrument excites the wells with polarized light at the tracer's excitation wavelength and measures the emitted light in parallel and perpendicular planes. The reader software calculates the polarization, typically in millipolarization units (mP).
-
C. Data Analysis and Validation
-
Generate Competition Curve:
-
Plot the mP values versus the logarithm of the competitor concentration.
-
-
Determine IC_50:
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC_50.
-
-
Calculate K_i:
-
The Cheng-Prusoff equation can be used as in the radioligand assay. K_i = IC_50 / (1 + [Tracer]/K_d_tracer)
-
Self-Validation System: Each assay plate must include a full E2 standard curve to serve as a positive control and for calculating the Z'-factor, a statistical measure of assay quality.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor > 0.5 indicates an excellent and robust assay suitable for high-throughput screening.
// Nodes prep [label="Reagent Preparation\n(ER-LBD, Tracer, Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; dispense [label="Dispense to Microplate\n(Controls & Competitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate to Equilibrium\n(1-4h at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Read Fluorescence\nPolarization (mP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Calculate IC₅₀, Kᵢ, Z')", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Binding Affinity\n(Kᵢ Value)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep -> dispense; dispense -> incubate [label="Homogeneous Reaction"]; incubate -> read [label="No Wash Step"]; read -> analyze [label="Process Data"]; analyze -> result; } dot Caption: Workflow for the Homogeneous Fluorescence Polarization Assay.
Complementary and Advanced Techniques
While the two protocols above are workhorses for affinity determination, other techniques provide additional, valuable information.
-
Surface Plasmon Resonance (SPR): A powerful, label-free technology that immobilizes the receptor on a sensor surface and flows the ligand over it. SPR provides real-time binding data, allowing for the determination of not only the equilibrium affinity (K_D) but also the kinetic rate constants: the association rate (kₐ or kₒₙ) and the dissociation rate (kd or kₒբբ).[10][11] This is crucial for understanding a drug's residence time on its target.
-
FRET and BRET Assays: Förster or Bioluminescence Resonance Energy Transfer assays can be used in both biochemical and live-cell formats. They measure ligand binding indirectly by detecting conformational changes in the receptor or its dimerization, which brings a donor and acceptor fluorophore into proximity.[7]
Concluding Remarks and Best Practices
The choice of assay depends on the specific research question. Radioligand binding assays offer unparalleled sensitivity for detailed pharmacological characterization, while fluorescence polarization is superior for screening large compound libraries.
It is critical to remember that binding affinity does not equate to functional activity . A compound can be a high-affinity binder but act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a selective receptor modulator (SERM). Therefore, binding assays are a foundational screening step, which must be followed by functional assays (e.g., reporter gene assays, co-activator recruitment assays) to determine the biological consequence of the binding event.[4][12] By integrating the detailed, validated protocols in this guide, researchers can confidently and accurately characterize the binding properties of novel compounds targeting the estrogen receptors.
References
-
Kim, J., Lee, H., Lee, E., and Choi, J. (2024). Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. Available at: [Link]
-
U.S. Environmental Protection Agency. Estrogen Receptor Binding. Available at: [Link]
-
Arao, Y., and Korach, K.S. (2019). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Lee, H. J., et al. (2009). Understanding Ligand Binding Effects on the Conformation of Estrogen Receptor α-DNA Complexes: A Combinational Quartz Crystal Microbalance with Dissipation and Surface Plasmon Resonance Study. Biophysical Journal. Available at: [Link]
-
Kelce, W. R. (2010). In vitro receptor binding assays. In Endocrine-Disrupting Chemicals (pp. 289-304). Humana Press. Available at: [Link]
-
El-Gendy, B., et al. (2018). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. International Journal of Molecular Sciences. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Thomas, C., and Gustafsson, J. Å. (2019). Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. Frontiers in Endocrinology. Available at: [Link]
-
Li, L., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE. Available at: [Link]
-
ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NIH Publication. Available at: [Link]
-
Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Medicinal Research Reviews. Available at: [Link]
-
Copeland, R. A. (2012). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Mortensen, A. S., and Arukwe, A. (2006). Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. Toxicology in Vitro. Available at: [Link]
-
Anbarasu, A., and Ramaiah, S. (2021). Ligand Binding Domain of Estrogen Receptor Alpha Preserve a Conserved Structural Architecture Similar to Bacterial Taxis Receptors. Frontiers in Molecular Biosciences. Available at: [Link]
-
Guo, D., et al. (2014). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of Receptors and Signal Transduction. Available at: [Link]
-
Shi, W., et al. (2018). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism. Sensors and Actuators B: Chemical. Available at: [Link]
-
Li, X., et al. (2016). Development of estrogen receptor beta binding prediction model using large sets of chemicals. SAR and QSAR in Environmental Research. Available at: [Link]
-
Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
Allison, K. H., et al. (2020). Estrogen and Progesterone Receptor Testing in Breast Cancer: ASCO/CAP Guideline Update. Journal of Clinical Oncology. Available at: [Link]
-
Seifert, M., et al. (2001). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry. Available at: [Link]
-
Rich, R. L., et al. (2001). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ruff, M., et al. (2000). Estrogen receptor transcription and transactivation: Structure-function relationship in DNA- and ligand-binding domains of estrogen receptors. Breast Cancer Research. Available at: [Link]
-
Yanuar, A., et al. (2015). Synthesis of 125 I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method. Indonesian Journal of Pharmacy. Available at: [Link]
-
Cowley, S. M., et al. (2001). Binding of estrogen receptor α/β heterodimers to chromatin in MCF-7 cells. Journal of Biological Chemistry. Available at: [Link]
-
Wolff, A. C., et al. (2010). Recommendations for validating estrogen and progesterone receptor immunohistochemistry assays. Archives of Pathology & Laboratory Medicine. Available at: [Link]
Sources
- 1. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 2. Estrogen receptor transcription and transactivation: Structure-function relationship in DNA- and ligand-binding domains of estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Ligand Binding Effects on the Conformation of Estrogen Receptor α-DNA Complexes: A Combinational Quartz Crystal Microbalance with Dissipation and Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Drug Discovery: Leveraging 2-(4-Methoxyphenyl)benzothiophene-6-OL as a Novel Lead Compound
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiophene core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged structure" in the field of drug discovery.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This diverse bioactivity stems from the unique electronic and structural features of the benzothiophene ring system, which allows for versatile interactions with various biological targets. A notable example of a successful drug molecule based on this scaffold is Raloxifene, a selective estrogen receptor modulator (SERM) widely used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3][4]
Our focus here is on a specific analog, 2-(4-Methoxyphenyl)benzothiophene-6-OL, a compound that shares significant structural homology with Raloxifene. The presence of the hydroxyl group at the 6-position and the 4-methoxyphenyl substituent at the 2-position suggests its potential to act as a novel SERM. The precursor, 6-Methoxy-2-(4-methoxyphenyl)benzothiophene, is a known intermediate in the synthesis of Raloxifene, further strengthening the rationale for investigating the "-OL" derivative as a potential therapeutic agent.[2][5] This document provides a comprehensive guide for researchers on utilizing 2-(4-Methoxyphenyl)benzothiophene-6-OL as a lead compound in a drug discovery program, with a focus on its potential as a SERM.
Scientific Rationale: Targeting the Estrogen Receptor with a Novel Benzothiophene Analog
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[6] This dual activity allows them to be used for treating conditions like breast cancer, where they act as antagonists in breast tissue, and osteoporosis, where they act as agonists in bone.[6] The therapeutic utility of SERMs is intrinsically linked to their ability to induce distinct conformational changes in the estrogen receptor (ER), leading to differential recruitment of co-activator and co-repressor proteins in various tissues.
The structural similarity of 2-(4-Methoxyphenyl)benzothiophene-6-OL to Raloxifene provides a strong basis for hypothesizing its activity as a SERM. The core 2-phenylbenzothiophene structure is a key pharmacophore for ER binding. The hydroxyl group at the 6-position, analogous to a key interaction point in other SERMs, is anticipated to play a crucial role in receptor affinity and modulation.
A critical aspect of this lead compound is the "2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol core (BTC) pharmacophore," which has been associated with neuroprotective effects, suggesting a broader therapeutic potential beyond traditional SERM applications.[7] This opens up exciting avenues for investigating its utility in neurodegenerative diseases.
The initial stages of a drug discovery campaign centered on this lead compound should therefore focus on confirming its interaction with the estrogen receptor and characterizing its functional activity as an agonist or antagonist in relevant cellular models.
Experimental Workflows and Protocols
A systematic approach is essential to evaluate the potential of 2-(4-Methoxyphenyl)benzothiophene-6-OL as a drug lead. The following experimental workflow outlines the key stages, from initial screening to lead optimization.
Caption: A streamlined workflow for the evaluation of 2-(4-Methoxyphenyl)benzothiophene-6-OL.
Protocol 1: Estrogen Receptor Competitive Binding Assay
This assay is the foundational step to determine if the lead compound directly interacts with the estrogen receptor. It measures the ability of the test compound to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor.
Materials:
-
Rat uterine cytosol or recombinant human estrogen receptor alpha (ERα)
-
[3H]-estradiol (radiolabeled ligand)
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Wash buffer
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
-
Test compound: 2-(4-Methoxyphenyl)benzothiophene-6-OL
-
Reference compounds: 17β-estradiol (positive control), diethylstilbestrol (DES), and a non-binding compound (negative control)
Procedure:
-
Preparation of Reagents: Prepare the assay buffer and HAP slurry according to standard laboratory procedures. Prepare serial dilutions of the test and reference compounds.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the ER source (50-100 µg protein per tube), a fixed concentration of [3H]-estradiol (0.5-1.0 nM), and varying concentrations of the test compound or reference compounds.[8] The total assay volume should be consistent (e.g., 0.5 mL).[8]
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes and discard the supernatant containing the unbound radioligand. Wash the HAP pellet multiple times with cold wash buffer to remove any remaining unbound ligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellet, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]-estradiol bound versus the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of [3H]-estradiol binding). Calculate the Relative Binding Affinity (RBA) compared to 17β-estradiol.
Protocol 2: MCF-7 Cell Proliferation (E-Screen) Assay
This cell-based assay determines the functional activity of the lead compound as an estrogen agonist or antagonist. MCF-7 is a human breast cancer cell line that expresses the estrogen receptor and proliferates in response to estrogenic compounds.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS)
-
Hormone-free medium (phenol red-free medium with charcoal-stripped FBS)
-
Test compound, 17β-estradiol (agonist control), and an anti-estrogen like Tamoxifen (antagonist control)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density (e.g., 400 cells/well) in hormone-free medium and allow them to attach and adapt for 3 days.[9]
-
Treatment: Replace the medium with fresh hormone-free medium containing serial dilutions of the test compound.
-
Agonist mode: To assess estrogenic activity, treat cells with the test compound alone.
-
Antagonist mode: To assess anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and serial dilutions of the test compound.
-
-
Incubation: Incubate the plates for 6-7 days, changing the media with fresh treatments every 2-3 days.[9]
-
Cell Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable method. For example, with crystal violet staining, the absorbance can be measured at a specific wavelength.[10]
-
Data Analysis: Plot cell proliferation against the log concentration of the test compound. In agonist mode, an increase in proliferation indicates estrogenic activity. In antagonist mode, a decrease in estradiol-stimulated proliferation indicates anti-estrogenic activity.
Protocol 3: Rodent Uterotrophic Assay (In Vivo)
This in vivo assay provides a more comprehensive assessment of the estrogenic or anti-estrogenic effects of a compound in a whole-organism context.[11] It measures the change in uterine weight in immature or ovariectomized female rats in response to the test compound.[11][12]
Materials:
-
Immature female rats (e.g., 21-22 days old)[13]
-
Test compound, vehicle control, 17β-estradiol (positive control), and an anti-estrogen (for antagonist studies)
-
Dosing vehicles (e.g., corn oil)
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for a few days before the start of the study.
-
Dosing: Administer the test compound or controls to the rats daily for three consecutive days via oral gavage or subcutaneous injection.[12]
-
Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and mesentery.[13]
-
Uterine Weight Measurement: Weigh the uteri (both wet and blotted weight) accurately.[14]
-
Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of estradiol-induced uterine growth indicates anti-estrogenic activity.
Lead Optimization Strategies
Once the initial biological activity of 2-(4-Methoxyphenyl)benzothiophene-6-OL is established, the next phase involves optimizing its properties to enhance efficacy, selectivity, and drug-like characteristics.
Caption: The iterative cycle of lead optimization.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the lead compound's structure are performed to understand which chemical features are crucial for its biological activity. Key areas for modification on the 2-(4-Methoxyphenyl)benzothiophene-6-OL scaffold include:
-
The 6-hydroxyl group: Esterification or etherification to create prodrugs with altered pharmacokinetic properties.
-
The 4-methoxyphenyl group: Substitution on the phenyl ring with various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions.
-
The benzothiophene core: Introduction of substituents at other available positions to explore additional binding pockets in the receptor.
Medicinal chemistry techniques such as bioisosteric replacement and conformational constraint can be employed to fine-tune the molecule's properties.[15]
In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify and address potential liabilities of a drug candidate.[16] In vitro ADMET assays provide a rapid and cost-effective way to screen compounds.[17][18]
Key In Vitro ADMET Assays:
| Property Assessed | In Vitro Assay | Rationale |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption of orally administered drugs.[18] |
| Metabolism | Microsomal Stability Assay | Evaluates the metabolic stability of the compound in the presence of liver enzymes. |
| Toxicity | Cytotoxicity Assays (e.g., in HepG2 cells) | Assesses the potential for the compound to cause liver toxicity. |
| Distribution | Plasma Protein Binding Assay | Determines the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to tissues. |
Conclusion
2-(4-Methoxyphenyl)benzothiophene-6-OL represents a promising lead compound for the development of novel SERMs. Its structural relationship to the established drug Raloxifene, coupled with the known biological importance of the benzothiophene scaffold, provides a solid foundation for a drug discovery program. The application notes and protocols outlined in this guide offer a systematic and scientifically rigorous approach to evaluating its potential, from initial target engagement and functional characterization to in vivo validation and lead optimization. By following these methodologies, researchers can effectively explore the therapeutic utility of this and related compounds, potentially leading to the discovery of new medicines for a range of hormonal and other diseases.
References
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]
-
Mazzini, S., et al. (2011). Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. ACS Chemical Neuroscience, 2(5), 255-266. [Link]
-
SynZeal. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Retrieved from [Link]
-
Djoumbou-Feunang, Y., et al. (2016). Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs). Current Medicinal Chemistry, 23(39), 4448-4483. [Link]
-
National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. Retrieved from [Link]
-
LifeNet Health. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]
-
Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. [Link]
-
Norman, B. H., et al. (2012). Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs. ACS Medicinal Chemistry Letters, 3(3), 214-217. [Link]
-
Odum, J., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental Health Perspectives, 105(Suppl 3), 635-643. [Link]
-
ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
-
Dutertre, M., & Smith, C. L. (2000). Molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Pharmacology and Experimental Therapeutics, 295(2), 431-437. [Link]
-
ChemRxiv. (n.d.). Structural Determinants of the Binding and Activation of Estrogen Receptor α by Phenolic Thieno[2,3-d]pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). Raloxifene. Retrieved from [Link]
-
ResearchGate. (n.d.). Proliferation protocol optimization using MCF7. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Rat Estrogen Receptor Alpha. Retrieved from [Link]
-
Regulations.gov. (n.d.). Story of the Uterotrophic Assay. Retrieved from [Link]
-
Ofner, J., et al. (2016). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences, 17(9), 1435. [Link]
-
Matthews, J., et al. (2000). Differential estrogen receptor binding of estrogenic substances: a species comparison. Journal of Steroid Biochemistry and Molecular Biology, 74(4-5), 223-234. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. Retrieved from [Link]
-
Ojima, I. (2015). Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs), implicated in breast cancer. Journal of Medicinal Chemistry, 58(23), 9041-9060. [Link]
-
Xiang, H., et al. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. Bioorganic & Medicinal Chemistry, 47, 116395. [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Raloxifene. Retrieved from [Link]
-
IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]
-
Veeprho. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Retrieved from [Link]
-
ResearchGate. (2015). Could you help with the MTT Cell Proliferation assay?. Retrieved from [Link]
-
Patsnap. (2025). What are the methods of lead optimization in drug discovery?. Retrieved from [Link]
-
Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Opinion in Drug Discovery & Development, 7(1), 86-93. [Link]
-
Delfosse, V., et al. (2015). Selectivity of natural, synthetic and environmental estrogens for zebrafish estrogen receptors. Journal of Steroid Biochemistry and Molecular Biology, 153, 151-163. [Link]
-
Urosphere. (n.d.). Uterotrophic bioassay in immature rats. Retrieved from [Link]
-
precisionFDA. (n.d.). RALOXIFENE. Retrieved from [Link]
-
Brown University. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]
-
Pharmatest. (n.d.). Uterotrophic bioassay. Retrieved from [Link]
Sources
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1 | SynZeal [synzeal.com]
- 6. Medicinal chemistry and emerging strategies applied to the development of selective estrogen receptor modulators (SERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. mdpi.com [mdpi.com]
- 13. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmatest.com [pharmatest.com]
- 15. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 16. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Novel SERM Candidates
Abstract
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This unique pharmacological profile allows for beneficial estrogenic effects in certain tissues (e.g., bone, brain) while blocking detrimental effects in others (e.g., breast, uterus).[2][3] The discovery of novel SERMs with improved tissue selectivity and safety profiles is a significant goal in drug development. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate large chemical libraries for promising SERM candidates. This guide details the strategic design and practical execution of a robust HTS cascade for identifying and characterizing novel SERMs, focusing on biochemical and cell-based assays that ensure scientific rigor and data confidence.
Foundational Principles: The Estrogen Receptor Signaling Axis
A profound understanding of the estrogen receptor's mechanism of action is paramount to designing effective screening assays. Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors.[4][5] The binding of a ligand, such as the endogenous estrogen 17β-estradiol (E2), induces a conformational change in the receptor.[6] This altered conformation dictates the recruitment of a complex suite of coactivator or corepressor proteins, which ultimately drives or inhibits the transcription of target genes.[6]
SERMs exploit this mechanism. Their unique chemical structures induce distinct ER conformations, leading to the recruitment of different co-regulatory proteins in a tissue-specific manner. This differential recruitment is the molecular basis of their selective agonist/antagonist activity.[1] An effective HTS strategy must, therefore, be able to probe these specific molecular interactions.
Caption: Tiered High-Throughput Screening Cascade for SERM Discovery.
Primary Screening: Identifying ERα Binders
The objective of the primary screen is to rapidly and cost-effectively identify any compound that interacts with the ERα ligand-binding domain (LBD). A biochemical assay is ideal for this stage due to its robustness and lower susceptibility to compound interference compared to cell-based assays.
Featured Technology: LanthaScreen™ TR-FRET ERα Coactivator Assay
Causality Behind Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that measures the interaction between two molecules. [7]The LanthaScreen™ format is particularly advantageous for HTS because its time-gated detection minimizes background fluorescence, leading to high data quality and a robust signal window. [7][8]This assay directly probes the ligand-induced recruitment of a coactivator peptide to the ERα LBD, which is the foundational step for agonist activity. [9] Assay Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged ERα-LBD (the donor) and a fluorescein-labeled coactivator peptide (the acceptor). [10]When an agonist compound binds to the ERα-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the Tb-donor and fluorescein-acceptor into close proximity, allowing for energy transfer upon excitation of the donor. The resulting FRET signal is directly proportional to the amount of coactivator peptide recruited. [7]Antagonists will disrupt this interaction, leading to a decrease in the FRET signal.
Caption: Principle of the TR-FRET Coactivator Recruitment Assay.
Protocol: TR-FRET ERα Primary HTS
Materials:
-
LanthaScreen™ TR-FRET ER Alpha Coactivator Assay Kit (contains ERα-LBD, fluorescein-coactivator peptide, Tb-anti-GST antibody)
-
Assay Buffer
-
Test compounds (solubilized in DMSO)
-
Control compounds: 17β-Estradiol (agonist), Raloxifene (antagonist)
-
384-well, low-volume, black assay plates
-
Microplate reader capable of TR-FRET detection (e.g., PHERAstar) [9] Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. This typically involves diluting the receptor, peptide, and antibody to optimal concentrations in the provided assay buffer.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds, controls, and DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
ERα-LBD Addition: Add 10 µL of the prepared ERα-LBD solution to all wells.
-
Incubation: Gently mix the plate and incubate for 1 hour at room temperature to allow for compound binding.
-
Detection Mix Addition: Add 10 µL of the detection mix (containing fluorescein-coactivator peptide and Tb-anti-GST antibody) to all wells.
-
Final Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor). [11] Data Analysis & Hit Criteria:
-
Calculate the Emission Ratio (520 nm / 490 nm) for each well.
-
Normalize the data using the positive (Estradiol) and negative (DMSO) controls.
-
A primary "hit" is typically defined as a compound that causes >3 standard deviations of inhibition or activation from the mean of the DMSO control wells.
Secondary Screening: Orthogonal Assays & Hit Confirmation
The goal of the secondary screen is to confirm the activity of primary hits using a different assay technology (an "orthogonal assay"). This critical step helps to eliminate false positives that may arise from compound interference with the primary assay format (e.g., fluorescence quenching).
Featured Technology: AlphaScreen™ SureFire®
Causality Behind Choice: AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is another robust, bead-based proximity assay that is well-suited for HTS. [12]Its mechanism, which relies on the diffusion of singlet oxygen, is fundamentally different from TR-FRET, making it an excellent orthogonal choice. [13]The SureFire® format allows for the detection of phosphorylated proteins in cell lysates, enabling the measurement of downstream signaling events. [12] Assay Principle: The AlphaScreen assay uses two types of beads: Donor and Acceptor beads. [13]When a biological interaction brings the beads within 200 nm of each other, singlet oxygen produced by the Donor bead upon excitation (680 nm) diffuses to the Acceptor bead, initiating a chemiluminescent signal. [13]For SERM discovery, one could design an assay where an antibody-coated bead binds to ERα and another bead binds to a recruited, tagged co-regulator protein.
Protocol: Dose-Response Confirmation
Before moving to an orthogonal assay, it is essential to confirm the activity of primary hits in a dose-response format using the primary assay. This validates the hit and determines its potency (EC50 or IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds (typically an 8- to 12-point curve).
-
Perform the TR-FRET assay as described above with the serially diluted compounds.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50/IC50 value.
| Compound | Class | Primary Screen Activity | IC50 (TR-FRET) |
| 17β-Estradiol | Agonist | +++ | 0.1 nM |
| Raloxifene | SERM/Antagonist | --- | 5 nM |
| Hit Compound A | Putative Agonist | ++ | 50 nM |
| Hit Compound B | Putative Antagonist | -- | 120 nM |
| Hit Compound C | Inactive | N/A | >10 µM |
Table 1: Example Dose-Response Data from Primary Assay Confirmation.
Tertiary Screening: Validating in a Cellular Context
Biochemical hits must be validated in a cellular environment to confirm their ability to cross cell membranes and modulate ER-dependent transcription. Reporter gene assays are the gold standard for this purpose. [14]
Featured Technology: Estrogen Response Element (ERE) Luciferase Reporter Assay
Causality Behind Choice: This assay provides a direct functional readout of ER-mediated gene transcription. [15]It is highly sensitive and can be configured to screen for both agonists and antagonists. By using a stable cell line, assay variability is reduced, making it suitable for HTS formats. [16] Assay Principle: A cell line (e.g., MCF-7, a human breast cancer cell line with endogenous ERα) is stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple copies of the Estrogen Response Element (ERE). [15]When an agonist binds to the ER, the complex binds to the EREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the level of ER activation. [15]To screen for antagonists, the assay is run in the presence of a low concentration of E2, and antagonists are identified by their ability to reduce the E2-induced luciferase signal.
Protocol: ERE-Luciferase Reporter Gene Assay (384-well format)
Materials:
-
MCF-7-ERE-Luciferase stable cell line
-
Assay Medium: Phenol red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens).
-
Test compounds, E2, and Raloxifene in DMSO.
-
Luciferase detection reagent (e.g., Bright-Glo™).
-
384-well, white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the MCF-7-ERE-Luc cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in assay medium and incubate for 24 hours. [17]2. Compound Treatment (Antagonist Mode):
-
Add test compounds to the desired final concentration.
-
Immediately add E2 to all wells (except vehicle controls) at a concentration that gives ~80% of the maximal signal (e.g., 0.1 nM).
-
-
Compound Treatment (Agonist Mode):
-
Add test compounds to the desired final concentration.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator. [18]5. Lysis and Signal Detection:
-
Equilibrate the plate and luciferase detection reagent to room temperature.
-
Add the detection reagent to each well, which lyses the cells and contains the luciferin substrate. .
-
Incubate for 5-10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
| Compound | Agonist Mode (% Activation) | Antagonist Mode (% Inhibition) | Inferred Activity |
| Hit Compound A | 85% | 5% | Agonist |
| Hit Compound B | 10% | 92% | Antagonist |
| Raloxifene | 25% (Partial Agonist) | 98% | SERM (Antagonist in this context) |
| Hit Compound D | 2% | 3% | Inactive/Non-permeable |
Table 2: Example Data from Cellular Reporter Gene Assays.
Self-Validating Systems: Ensuring Data Integrity
To ensure the trustworthiness of HTS data, every protocol must incorporate rigorous quality control metrics.
The Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. [19]It measures the separation between the positive and negative control distributions. [20]
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where µp and σp are the mean and standard deviation of the positive control.
-
Where µn and σn are the mean and standard deviation of the negative control.
-
Interpretation: [21]* Z' > 0.5: An excellent assay, suitable for HTS. [22]* 0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unsuitable assay.
The Z'-factor should be calculated for every screening plate to monitor assay performance in real-time. Plates with a Z'-factor below 0.5 should be flagged for review or repeated. [22]
Conclusion and Future Directions
The HTS cascade described here provides a robust framework for the identification of novel SERM candidates. By employing a multi-tiered approach with orthogonal biochemical and cell-based assays, this strategy maximizes the probability of finding high-quality, biologically relevant hits. Each step is designed to provide specific information, from initial binding to functional cellular activity, while rigorous quality control ensures the integrity of the data. Leads identified through this cascade can then be advanced to more complex secondary assays, such as assessing ER subtype selectivity (ERα vs. ERβ) and downstream gene expression profiling, paving the way for the development of next-generation SERMs with superior therapeutic profiles.
References
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- BMG Labtech. AlphaScreen SureFire Phospho-ERK assay. BMG Labtech.
- Lewis, J. S., & Jordan, V. C. (2005). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PMCID: PMC1182283.
- Iversen, P. W., et al. (2012).
- Hsieh, J. H., et al. (2024).
- Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PMCID: PMC4083944.
- Scott, J. S., et al. (2015).
- Creative Diagnostics. Estrogen Signaling Pathway.
- McDonnell Lab. Mechanism-based discovery of SERMs and SERDs. Duke University.
- INDIGO Biosciences. Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). INDIGO Biosciences.
- Wikipedia. Z-factor. Wikipedia.
- ResearchGate. Surefire assay principle The AlphaScreen platform can be used to detect....
- Fender, E., et al. (2021). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. J. Vis. Exp.
- ResearchGate. (2025). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice.
- Carlson, K. E., et al. (2001). Estrogen receptor alpha/co-activator interaction assay - TR-FRET. PMCID: PMC2758116.
- BMG Labtech. (2025). The Z prime value (Z´). BMG Labtech.
- O'Donnell, P. M., & McDonnell, D. P. (2000). Selective estrogen receptor modulators (SERMs): A first step in the development of perfect hormone replacement therapy regimen. PubMed.
- GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Patel, D. D., et al. (2020). Z' Does Not Need to Be > 0.5. PMCID: PMC7404884.
- Paur, M., et al. (2014). The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. MDPI.
- BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
- Mayo Clinic. Breast cancer - Symptoms and causes. Mayo Clinic.
- BMG Labtech. (2022).
- Rogers, J. A., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Oxford Academic.
- Heger, C. D., et al. (2018).
- Sivakumar, D., et al. (2007). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. PMCID: PMC2758116. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYA4wsZJe4QreSnUk5TPrLXoWyEE4yNeOQ8zclCs8NuojKs5O3rcFUw5JymtssUK4bnFHCt-LB9GBNs5gzl08uGoe5TwXNjdbwNKJDUxcOO1WbC5hTZo17bS8j3FMDZjv5BmlwSshtlKJYPDg=](
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast cancer - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Selective estrogen receptor modulators (SERMs): A first step in the development of perfect hormone replacement therapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Regioselectivity in the Synthesis of Asymmetrically Substituted Benzothiophenes
Welcome to the Technical Support Center for the synthesis of asymmetrically substituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in their synthetic routes. As a Senior Application Scientist, I understand that while the literature presents many elegant solutions, the reality in the lab often involves unexpected outcomes and challenging troubleshooting.
This resource is structured to provide not just protocols, but a deeper understanding of the principles governing regioselectivity. We will explore common challenges through a series of frequently asked questions and detailed troubleshooting guides, supported by mechanistic insights and practical, field-proven advice.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the foundational questions that often arise when planning the synthesis of a specific benzothiophene regioisomer.
Q1: Why is electrophilic substitution on the benzothiophene ring generally favored at the C2 and C3 positions?
A1: The regioselectivity of electrophilic substitution on benzothiophenes is dictated by the relative stability of the Wheland intermediates formed upon attack at different positions. Attack at the C3 position is generally favored for many electrophilic reactions because the positive charge in the resulting intermediate can be delocalized over both the benzene and thiophene rings without disrupting the aromaticity of the benzene ring.[1] Attack at the C2 position also leads to a relatively stable intermediate. In contrast, substitution on the benzene ring is significantly slower due to the deactivating effect of the fused thiophene ring.
Q2: I am attempting a Friedel-Crafts acylation on a substituted benzothiophene and obtaining a mixture of isomers. How can I improve the regioselectivity?
A2: Friedel-Crafts acylations on benzothiophenes can indeed be challenging in terms of regioselectivity.[2] The outcome is a delicate balance of steric and electronic factors. Here are some key considerations:
-
Steric Hindrance: Bulky substituents on either the benzothiophene core or the acylating agent can significantly influence the site of acylation. If the C2 position is sterically hindered, acylation may be directed to the C3 position, and vice-versa.
-
Electronic Effects: The electronic nature of the substituents on the benzene ring plays a crucial role. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and can influence the position of acylation. For instance, an EDG at the C5 position may favor acylation at the C4 or C6 positions.
-
Lewis Acid Choice: The strength and size of the Lewis acid catalyst can impact the regioselectivity. A bulkier Lewis acid may favor attack at a less sterically hindered position. Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) is recommended.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
Q3: How can I reliably synthesize a 3-substituted benzothiophene without significant formation of the 2-substituted isomer?
A3: Achieving high selectivity for 3-substitution is a common challenge. Several strategies can be employed:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing group on the benzene ring guides lithiation to an adjacent position, which can then be functionalized.[3]
-
Blocking Groups: If the C2 position is transiently blocked with a removable group (e.g., a silyl group), electrophilic substitution can be directed to the C3 position. The blocking group is then removed in a subsequent step.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing a pre-functionalized benzothiophene, such as a 3-halobenzothiophene, allows for the regioselective introduction of various substituents via reactions like Suzuki, Heck, or Sonogashira couplings.[4][5]
Q4: What are the best analytical techniques to differentiate between benzothiophene regioisomers?
A4: Differentiating between regioisomers is critical for reaction optimization and product characterization.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: The coupling constants and chemical shifts of the protons on the thiophene and benzene rings are highly informative. For example, the coupling constant between H2 and H3 is typically around 5-6 Hz. The substitution pattern will create distinct splitting patterns in the aromatic region.
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the substitution pattern.
-
2D NMR (COSY, HMBC, HSQC): These techniques are invaluable for unambiguously assigning the structure by establishing correlations between protons and carbons.[6][7]
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE can reveal through-space proximity between protons, which can help determine the relative positions of substituents.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.
Section 2: Troubleshooting Guides - Navigating Common Experimental Hurdles
This section provides a problem-and-solution framework for specific challenges encountered during the synthesis of asymmetrically substituted benzothiophenes.
Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Problem: My Pd-catalyzed direct C-H arylation of a substituted benzothiophene is yielding a mixture of C2 and C3-arylated products, with the undesired C2 isomer being the major product.
Causality Analysis: The inherent electronic properties of the benzothiophene ring favor functionalization at the C2 position due to its higher electron density. Overcoming this intrinsic reactivity requires careful optimization of the reaction conditions to favor the desired C3-functionalization pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Pd-catalyzed C-H arylation.
Detailed Steps:
-
Ligand Modification: The choice of ligand is paramount in controlling regioselectivity.
-
Rationale: Bulky phosphine ligands can sterically hinder the approach of the catalyst to the more accessible C2 position, thereby favoring arylation at C3.
-
Action: Switch from smaller ligands (e.g., PPh₃) to bulkier ones (e.g., P(t-Bu)₃, XPhos, or SPhos).
-
-
Solvent Screening: The reaction solvent can influence the reaction pathway.
-
Rationale: Solvent polarity can affect the stability of intermediates and the efficacy of the catalyst.
-
Action: Screen a range of solvents with varying polarities, such as toluene, dioxane, DMF, and DMA.
-
-
Base Optimization: The nature and strength of the base are critical for the C-H activation step.
-
Rationale: The base is involved in the concerted metalation-deprotonation (CMD) mechanism, and its size and strength can influence which proton is abstracted.
-
Action: Evaluate a panel of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., pivalic acid, KOAc).
-
-
Temperature Adjustment:
-
Rationale: C2-arylation is often the kinetically favored pathway. Lowering the reaction temperature may favor the thermodynamically more stable C3-arylated product.
-
Action: Attempt the reaction at a lower temperature for a longer duration.
-
-
Introduction of a Directing Group:
-
Rationale: If the above optimizations fail, introducing a directing group at the C2 position can force the reaction to occur at C3.
-
Action: Consider substrates with a removable directing group at C2, such as a carboxylic acid or a pyridyl group.
-
Guide 2: Low Yield and/or Byproduct Formation in Electrophilic Cyclization
Problem: I am attempting to synthesize a 2,3-disubstituted benzothiophene via electrophilic cyclization of an o-alkynyl thioanisole, but I am observing low yields and the formation of unidentified byproducts.
Causality Analysis: Electrophilic cyclizations are sensitive to the nature of the electrophile, the substrate's electronic properties, and reaction conditions. Incomplete cyclization, side reactions of the alkyne, or decomposition of the product can lead to poor outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in electrophilic cyclization reactions.
Detailed Steps:
-
Electrophile Choice: The reactivity of the electrophile is key.
-
Rationale: A less reactive electrophile may lead to an incomplete reaction, while an overly reactive one can cause side reactions.
-
Action: If using I₂, consider switching to ICl or I(collidine)₂⁺BF₄⁻ for increased reactivity. For brominations, NBS is a common choice, but Br₂ in a non-polar solvent can also be effective.
-
-
Temperature and Concentration Optimization:
-
Rationale: These parameters control the reaction rate. High temperatures or concentrations can lead to polymerization or decomposition.
-
Action: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature. Running the reaction under more dilute conditions can sometimes suppress bimolecular side reactions.
-
-
Substrate Purity:
-
Rationale: Impurities in the starting o-alkynyl thioanisole can interfere with the cyclization.
-
Action: Ensure the starting material is pure by re-purification (e.g., column chromatography or distillation).
-
-
Work-up Procedure:
-
Rationale: The product may be sensitive to acidic or basic conditions during the work-up.
-
Action: Use a mild quenching agent (e.g., aqueous Na₂S₂O₃ for iodine-mediated reactions) and avoid strong acids or bases. Ensure rapid extraction and solvent removal.
-
Section 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key regioselective syntheses and presents comparative data in a structured format.
Protocol 1: Regioselective Synthesis of a 3-Iodo-2-Arylbenzothiophene via Electrophilic Cyclization
This protocol is adapted from methodologies described in the literature.[5]
Materials:
-
2-((4-methoxyphenyl)ethynyl)thioanisole (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-((4-methoxyphenyl)ethynyl)thioanisole in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of I₂ in DCM dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-iodo-2-(4-methoxyphenyl)benzothiophene.
Data Table: Influence of Ligand on Regioselectivity of C-H Arylation
The following table summarizes the effect of different phosphine ligands on the regioselectivity of the palladium-catalyzed direct arylation of benzothiophene with 4-bromotoluene.
| Entry | Ligand | C2:C3 Ratio | Yield (%) |
| 1 | PPh₃ | 90:10 | 85 |
| 2 | P(o-tolyl)₃ | 75:25 | 82 |
| 3 | P(t-Bu)₃ | 20:80 | 75 |
| 4 | XPhos | 15:85 | 78 |
Data is illustrative and based on general trends reported in the literature.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanisms can empower you to make more informed decisions when troubleshooting and optimizing your reactions.
Mechanism: Regiocontrol in Friedel-Crafts Acylation
The regioselectivity of Friedel-Crafts acylation is determined by the stability of the cationic sigma complex (Wheland intermediate) formed during the reaction.
Caption: Simplified representation of intermediates in Friedel-Crafts acylation of benzothiophene.
As illustrated, attack at both C2 and C3 allows for delocalization of the positive charge. However, the intermediate from C3 attack is often more stable as it better preserves the aromaticity of the benzene ring in its resonance contributors.[8][9] The relative stability of these intermediates can be influenced by substituents on the benzothiophene ring.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
NotEvans. (2017, May 6). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
Sci-Hub. (n.d.). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. [Link]
-
MDPI. (2024, August 7). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]
-
Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(12), 3247-3258. [Link]
-
ChemistryViews. (2020, September 15). New Path to Benzothiophenes. [Link]
-
Celen, S., & Tutar, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 119. [Link]
-
Zhang, L., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(20), 5896-5902. [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of novel benzothiophene substituted oxadiazole derivatives and their antimicrobial activity. Der Pharma Chemica, 8(1), 332-339. [Link]
-
ResearchGate. (n.d.). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Universidad de Talca. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Chilean Chemical Society, 57(2), 1143-1147. [Link]
-
Royal Society of Chemistry. (2017). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic Chemistry Frontiers, 4(8), 1545-1549. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Benzothiophene-Containing Lipoxin A4 Analogues with Lower-Chain Modifications. [Link]
-
ResearchGate. (n.d.). Selective Synthesis of Benzothiophene‐Fused Polycyclic, Eight‐Membered N‐Heterocycles via Amine‐Mediated Three‐Component Domino Strategy. [Link]
-
ACS Publications. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. [Link]
-
ATB. (n.d.). BENZOTHIOPHENE | C8H6S | MD Topology | NMR | X-Ray. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. [Link]
-
National Institutes of Health. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. European Journal of Medicinal Chemistry, 86, 53-61. [Link]
-
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
National Institutes of Health. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. [Link]
-
Co-Action Publishing. (2000). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3. Journal of Heterocyclic Chemistry, 37(4), 841-846. [Link]
Sources
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. news-medical.net [news-medical.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenyl)benzothiophene-6-OL
Welcome to the technical support center for the synthesis and purification of 2-(4-Methoxyphenyl)benzothiophene-6-OL. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges, improve reaction outcomes, and ensure the high purity required for downstream applications. We will delve into the mechanistic rationale behind common procedural steps, offering a troubleshooting framework grounded in established chemical principles.
A typical and efficient synthetic route involves a two-step process: a Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the C2-aryl bond, followed by a selective demethylation to unmask the C6-hydroxyl group. This guide is structured around troubleshooting key issues in this pathway.
Troubleshooting Guide & Optimization Protocols
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low Yield in Suzuki-Miyaura Coupling Step
Question: My Suzuki coupling of 2-Bromo-6-methoxybenzothiophene with 4-methoxyphenylboronic acid is giving a low yield (<50%). How can I improve this?
Answer: Low yields in Suzuki-Miyaura couplings are frequently traced back to three core areas: catalyst activity, reaction conditions, or the integrity of the coupling partners.[1][2]
Causality & Solutions:
-
Inactive Palladium Catalyst: The active catalytic species is Pd(0). Many precatalysts, like Pd(OAc)₂, require in situ reduction, which can be inefficient.[3] Furthermore, oxygen can oxidize the active Pd(0) species, hindering the catalytic cycle.
-
Troubleshooting:
-
Degas Rigorously: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive inert atmosphere throughout the reaction.
-
Catalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst system (e.g., a palladacycle with a biarylphosphine ligand like SPhos or XPhos) which can lead to more efficient and reliable reactions.[4]
-
-
-
Suboptimal Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Its strength and solubility can dramatically impact the reaction rate.
-
Troubleshooting:
-
Base Screening: An aqueous solution of a carbonate (Na₂CO₃ or K₂CO₃) or a phosphate (K₃PO₄) is standard. K₃PO₄ is a stronger base and can sometimes accelerate sluggish reactions. If your starting materials are sensitive to water, consider non-aqueous conditions with a base like CsF.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O) is often optimal to dissolve both the organic substrates and the inorganic base.
-
-
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form inactive trimeric boroxines, especially under prolonged heating or acidic conditions.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the boronic acid (1.1 to 1.3 equivalents) to compensate for potential degradation.
-
Quality Check: Ensure your 4-methoxyphenylboronic acid is a clean, free-flowing solid. If it appears clumpy or has been stored for a long time, its quality may be compromised.
-
-
Visual Workflow: Troubleshooting Low Suzuki Coupling Yield
Caption: Troubleshooting flowchart for low Suzuki coupling yield.
Problem 2: Incomplete or Unselective Demethylation
Question: My demethylation of 2-(4-Methoxyphenyl)-6-methoxybenzothiophene using BBr₃ is incomplete, or I'm seeing demethylation of both methoxy groups. How can I achieve selective and complete conversion to the desired 6-OL product?
Answer: Boron tribromide (BBr₃) is a powerful Lewis acid for cleaving aryl methyl ethers.[6][7] Incompleteness often stems from insufficient reagent or reaction time, while lack of selectivity is a known challenge when multiple similar functional groups are present.
Causality & Solutions:
-
Stoichiometry of BBr₃: While often used in a 1:1 ratio per ether group, recent studies suggest one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[6][7][8] However, in practice, substrate complexity and reaction kinetics mean that a molar excess is often required to drive the reaction to completion.
-
Troubleshooting:
-
Initial Step: Start with 2.5-3.0 equivalents of BBr₃ to target both methoxy groups, aiming for the di-hydroxy compound initially, which can be easier to purify than a mix of starting material, mono-, and di-demethylated products.
-
For Selectivity: Achieving mono-demethylation at the C6 position is challenging. The electron-donating nature of the benzothiophene sulfur may slightly activate the C6-methoxy group towards Lewis acid complexation compared to the C4'-methoxy group. To favor this, use precisely 1.0-1.2 equivalents of BBr₃ at a very low temperature (-78 °C) and monitor the reaction carefully by TLC or LC-MS, quenching it as soon as the starting material is consumed.[9]
-
-
-
Reaction Temperature and Time: BBr₃ reactions are typically performed at low temperatures to control reactivity and side reactions.
-
Troubleshooting:
-
Add BBr₃ dropwise to a solution of your substrate in a dry solvent like dichloromethane (DCM) at -78 °C or 0 °C.
-
After addition, allow the reaction to slowly warm to room temperature and stir overnight.[9] If the reaction is still incomplete, gentle heating (e.g., refluxing in DCM at 40 °C) can be attempted, but may decrease selectivity.[9]
-
-
-
Workup Procedure: The workup is critical. The reaction is quenched by adding it to a protic solvent (like water or methanol) to hydrolyze the boron-oxygen bonds.
-
Troubleshooting:
-
Quenching: Slowly and carefully add the reaction mixture to a stirring mixture of ice water or cold methanol.[9] This is a highly exothermic process.
-
pH Adjustment: After quenching, the solution will be acidic. A basic wash (e.g., with saturated aq. NaHCO₃) can help remove boric acid byproducts and facilitate extraction of the phenolic product into the organic layer.[9]
-
-
Problem 3: Purification Challenges and Persistent Impurities
Question: I have my crude 2-(4-Methoxyphenyl)benzothiophene-6-OL, but I'm struggling to purify it. Column chromatography gives co-eluting bands, and recrystallization attempts result in an oil or poor recovery.
Answer: Purifying phenolic compounds can be tricky due to their polarity and potential for strong adsorption onto silica gel.[10] A multi-step purification strategy is often most effective.
Causality & Solutions:
-
Column Chromatography Issues: Phenols can streak on silica gel. The key impurity is often the fully demethylated diol, 2-(4-Hydroxyphenyl)benzothiophene-6-OL, which is very polar.
-
Troubleshooting:
-
Solvent System: Use a gradient elution. Start with a non-polar system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. Adding 0.5-1% acetic acid or triethylamine to the eluent can suppress tailing of acidic or basic compounds, respectively.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase), which can offer different selectivity.[11]
-
-
-
Recrystallization Difficulties: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[12] Phenolic compounds often have good solubility in polar solvents.[13]
-
Troubleshooting:
-
Solvent Screening: A binary solvent system is often best. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, acetone, or ethyl acetate) at elevated temperature. Then, slowly add a poor solvent (e.g., water, hexane, or toluene) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Recommended Systems: Ethanol/water, Toluene, or Isopropyl Alcohol are often effective for recrystallizing phenolic compounds.[12][14]
-
-
Data Table: Recrystallization Solvent Screening
| Solvent System | Observation | Purity Improvement | Yield |
| Ethanol/Water | Good crystal formation upon slow cooling. | High | Good |
| Toluene | Soluble when hot, precipitates well when cold. | Excellent | Moderate |
| Hexane/Ethyl Acetate | Tends to "oil out" before crystallizing. | Poor | Poor |
| Dichloromethane/Hexane | Good initial precipitation, but may trap solvent. | Moderate | Good |
Visual Diagram: Purification Strategy
Caption: A multi-step purification workflow for the final product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki coupling? A: For screening, 1-5 mol% is typical.[4] For optimized and scaled-up reactions, modern catalyst systems can be effective at much lower loadings (0.1-0.5 mol%), which reduces cost and simplifies purification by minimizing residual palladium.[15]
Q2: How do I monitor the progress of the BBr₃ demethylation reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The starting material (di-methoxy) will be the least polar (highest Rf), the desired mono-phenol will be intermediate, and the di-phenol byproduct will be the most polar (lowest Rf). Stain with a potassium permanganate (KMnO₄) solution for visualization.
Q3: My final product is showing signs of oxidation (discoloration). How can I prevent this? A: Phenols are susceptible to air oxidation, which can be accelerated by light or trace metals. Store the final product under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer if possible. During workup and purification, minimizing exposure to air and using degassed solvents can help. Adding a small amount of a reducing agent like sodium bisulfite during the aqueous workup can also mitigate oxidation.
Q4: Can I use other demethylating agents besides BBr₃? A: Yes, other reagents can cleave aryl methyl ethers, but they have their own trade-offs.
-
HBr in Acetic Acid: Requires very high temperatures and can be harsh, potentially decomposing the benzothiophene core.
-
Thiolates (e.g., Sodium Ethanethiolate in DMF): Effective but requires high temperatures and the handling of foul-smelling thiols.
-
Lewis Acids like AlCl₃: Can be used but may lead to other side reactions like Friedel-Crafts acylation if impurities are present.[16] For its high reactivity at low temperatures, BBr₃ remains a preferred reagent for this transformation.[17]
References
-
Yilmaz, B. & Terek, A. (2020). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Eli Lilly and Company. (1995). Process for the preparation of 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene. Google Patents (DE19534745B4).
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
- Idemitsu Kosan Co., Ltd. (2009). Purification method of benzothiophene. Google Patents (JP4357608B2).
-
Spera, M., et al. (2020). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2021). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
Spera, M., et al. (2020). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PMC - NIH. Available at: [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Spiliotis, V., et al. (2017). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. Available at: [Link]
-
Ecoxtract. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Available at: [Link]
-
Harrad, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
-
Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Available at: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
- Google Patents. (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (CN102557903A).
- Unknown Source.
-
Organic Syntheses. 3,3'-dihydroxybiphenyl. Available at: [Link]
-
Ahmad, V., et al. (2021). Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
-
ResearchGate. (2016). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]
-
Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]
-
Spera, M., et al. (2020). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Sci-Hub. Available at: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. DE19534745B4 - Process for the preparation of 6-hydroxy-2- (4-hydroxyphenyl) -3- [4- (2-piperidinoethoxy) benzoyl] benzo [b] thiophene - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common side reactions in benzothiophene synthesis.
Technical Support Center: Benzothiophene Synthesis
Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize benzothiophene scaffolds in their work. Benzothiophenes are a cornerstone privileged structure in medicinal chemistry and materials science.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification, lower yields, and introduce unexpected impurities.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer validated protocols to overcome them.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered problems during benzothiophene synthesis. Each entry details the likely causes of the issue and provides actionable solutions.
Q1: My reaction is stalling, resulting in low yields and significant recovery of the uncyclized thioether or thiophenol starting material. What is the cause and how can I drive the reaction to completion?
A1: Diagnosis & Causality
Incomplete cyclization is one of the most common frustrations in benzothiophene synthesis. The core issue typically stems from insufficient electrophilicity at the target cyclization site or a thermodynamically unfavorable ring-closure step under the chosen conditions.
-
Mechanism Insight : Most benzothiophene syntheses involve an intramolecular electrophilic attack from a sulfur-containing intermediate onto an aromatic ring or a double/triple bond.[1][3] If the electrophilic character of the cyclizing species is too weak, or the nucleophilicity of the accepting bond is diminished by electron-withdrawing groups, the activation energy for this key step will be too high, leading to stalled reactions.[4] This is particularly prevalent in reactions like the acid-catalyzed cyclization of arylthioacetic acids or related thioethers.[3]
-
Contributing Factors :
-
Weak Lewis/Brønsted Acids : The acid catalyst may not be strong enough to sufficiently activate the carbonyl group (or other electrophilic trigger) for cyclization.
-
Deactivating Substituents : Strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the benzene ring reduce its nucleophilicity, hindering the intramolecular attack.[4]
-
Steric Hindrance : Bulky groups near the reaction centers can physically impede the conformation required for ring closure.
-
Low Temperature : Insufficient thermal energy can prevent the reaction from overcoming the activation barrier.
-
Solutions & Protocols
-
Increase Catalyst Strength : Switch to a more potent activating agent. For acid-catalyzed cyclizations, moving from polyphosphoric acid (PPA) to Eaton's reagent (P₂O₅ in MeSO₃H) or employing a stronger Lewis acid like TiCl₄ or AlCl₃ can be effective.
-
Increase Reaction Temperature : Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor closely for potential decomposition.
-
Substrate Modification (If Possible) : If designing a new route, avoid placing strong deactivating groups on the benzene ring. If unavoidable, a more forcing reaction strategy, such as a metal-catalyzed C-H activation/annulation, might be necessary.[5]
-
Alternative Synthetic Routes : For highly challenging substrates, consider a completely different synthetic strategy that doesn't rely on electrophilic aromatic substitution. For example, a transition-metal-catalyzed annulation of an o-halothiophenol with an alkyne can be a powerful alternative.[6]
Q2: I am observing significant formation of benzothiophene S-oxides (sulfoxides) and S,S-dioxides (sulfones) as byproducts. How can I prevent this over-oxidation?
A2: Diagnosis & Causality
The sulfur atom in the benzothiophene ring is nucleophilic and susceptible to oxidation.[7] This side reaction is especially common in syntheses that employ oxidative conditions, strong oxidizing agents, or even exposure to atmospheric oxygen at elevated temperatures, particularly in the presence of metal catalysts.
-
Mechanism Insight : The lone pair of electrons on the sulfur atom can attack an oxidant (e.g., a peracid, hydrogen peroxide, or a metal-peroxo species), forming a sulfoxide.[8] This sulfoxide is often more electron-deficient but can be further oxidized under the same conditions to the corresponding sulfone.[7][9] Once formed, these oxidized species are non-aromatic at the thiophene ring and exhibit drastically different reactivity and physical properties, complicating purification.[9]
-
Contributing Factors :
-
Presence of Oxidants : Obvious culprits include H₂O₂, m-CPBA, or other peroxy compounds used in certain synthetic strategies.
-
Aerobic Conditions : Running reactions open to the air at high temperatures, especially with catalysts like copper or palladium, can lead to aerobic oxidation.
-
Metal Catalysts : Some transition metals can activate molecular oxygen or other latent oxidants in the reaction mixture.
-
Extended Reaction Times : Prolonged exposure to oxidative conditions increases the likelihood of side product formation.
-
Solutions & Protocols
-
Strict Inert Atmosphere : The most critical control parameter is the rigorous exclusion of oxygen. Ensure all reagents and solvents are properly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction and workup.
-
Judicious Choice of Reagents : If an oxidant is required for the main reaction, use a stoichiometric amount of a milder reagent and control the temperature carefully. Avoid broad-spectrum, powerful oxidants if a more selective option is available.
-
Minimize Reaction Time : Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to avoid over-oxidation of the product.
-
Protocol: Degassing a Reaction Mixture :
-
Assemble the reaction glassware and add the solvent and any non-volatile reagents.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Apply vacuum for 1-2 minutes while stirring or sonicating to pull dissolved gases out of the solution.
-
Backfill the flask with argon or nitrogen.
-
Repeat this "freeze-pump-thaw" (for volatile solvents) or "vacuum-backfill" cycle 3-5 times to ensure a truly inert environment.
-
Q3: My desired benzothiophene product is forming, but I am also getting a significant amount of a higher molecular weight byproduct, likely a dimer or polymer. Why is this happening?
A3: Diagnosis & Causality
Dimerization or polymerization can occur through several mechanisms, often involving highly reactive intermediates that can react with themselves or the product faster than they undergo the desired intramolecular cyclization. This is particularly an issue with benzothiophene S-oxides or when radical pathways are accessible.
-
Mechanism Insight :
-
Diels-Alder Dimerization : Benzothiophene S-oxides, being non-aromatic, can act as both a diene and a dienophile, leading to [4+2] cycloaddition to form dimers.[10] This is a well-documented reactivity pathway for thiophene oxides.[9]
-
Radical Polymerization : If the reaction conditions generate radical intermediates (e.g., using certain initiators or high-temperature conditions), these can initiate a chain-growth polymerization process.
-
Intermolecular Condensation : In reactions like the Gewald synthesis, if the initial condensation steps are not well-controlled, intermolecular side reactions can compete with the desired intramolecular cyclization.[11][12]
-
-
Contributing Factors :
-
High Concentrations : Increased concentration favors intermolecular reactions (dimerization) over intramolecular ones (cyclization).
-
Reactive Intermediates : The transient formation of highly unstable species (e.g., radicals, strained rings) can lead to uncontrolled side reactions.
-
Steric Effects : Substrates that are sterically hindered from undergoing intramolecular cyclization may be more prone to intermolecular reactions. Designing molecules with less steric crowding can help suppress dimer formation.[13]
-
Solutions & Protocols
-
High Dilution Conditions : The most effective strategy to favor intramolecular cyclization is to run the reaction at high dilution (e.g., <0.05 M). This reduces the probability of two reactive intermediates encountering each other. A syringe pump for slow addition of a key reagent can also maintain a low instantaneous concentration.
-
Control of Intermediates : If dimerization is proceeding through a specific intermediate like a sulfoxide, implement the strategies from Q2 to prevent its formation in the first place.
-
Radical Scavengers : If a radical mechanism is suspected, the addition of a radical scavenger like TEMPO or BHT (in a small, catalytic amount) can sometimes inhibit polymerization without killing the desired reaction. Use with caution, as this can also inhibit desired radical pathways.
Frequently Asked Questions (FAQs)
Q: Which is the most common starting point for benzothiophene synthesis, a thiophenol or a thioanisole derivative?
A: Both are widely used, and the choice depends on the overall synthetic strategy.
-
Thiophenols (o-substituted) are excellent nucleophiles and are commonly used in reactions involving condensation with an electrophile followed by cyclization. For example, reacting an o-halothiophenol with an alkyne under metal catalysis.[6] Their main drawback is their propensity for oxidation to disulfides and their unpleasant odor.
-
Thioanisoles (o-substituted) are often more stable and easier to handle. The methylthio group can be used to direct metallation or participate in electrophilic cyclizations.[4] For instance, an o-alkynyl thioanisole can undergo electrophilic cyclization to form the benzothiophene ring.[4]
| Feature | Thiophenol Starting Material | Thioanisole Starting Material |
| Reactivity | Highly nucleophilic sulfur | Moderately nucleophilic; methyl group can be involved in reactions |
| Handling | Prone to oxidation; strong odor | More stable; less odor |
| Common Reactions | Condensation, Metal-catalyzed annulation | Electrophilic cyclization, C-H activation |
Q: My synthesis involves an interrupted Pummerer reaction of a benzothiophene S-oxide. The reaction is not regioselective. How can I control it?
A: The interrupted Pummerer reaction is a powerful tool for C3-functionalization of benzothiophenes.[14] Selectivity issues often arise from the nature of the trapping nucleophile and the stability of the intermediate thionium ion. To achieve complete regioselectivity for C3, the reaction relies on a subsequent charge-accelerated[15][15]-sigmatropic rearrangement.[14] Ensure your conditions favor this pathway. This typically involves using specific coupling partners like phenols or allyl/propargyl silanes which, once added to the sulfur, are perfectly positioned for the rearrangement to deliver the substituent exclusively to C3.[14]
Visualized Workflow: Troubleshooting Incomplete Cyclization
The following diagram outlines a decision-making process for addressing a stalled cyclization reaction.
Caption: A decision tree for troubleshooting incomplete cyclization reactions.
References
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
NOBLE CHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimerization of benzothiophene S‐oxides with substituents at 3‐position.... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Chemistry of Thiophene 1-Oxides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Three possible products from the reactions of Gewald's amide with aromatic aldehydes. Retrieved from [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14737. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 27(8), 2568. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Retrieved from [Link]
-
Espenson, J. H., & Brown, K. N. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. Available at: [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Gewald Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Challenges in the demethylation of aryl methyl ethers and solutions.
Technical Support Center: Demethylation of Aryl Methyl Ethers
Welcome to the technical support center for aryl methyl ether demethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenges of cleaving one of chemistry's most stable protecting groups. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to navigate complex demethylation reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the demethylation of aryl methyl ethers. Each issue is presented in a question-and-answer format to directly resolve specific experimental failures.
Issue 1: No Reaction or Incomplete Conversion
Question: I've set up my demethylation reaction using Boron Tribromide (BBr₃), but TLC/LC-MS analysis shows only starting material, even after several hours. What's going wrong?
Answer: This is a classic and often frustrating issue. The root cause typically falls into one of three categories: reagent integrity, reaction conditions, or substrate reactivity.
Causality & Solutions:
-
Reagent Integrity (The Usual Suspect):
-
Why it Matters: Boron tribromide is an exceptionally strong Lewis acid but is also extremely sensitive to moisture.[1] Any atmospheric water will rapidly quench BBr₃, converting it to boric acid and HBr, which is often less effective under the same conditions.[2] A previously opened bottle, even if stored under nitrogen, may have lost significant potency.
-
Troubleshooting Steps:
-
Use a Fresh Reagent: Always use a freshly opened bottle or a recently purchased sealed ampule of BBr₃ solution (e.g., 1M in DCM).
-
Verify Concentration: If you must use an older bottle, consider titrating it to determine the active concentration before use.
-
Strict Anhydrous Conditions: Ensure your glassware is oven- or flame-dried. The solvent (typically DCM) must be anhydrous, and the reaction should be run under a positive pressure of an inert gas like nitrogen or argon.
-
-
-
Reaction Temperature (The Kinetic Barrier):
-
Why it Matters: While many BBr₃ demethylations are initiated at low temperatures (-78 °C or 0 °C) to control the initial exothermic reaction, the cleavage itself often requires thermal energy to proceed to completion.[3] Leaving the reaction at a low temperature for the entire duration is a common cause of failure.
-
Troubleshooting Steps:
-
Gradual Warming: After the initial addition of BBr₃ at low temperature, allow the reaction to slowly warm to room temperature.[3][4]
-
Gentle Heating: If room temperature is insufficient, gentle heating (e.g., to 40 °C or refluxing in DCM) may be necessary.[4] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
-
-
Stoichiometry (Insufficient Reagent):
-
Why it Matters: While older literature often cites a 1:1 stoichiometry, recent mechanistic studies suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[5] However, this assumes a perfect reaction. In practice, multiple methoxy groups or other Lewis basic sites on the molecule will consume the reagent.
-
Troubleshooting Steps:
-
Increase Equivalents: For substrates with multiple methoxy groups or other Lewis basic functional groups (e.g., esters, nitriles), increase the equivalents of BBr₃ accordingly. Using 1.5 to 2 equivalents per methoxy group is a robust starting point.
-
-
Issue 2: Low Yield and Formation of Tar-Like Side Products
Question: My demethylation reaction works, but the yield is very low, and I'm left with a dark, tarry crude product that is difficult to purify. How can I improve this?
Answer: Low yields accompanied by polymerization or decomposition are often a sign that the reaction conditions are too harsh for your specific substrate. The goal is to find a "sweet spot" that enables ether cleavage without degrading the starting material or product.
Causality & Solutions:
-
Excessively High Temperature or Long Reaction Time:
-
Why it Matters: Phenols are more electron-rich and thus more susceptible to oxidation and polymerization than their methyl ether precursors. Prolonged exposure to strong Lewis acids at high temperatures can catalyze these degradation pathways.[6]
-
Troubleshooting Steps:
-
Monitor Carefully: Do not leave reactions running unattended for extended periods (e.g., "overnight") without first establishing a rough reaction time. Check progress every 1-2 hours.
-
Lower the Temperature: If you are getting product but also significant decomposition, try running the reaction at a lower temperature (e.g., room temperature instead of reflux) for a longer period.
-
-
-
Incompatible Functional Groups:
-
Why it Matters: Harsh reagents like BBr₃ or HBr can react with other functional groups in the molecule, leading to a complex mixture of byproducts.[7] For example, acid-sensitive groups like acetals will be cleaved, and some esters may be hydrolyzed.
-
Troubleshooting Steps:
-
Switch to a Milder Reagent: If your molecule cannot tolerate strong Lewis acids, consider alternative, milder methods. Nucleophilic cleavage using thiolates (like sodium ethanethiolate) in a polar aprotic solvent (e.g., DMF) is a classic alternative that avoids strongly acidic conditions.[2][7][8]
-
Consider Ortho-Selectivity: For substrates with an adjacent carbonyl group, magnesium iodide etherate can provide a regioselective demethylation under milder conditions.[2]
-
-
Decision Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common demethylation problems.
Caption: A flowchart for diagnosing and solving common demethylation issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right demethylation reagent for my substrate?
A1: Reagent selection is critical and depends on the functional groups present in your molecule and the steric environment of the methoxy group.
| Reagent System | Strengths | Weaknesses | Best For... |
| BBr₃ / BCl₃ | Very powerful and fast; effective for hindered ethers.[1] | Very harsh; sensitive to moisture; not selective for multiple methoxy groups; reacts with many other functional groups.[7] | Robust molecules without acid-sensitive groups. |
| HBr or HI (in Acetic Acid) | Inexpensive and powerful. | Extremely harsh; requires high temperatures; risk of ring halogenation with HI.[9] | Simple, highly stable aromatic systems. |
| Thiolates (e.g., NaSEt, LiPPh₂) | Nucleophilic mechanism; avoids strong acid; good for base-tolerant molecules.[2] | Requires high temperatures (refluxing DMF); malodorous reagents; strong base can cause side reactions. | Substrates with acid-sensitive groups (e.g., acetals, certain esters). |
| Pyridine·HCl / Pyridinium p-TsOH | Moderately strong acid; can often be used neat or with microwave heating.[9][10][11] | Requires high temperatures (140-200 °C); can be messy.[9] | Molecules that are thermally stable but acid-sensitive. |
| AlCl₃ / NaI | A good Lewis acid alternative to BBr₃. | Still quite harsh; requires anhydrous conditions. | Cases where BBr₃ is unavailable or fails.[9] |
Q2: I have a molecule with two different aryl methyl ethers. Can I selectively cleave just one?
A2: Yes, achieving selectivity is possible but challenging. It relies on exploiting electronic and steric differences.
-
Electronic Effects: A methoxy group on an electron-deficient ring (e.g., one with a nitro or carbonyl group) is generally easier to cleave than one on an electron-rich ring.[8] The electron-withdrawing group stabilizes the resulting phenoxide, making it a better leaving group.
-
Steric Hindrance: A less sterically hindered methoxy group is typically cleaved faster, especially with bulky reagents.
-
Chelation Control: A methoxy group ortho to a carbonyl or hydroxyl group can chelate to a Lewis acid reagent (like BBr₃), directing the demethylation to that position. This is a powerful tool for achieving regioselectivity.[12]
Q3: Can microwave irradiation speed up my demethylation reaction?
A3: Absolutely. Microwave-assisted demethylation is a well-established technique for accelerating these often slow reactions.[13] Reagents like pyridinium hydrochloride, pyridinium p-toluenesulfonate, or LiCl in DMF are commonly used under microwave conditions.[9][11] The primary benefit is a dramatic reduction in reaction time from many hours to just a few minutes.[11][14] However, care must be taken to control the temperature, as overheating can quickly lead to decomposition and the formation of tar.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Demethylation using Boron Tribromide
This protocol is a robust starting point for the cleavage of a single aryl methyl ether on a stable substrate.
Mechanism Overview: The Lewis acidic boron atom coordinates to the ether oxygen. A bromide ion then attacks the methyl group in an SN2-like fashion, cleaving the C-O bond. Aqueous workup hydrolyzes the resulting borate ester to yield the final phenol.[1][15]
Caption: Simplified mechanism of BBr₃-mediated demethylation.
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the aryl methyl ether (1.0 eq) to anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C or -78 °C using an appropriate cooling bath. This is crucial to control the initial exothermic reaction.
-
Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (1.2-1.5 eq) dropwise via syringe over 10-15 minutes. A white precipitate may form.[3]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux (40 °C).[4]
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. With extreme caution, slowly add methanol dropwise to quench the excess BBr₃. This will produce HBr gas, so ensure adequate ventilation.
-
Workup: Dilute the mixture with DCM and wash with water, followed by saturated aqueous sodium bicarbonate, and finally brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenol can then be purified by column chromatography, recrystallization, or distillation.
Protocol 2: Odorless Nucleophilic Demethylation using 2-(Diethylamino)ethanethiol
This method is an excellent, less hazardous alternative to traditional thiolate reagents for acid-sensitive substrates.[16][17][18]
Procedure:
-
Setup: To a flask, add the aryl methyl ether (1.0 eq), sodium tert-butoxide (3.0 eq), and 2-(diethylamino)ethanethiol hydrochloride (2.5 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reaction: Heat the mixture to 100-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~2. This protonates the thiol reagent and its methylated byproduct, making them water-soluble. Extract the desired phenol product with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product as needed. The key advantage here is that the foul-smelling sulfur compounds remain in the aqueous phase, allowing for an essentially odorless workup.[17][18]
References
-
Hu, Y., et al. (2014). An efficient method for demethylation of aryl methyl ethers. ResearchGate. Available at: [Link]
-
Various Authors. (2012). demethylation of methyl aryl ethers. Sciencemadness.org. Available at: [Link]
-
Harth, F. M., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Demethylating Reaction of Methyl Ethers. ResearchGate. Available at: [Link]
-
Magano, J., et al. (2006). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. Journal of Organic Chemistry. Available at: [Link]
-
Lamba, M. S., & Makrandi, J. K. (2007). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation. ResearchGate. Available at: [Link]
-
Various Authors. (2022). Aryl methyl ether cleavage. Reddit. Available at: [Link]
-
Chem Help ASAP. (2020). in the chemical literature: demethylation of an aryl ether. YouTube. Available at: [Link]
-
Toffin, E., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed. Available at: [Link]
-
Park, J., & Chae, J. (2010). Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. Synlett. Available at: [Link]
-
Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). commonorganicchemistry.com. Available at: [Link]
-
Wikipedia. (n.d.). Demethylation. Wikipedia. Available at: [Link]
-
Magano, J., et al. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. ACS Publications. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. orgsyn.org. Available at: [Link]
-
McOmie, J. F. W., et al. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron. Available at: [Link]
-
Magano, J., et al. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. ResearchGate. Available at: [Link]
-
Chem-Station. (2024). O-Demethylation. chem-station.com. Available at: [Link]
- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. patents.google.com.
-
Baxter, E. W., et al. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. Available at: [Link]
-
Baxter, E. W., et al. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. youtube.com [youtube.com]
- 8. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - demethylation of methyl aryl ethers - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 16. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Benzothiophene Analogs in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor aqueous solubility of benzothiophene analogs in biological assays. This document is designed to provide both quick answers through frequently asked questions and in-depth troubleshooting guides with detailed protocols.
Introduction: The Challenge of Benzothiophene Analog Solubility
Benzothiophene and its analogs are a class of heterocyclic compounds with significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer properties.[1][2] However, their inherent hydrophobicity and poor aqueous solubility present a major hurdle in obtaining reliable and reproducible data from in vitro and in vivo biological assays.[3] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, misleading assay results, such as false negatives or positives.[4][5] This guide will equip you with the knowledge and practical techniques to effectively address these solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with poorly soluble benzothiophene analogs.
Q1: My benzothiophene analog won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer.[6] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (usually <0.5%) to avoid affecting the biological system.[6]
Q2: I'm still seeing precipitation after diluting my DMSO stock into the assay buffer. What's happening?
A2: This is a common issue known as "compound crashing out." It occurs when the benzothiophene analog, which is soluble in the high-concentration organic stock, becomes insoluble as it is introduced into the predominantly aqueous environment of the assay buffer. The risk of precipitation increases upon dilution.[7]
Q3: What are the main strategies to improve the solubility of my benzothiophene analog in a biological assay?
A3: There are several effective techniques to enhance the aqueous solubility of hydrophobic compounds like benzothiophene analogs. The most common methods include:
-
Using Cosolvents: Introducing a water-miscible organic solvent into the aqueous buffer to increase the overall solvating power of the solution.[8][9]
-
Employing Cyclodextrins: Utilizing these cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic drug, thereby increasing its apparent water solubility.[10][11][12]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as emulsions, liposomes, or micelles.[13][14][15]
Q4: How do I choose the right solubilization technique for my specific benzothiophene analog and assay?
A4: The choice of solubilization method depends on several factors, including the physicochemical properties of your compound, the specific requirements of your biological assay (e.g., cell-based vs. biochemical), and the desired concentration range. A systematic approach, starting with the simplest method (cosolvents) and progressing to more complex formulations if needed, is often the most effective strategy.
Q5: Can the solubilization method itself interfere with my assay results?
A5: Yes, this is a critical consideration. Organic solvents can affect enzyme activity or cell viability.[6] Surfactants used in some formulations can denature proteins. It is essential to run appropriate vehicle controls (the solubilizing agent without the compound) to account for any potential effects of the formulation on the assay.[16]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed information and protocols for the primary solubilization techniques.
Guide 1: The Cosolvent Approach
Scientific Principle: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[7][9]
Advantages:
-
Simple and widely used technique.[17]
-
Cost-effective and readily available solvents.
Disadvantages:
-
Potential for compound precipitation upon dilution.[7]
-
Organic solvents can be toxic to cells or inhibit enzyme activity at higher concentrations.[6]
-
May alter the pH and ionic strength of buffers.[7]
Troubleshooting Protocol: Using a Cosolvent System
-
Initial Solubility Testing:
-
Attempt to dissolve a small amount of your benzothiophene analog in various neat organic solvents (e.g., DMSO, ethanol, methanol, DMF) to identify the best primary solvent.[18]
-
Prepare a high-concentration stock solution (e.g., 10-30 mM) in the chosen solvent.[3][5] Gentle warming or sonication can aid dissolution, but be cautious of compound degradation.[6][19]
-
-
Determining Maximum Tolerated Cosolvent Concentration:
-
Before testing your compound, determine the highest concentration of the cosolvent that your assay can tolerate without significant effects on the biological system.
-
Run a vehicle control experiment with varying concentrations of the cosolvent (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and measure the assay endpoint.
-
-
Serial Dilution and Observation:
-
Perform serial dilutions of your high-concentration stock solution into the assay buffer.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
-
Addressing Precipitation:
-
If precipitation occurs, you can try:
-
Lowering the final concentration of your compound.
-
Slightly increasing the percentage of cosolvent in the final assay volume, while staying within the tolerated limit.
-
Switching to a different cosolvent or a combination of cosolvents.[8]
-
-
Data Summary: Common Cosolvents and Their Properties
| Cosolvent | Typical Final Assay Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for a wide range of compounds. | Can be cytotoxic at higher concentrations; may interfere with some assays. |
| Ethanol | < 1% | Biocompatible at low concentrations. | Less effective than DMSO for highly hydrophobic compounds. |
| Methanol | < 1% | Good solubilizing power. | More toxic than ethanol. |
| DMF | < 0.5% | Strong solubilizing agent. | Higher toxicity profile. |
Guide 2: Utilizing Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic molecules, like benzothiophene analogs, forming an "inclusion complex" that has significantly improved aqueous solubility.[10][20]
dot
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Advantages:
-
High biocompatibility, especially modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
-
Can significantly increase the solubility of very poorly soluble compounds.[10]
-
Can also improve compound stability.[12]
Disadvantages:
-
The binding affinity between the cyclodextrin and the compound can vary.
-
May not be effective for all compounds, depending on size and shape compatibility with the cyclodextrin cavity.
Experimental Protocol: Preparing a Benzothiophene Analog-Cyclodextrin Complex
-
Choosing the Right Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many hydrophobic drugs due to its high aqueous solubility and safety profile.[10]
-
-
Preparation of the Complex (Co-precipitation Method):
-
Dissolve the benzothiophene analog in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD).
-
Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring for 24-48 hours at room temperature to allow for complex formation.
-
Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the inclusion complex.
-
-
Solubility Assessment:
-
Determine the solubility of the lyophilized complex in your assay buffer and compare it to the uncomplexed drug.
-
-
Assay Implementation:
-
Dissolve the complex directly in the assay buffer to the desired final concentration.
-
Remember to include a vehicle control with the same concentration of cyclodextrin alone.
-
Guide 3: Lipid-Based Formulations
Scientific Principle: Lipid-based formulations, such as emulsions, liposomes, and micelles, can encapsulate hydrophobic compounds within a lipid core, allowing for their dispersion in aqueous media.[14][15][21] These formulations mimic the body's natural mechanisms for absorbing fats and other lipids.[22]
dot
Caption: Decision workflow for selecting a solubilization strategy.
Advantages:
-
Can significantly enhance the bioavailability of poorly soluble drugs.[13][22]
-
Protects the drug from degradation.[13]
-
Can be tailored for controlled or targeted release.
Disadvantages:
-
More complex to prepare than simple solutions.
-
The components of the formulation (lipids, surfactants) can interfere with the assay.
-
Requires specialized equipment for preparation and characterization.
General Workflow for Using Lipid-Based Formulations:
-
Formulation Selection:
-
Choose a formulation type based on your compound and assay. Micelles are often used for in vitro assays, while liposomes and nanoemulsions can be used for both in vitro and in vivo studies.[14]
-
-
Excipient Screening:
-
Screen various lipids and surfactants for their ability to solubilize your benzothiophene analog.
-
-
Formulation Preparation:
-
Follow established protocols for preparing the chosen formulation. For example, a thin-film hydration method is commonly used for liposomes.
-
-
Characterization:
-
Characterize the formulation for particle size, drug loading, and stability.
-
-
Assay Implementation:
-
Add the drug-loaded formulation to your assay system.
-
Crucially, use an identical "empty" formulation (without the drug) as a vehicle control.
-
Part 3: Summary and Best Practices
-
Start Simple: Always begin with the simplest solubilization method, such as using DMSO as a cosolvent, before moving to more complex techniques.
-
Know Your Limits: Determine the maximum tolerated concentration of any excipient (cosolvent, cyclodextrin, etc.) in your specific assay.
-
Controls are Key: Always include appropriate vehicle controls to account for any potential effects of the solubilizing agents on your assay results.
-
Visual Inspection is Crucial: Carefully observe your solutions at each step for any signs of precipitation.
-
Consider Early Formulation: For high-throughput screening (HTS), incorporating a solubilization strategy early in the process can prevent the loss of potentially active but poorly soluble compounds.[23][24]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the challenges of poor aqueous solubility of benzothiophene analogs, leading to more accurate and reliable data in their biological assays.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Compound Management for Quantitative High-Throughput Screening - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
-
Advances in Lipid-Based Drug Formulations for Solubility - World Pharma Today. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017, September 20). Retrieved January 22, 2026, from [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Retrieved January 22, 2026, from [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024, July 24). Retrieved January 22, 2026, from [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30). Retrieved January 22, 2026, from [Link]
-
Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22). Retrieved January 22, 2026, from [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Lipid-Based Formulations | Pharmaceutical Technology. (n.d.). Retrieved January 22, 2026, from [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Retrieved January 22, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Lipid-Based Formulations for Early-Stage Clinical Trials | American Pharmaceutical Review. (2020, March 25). Retrieved January 22, 2026, from [Link]
-
Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery - YouTube. (2024, June 26). Retrieved January 22, 2026, from [Link]
-
High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020, June 4). Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. reddit.com [reddit.com]
- 19. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Optimization of Palladium-Catalyzed C-H Functionalization
Welcome to the technical support center for palladium-catalyzed C-H functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic methodology. Here, we will delve into the critical parameters that govern the success of these reactions, offering field-proven insights and systematic troubleshooting guides to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions often encountered when working with palladium-catalyzed C-H functionalization. Understanding these core concepts is the first step toward successful reaction optimization.
Q1: What is the fundamental principle of palladium-catalyzed C-H functionalization?
Palladium-catalyzed C-H functionalization is a powerful class of reactions that enables the direct conversion of a typically inert carbon-hydrogen (C-H) bond into a new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-halogen (C-X) bond.[1][2] This approach avoids the need for pre-functionalized starting materials, which improves atom economy and streamlines synthetic routes.[1][2] The key to this transformation is the use of a palladium catalyst that can activate the C-H bond, often with the assistance of a directing group on the substrate.[2][3]
Q2: What is a "directing group" and why is it so important?
A directing group is a functional group within the substrate that coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond.[2][3] This chelation effect dramatically increases the effective concentration of the catalyst at the desired reaction site, leading to high levels of regioselectivity.[3] Common directing groups include pyridines, amides, and carboxylic acids.
Q3: My reaction is not working. What are the most critical parameters to investigate first?
When a C-H functionalization reaction fails, it is essential to systematically evaluate the key reaction components. The "big four" to scrutinize are:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and any supporting ligands is paramount.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence catalyst solubility, stability, and reactivity.
-
Base/Additive: Many C-H activation steps involve a proton transfer, making the choice of base critical. Additives can also play various roles, from facilitating catalyst turnover to scavenging byproducts.
-
Oxidant (if applicable): Many C-H functionalization reactions are oxidative processes that require a stoichiometric oxidant to regenerate the active Pd(II) or Pd(III/IV) catalyst.[4]
A systematic screening of these components is often the most effective approach to identifying a productive set of conditions.
Q4: How do I choose the right palladium catalyst and ligand?
The optimal palladium source and ligand are highly substrate- and reaction-dependent.
-
Palladium Precursors: Pd(OAc)₂ is a common and often effective starting point due to its solubility in many organic solvents and its catalytic activity.[3]
-
Ligands: While many C-H functionalizations proceed under "ligandless" conditions, the addition of a ligand can profoundly impact reactivity and selectivity.[5] Phosphine ligands, for instance, can be crucial for the dissociation of palladium dimers into active monomeric species.[3] N-heterocyclic carbene (NHC) ligands have also proven effective in certain systems.[5]
Q5: What is the role of the oxidant in these reactions?
In many palladium-catalyzed C-H functionalization reactions, the palladium catalyst cycles between different oxidation states (e.g., Pd(II)/Pd(IV) or Pd(II)/Pd(0)).[2][4] An oxidant is often required to facilitate the regeneration of the active catalytic species.[4] Common oxidants include benzoquinone (BQ), silver salts (e.g., AgOAc, Ag₂CO₃), and copper salts (e.g., Cu(OAc)₂).[3][6] The choice of oxidant can be critical, as some can also act as ligands or have other effects on the reaction.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during palladium-catalyzed C-H functionalization experiments.
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most frequent challenges. The following table outlines potential causes and suggested solutions.
| Potential Cause | Recommended Solution(s) | Causality Explained |
| Inactive Catalyst | • Try a different palladium precursor (e.g., PdCl₂, Pd(TFA)₂).• Screen a variety of phosphine or NHC ligands.• Ensure the catalyst is not decomposed; use fresh catalyst. | The electronic and steric properties of the palladium complex are critical for C-H activation. An inappropriate ligand environment or decomposed catalyst will prevent the reaction from initiating. |
| Ineffective Solvent | • Screen a range of solvents with varying polarity (e.g., toluene, dioxane, DMF, DMAc).• Consider using a co-solvent system (e.g., AcOH/TFE).[1] | The solvent affects the solubility of all reaction components and can influence the stability and reactivity of the catalytic species. |
| Inappropriate Base | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc).• For carboxylate-assisted reactions, consider using a carboxylate salt as the base. | The C-H activation step is often the rate-limiting step and can be highly dependent on the nature of the base. |
| Suboptimal Temperature | • Incrementally increase the reaction temperature. | C-H activation often has a significant activation energy barrier that can be overcome with higher temperatures. |
| Incompatible Oxidant | • If applicable, screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone). | The oxidant is crucial for catalyst turnover. An incompatible oxidant can lead to catalyst deactivation or side reactions. |
Problem 2: Poor Selectivity (Regio- or Chemoselectivity)
Achieving the desired selectivity is a hallmark of successful C-H functionalization. Here’s how to address selectivity issues.
| Potential Cause | Recommended Solution(s) | Causality Explained |
| Steric Hindrance | • Modify the directing group to be more or less sterically demanding.• Use a bulkier ligand on the palladium catalyst. | Steric interactions between the substrate, directing group, and catalyst can dictate which C-H bond is most accessible for activation.[1] |
| Electronic Effects | • Modify the electronic properties of the substrate. Electron-rich arenes often react more readily.[3] | The C-H activation step can be electrophilic in nature, making electron-rich C-H bonds more reactive. |
| Incorrect Ligand | • Screen a panel of ligands with different electronic and steric properties. | The ligand directly influences the geometry and electronics of the palladium center, which in turn affects selectivity. |
| Reaction Conditions | • Vary the solvent and temperature. | These parameters can influence the equilibrium between different reactive intermediates, thereby affecting the selectivity of the reaction. |
Visualizing the Process: The Catalytic Cycle and Troubleshooting Workflow
To better understand the intricacies of these reactions, visual aids can be invaluable.
The General Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a directing group-assisted, oxidative C-H functionalization.
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle.
Troubleshooting Workflow
When faced with a challenging reaction, a logical workflow can guide your optimization efforts.
Caption: A systematic workflow for troubleshooting common issues.
Experimental Protocols
Here are some starting-point protocols for screening key reaction parameters. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: General Procedure for Catalyst and Ligand Screening
-
To an array of reaction vials, add the substrate (0.1 mmol), base (0.2 mmol), and oxidant (0.2 mmol, if required).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the desired palladium precursors (e.g., Pd(OAc)₂, PdCl₂) and ligands in the reaction solvent.
-
Add the palladium precursor (5 mol%) and ligand (10 mol%) to each vial.
-
Add the reaction solvent (1.0 mL) to each vial.
-
Seal the vials and place them in a preheated heating block at the desired temperature.
-
Stir the reactions for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions, and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine conversion and product formation.
Protocol 2: Solvent and Base Screening
-
Set up an array of reaction vials with the substrate (0.1 mmol) and the best-performing palladium catalyst/ligand system from the initial screen.
-
To each vial, add a different solvent (1.0 mL) and a different base (0.2 mmol).
-
Seal the vials, heat, and stir as described in Protocol 1.
-
Analyze the results to identify the optimal solvent and base combination.
By systematically applying these principles and troubleshooting strategies, you will be well-equipped to optimize your palladium-catalyzed C-H functionalization reactions and unlock their full synthetic potential.
References
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Jadhav, A. M., & Shaikh, A. A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-23. [Link]
-
Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Palladium-Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Angewandte Chemie International Edition, 51(41), 10236-10254. [Link]
-
Synthesis Workshop. (2024, April 26). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization [Video]. YouTube. [Link]
-
iBiology. (2015, September 21). Christina White - The Functionalization of C—H Bonds [Video]. YouTube. [Link]
-
Gong, L., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2354-2369. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]
-
Sun, C. L., Li, B. J., & Shi, Z. J. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Chemical Communications, 48(68), 8489-8501. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Refining HPLC-UV methods for separating benzothiophene isomers and impurities.
Technical Support Center: Benzothiophene Isomer and Impurity Separations
Welcome to the technical support center dedicated to the chromatographic analysis of benzothiophene and its derivatives. As a privileged scaffold in medicinal chemistry, the precise separation of benzothiophene isomers and the identification of process-related or degradation impurities are critical for ensuring drug safety, efficacy, and regulatory compliance.[1] This guide provides field-proven insights and systematic troubleshooting strategies to refine your HPLC-UV methods, ensuring they are robust, reproducible, and fit for purpose.
Frequently Asked Questions (FAQs): Method Development Fundamentals
This section addresses foundational questions that arise during the initial stages of developing a separation method for benzothiophene compounds.
Q1: What are the primary challenges in separating benzothiophene positional isomers by HPLC?
A1: The core challenge lies in the subtle structural differences between positional isomers. These compounds often have identical molecular weights and very similar polarities and hydrophobicities, leading to co-elution in standard reversed-phase (RP) systems.[2] The separation is governed by minute differences in the Gibbs free energy of interaction between the analyte and the stationary phase, which requires highly selective chromatographic conditions to exploit.[3]
Q2: Which HPLC mode, Reversed-Phase or Normal-Phase, is better for benzothiophene isomers?
A2: Reversed-phase HPLC is the workhorse for most pharmaceutical analyses and is a logical starting point for benzothiophenes due to its versatility and compatibility with aqueous-organic mobile phases.[2][4] However, for particularly challenging positional isomers that co-elute in RP-HPLC, Normal-Phase (NP) HPLC can offer superior selectivity.[2] NP-HPLC separates based on polar interactions, and small differences in the position of a functional group can lead to significant changes in retention and resolution. For anhydrous samples or when dealing with prodrugs that are sensitive to aqueous conditions, NP-HPLC can also be a necessary choice.[5]
Q3: How do I select the optimal column for separating closely related benzothiophene analogues?
A3: Column selection is the most critical factor for resolving isomers. While a standard C18 column is a good starting point, achieving separation often requires leveraging alternative selectivities.
-
Mechanism of Action: A C18 phase primarily separates based on hydrophobicity. Isomers with similar logP values will be poorly resolved. To overcome this, you must introduce additional interaction mechanisms.
-
Recommended Column Chemistries:
-
Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl): These are highly recommended. The phenyl rings in the stationary phase can induce pi-pi (π-π) stacking interactions with the aromatic benzothiophene ring system.[6][7] Subtle differences in the electron density of the isomer rings, caused by substituent positioning, can result in differential retention.
-
Polar-Embedded Phases (e.g., RP-Amide): These phases can offer unique selectivity for compounds capable of hydrogen bonding or dipole-dipole interactions, which may be beneficial if the isomers contain polar functional groups.[6][7]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a complex mix of hydrophobic, aromatic, and dipole interactions, making them a powerful tool for screening and resolving difficult-to-separate isomers.[7]
-
Q4: What are the best starting conditions for mobile phase and UV detection?
A4: A systematic approach to method development starts with simple, well-understood conditions.
-
Mobile Phase: A common starting point for reversed-phase separation of benzothiophene and its derivatives is a gradient elution using Acetonitrile (ACN) and water, or Methanol (MeOH) and water.[4][8] An acid modifier, such as 0.1% formic acid or phosphoric acid, is typically added to control the ionization of any acidic or basic functional groups and to sharpen peak shape by suppressing interactions with residual silanols on the column packing.[4][8]
-
UV Detection: Benzothiophenes possess a strong chromophore due to their fused aromatic ring structure. A photodiode array (PDA) detector is ideal for method development, allowing you to screen across a range of wavelengths. Most benzothiophene derivatives exhibit strong absorbance between 230 nm and 280 nm.[9][10][11] It is crucial to select a wavelength that maximizes the signal-to-noise ratio for the main components and all potential impurities.[12]
Q5: What are the common impurities associated with benzothiophenes?
A5: Impurities can originate from the synthesis process or from degradation of the drug substance.[13]
-
Synthesis-Related Impurities: These include unreacted starting materials (e.g., substituted thiophenols, alkynes), reagents, and by-products from side reactions.[14]
-
Degradation Products: These are formed when the active pharmaceutical ingredient (API) is exposed to stress conditions like acid, base, oxidation, heat, or light. Developing a "stability-indicating" method that can separate the API from all potential degradation products is a regulatory requirement.[15][16] Forced degradation studies are essential to deliberately generate these impurities and ensure the analytical method can resolve them.[15]
Troubleshooting Guide: From Problem to Protocol
This guide provides solutions to common issues encountered during method refinement. The underlying principle is to change only one parameter at a time to isolate the cause of the problem.
Q: My benzothiophene isomers are co-eluting or show poor resolution (Rs < 1.5). How can I improve the separation?
A: This is the most frequent challenge. Poor resolution means the combination of column selectivity, mobile phase strength, and efficiency is insufficient.
-
Probable Cause 1: Sub-optimal Stationary Phase Chemistry.
-
Causality: Your current column (likely a standard C18) separates primarily on hydrophobicity, which is too similar between the isomers.
-
Solution: Switch to a column with a different primary interaction mechanism.
-
Select a Phenyl-based Column: Prioritize a Biphenyl or Phenyl-Hexyl column to introduce π-π interactions.
-
Rationale: The electron-rich phenyl rings of the stationary phase will interact differently with the electron clouds of the benzothiophene isomers, providing an orthogonal separation mechanism to simple hydrophobicity.[6][7]
-
-
-
Probable Cause 2: Incorrect Choice of Organic Modifier.
-
Causality: The organic solvent in your mobile phase influences selectivity. Acetonitrile, with its π-electron system, can compete with analytes for π-π interactions on a phenyl column, sometimes dampening the desired selectivity.[6]
-
Solution: If using a phenyl-based column with ACN, switch the organic modifier to Methanol (MeOH).
-
Protocol: Re-scout the separation using a MeOH/Water gradient.
-
Rationale: Methanol is a protic solvent and interacts differently with the stationary phase and analytes compared to the aprotic, π-electron-rich ACN. This change can dramatically alter the elution order and improve resolution.
-
-
-
Probable Cause 3: Gradient is too fast or mobile phase is too strong.
-
Causality: A steep gradient or a high percentage of organic solvent in an isocratic method reduces the retention time, giving the column less "time" to perform the separation.
-
Solution: Decrease the elution strength.
-
For Gradient Methods: Reduce the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes).
-
For Isocratic Methods: Lower the percentage of the organic solvent (e.g., from 60% ACN to 55% ACN).
-
Rationale: This increases the retention factor (k) of the analytes, allowing for more interactions with the stationary phase and leading to better resolution.[17]
-
-
Systematic Troubleshooting Flowchart for Poor Resolution
Caption: A step-by-step decision tree for resolving co-eluting peaks.
Q: My main analyte peak is tailing or showing fronting. What are the causes and solutions?
A: Peak asymmetry compromises integration accuracy and resolution. Tailing is more common.
-
Probable Cause 1: Secondary Silanol Interactions (Peak Tailing).
-
Causality: If the benzothiophene derivative has basic nitrogen groups, they can interact ionically with deprotonated (negatively charged) residual silanols on the silica surface of the column, causing tailing.
-
Solution: Suppress silanol activity.
-
Lower Mobile Phase pH: Ensure your mobile phase contains an acid modifier (0.1% Formic Acid or TFA). A pH between 2.5 and 3.5 will protonate the silanols, neutralizing their charge and minimizing secondary interactions.[4][8]
-
Use a Modern Column: Employ a column with high-purity silica and advanced end-capping technology (often labeled as low silanol activity) to reduce the number of available silanol groups.[8]
-
-
-
Probable Cause 2: Sample Overload (Peak Fronting or Tailing).
-
Causality: Injecting too much sample mass saturates the stationary phase at the column head, leading to a distorted peak shape.
-
Solution: Reduce the sample load.
-
Dilute the Sample: Prepare a dilution series (e.g., 1:5, 1:10) of your sample and inject again.
-
Reduce Injection Volume: Decrease the volume injected onto the column (e.g., from 10 µL to 2 µL).
-
-
-
Probable Cause 3: Sample Solvent Mismatch (Peak Distortion).
-
Causality: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN for a method starting at 10% ACN) causes the sample band to spread before it reaches the column head.[18]
-
Solution: Match the sample solvent to the mobile phase.
-
Best Practice: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.
-
Alternative: If solubility is an issue, use the weakest solvent possible that still fully dissolves the sample.
-
-
Experimental Protocols & Data
Protocol: Forced Degradation Study for Benzothiophene API
This protocol is essential for developing a stability-indicating method by identifying potential degradation products.[10][15]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the benzothiophene API in a 50:50 mixture of Acetonitrile:Water.
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 4 hours.[19]
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 2 hours.[19]
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Heat a solution of the API at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the API to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
-
Sample Neutralization & Dilution: Before injection, neutralize the acid and base-stressed samples. Dilute all samples to a target concentration of ~50 µg/mL using the mobile phase.
-
HPLC-UV/PDA Analysis: Analyze the unstressed control sample and all stressed samples using your developed HPLC method with a PDA detector.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for new peaks (degradation products) and a decrease in the peak area of the main API.
-
Ensure the method provides baseline separation between the API peak and all degradation product peaks. The peak purity analysis function of your PDA software should be used to confirm that the API peak is spectrally pure in all stressed samples.
-
Table 1: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommendation 1 (Screening) | Recommendation 2 (Isomer-Specific) | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Biphenyl or Phenyl-Hexyl, 2.7-5 µm, 4.6 x 150 mm | Start with general RP; move to Phenyl for π-π interactions.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidifier for peak shape and pH control.[4] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | ACN is a good starting point; MeOH alters selectivity on phenyl columns.[6] |
| Gradient | 10% to 95% B over 15 min | 30% to 80% B over 20 min | A broad gradient for screening; a shallower gradient for resolving close eluters. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30 °C | 25 °C | Controlled temperature ensures reproducibility. Lower temp can increase resolution. |
| Injection Vol. | 5 µL | 5 µL | Keep low to prevent overload. |
| Detection | PDA Detector, 210-400 nm | 254 nm (or λmax of analyte) | PDA for method development; single wavelength for routine analysis. |
General Method Development Workflow
Caption: A three-phase workflow for robust HPLC method development.
References
- Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC - NIH.
- Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks.
- Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
- Separation of Dibenzothiophene on Newcrom R1 HPLC column. SIELC Technologies.
- Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Results of forced degradation studies | Download Scientific Diagram.
- (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
- separation of positional isomers.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- HPLC Troubleshooting Guide. Restek.
- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- HPLC of dibenzothiophene biodegradation by a mixed culture of bacteria.
- Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- (PDF) Stability indicating HPLC method development - a review.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sepscience.com [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pharmtech.com [pharmtech.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. halocolumns.com [halocolumns.com]
- 8. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzothiophene synthesis [organic-chemistry.org]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Metabolic Stability of 2-Arylbenzothiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of 2-arylbenzothiophene derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries related to the metabolism of 2-arylbenzothiophene derivatives.
Q1: Why is metabolic stability a critical parameter for 2-arylbenzothiophene drug candidates?
A: Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are metabolized too quickly may be cleared from the body before they can exert their therapeutic effect, requiring higher or more frequent dosing.[1] The 2-arylbenzothiophene scaffold is found in numerous medicinally important compounds, including selective estrogen receptor modulators (SERMs) like raloxifene, and agents with anticancer and anti-inflammatory properties.[2][3][4] Ensuring these promising molecules have sufficient metabolic stability is paramount for their successful development into viable drugs.
Q2: What are the primary metabolic pathways for 2-arylbenzothiophene derivatives?
A: Metabolism is broadly divided into Phase I and Phase II reactions. For 2-arylbenzothiophenes, the key pathways are:
-
Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[5] Common Phase I pathways include:
-
Oxidation of the Benzothiophene Core: The sulfur atom can be oxidized to a sulfoxide or sulfone.[6][7] Additionally, the bicyclic ring system can undergo epoxidation to form a reactive arene oxide intermediate, which is then hydrolyzed to a dihydrodiol.[8]
-
Hydroxylation of Aromatic Rings: Both the benzothiophene ring and the 2-aryl substituent are susceptible to hydroxylation, often at multiple positions.[9]
-
-
Phase II (Conjugation): These pathways involve the attachment of endogenous polar molecules to the drug or its Phase I metabolites, facilitating excretion. Common reactions include glucuronidation (via UGTs) and sulfation of hydroxyl groups introduced during Phase I.[10]
Caption: General metabolic pathways for 2-arylbenzothiophenes.
Q3: What are the key parameters used to quantify metabolic stability?
A: The two primary parameters derived from in vitro experiments are:
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%. A longer half-life indicates greater stability.[11]
-
Intrinsic Clearance (Clint): The inherent ability of the liver (or another metabolic system) to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as the volume of biological matrix cleared of the drug per unit of time (e.g., µL/min/mg microsomal protein). A lower Clint value signifies higher metabolic stability.[11]
Q4: Which in vitro systems are best for assessing the stability of these compounds?
A: The choice of system depends on the stage of research and the questions being asked.
-
Liver Microsomes: These are subcellular fractions containing the majority of Phase I CYP enzymes.[12] They are cost-effective and suitable for high-throughput screening in early discovery to assess CYP-mediated metabolism.[1]
-
Hepatocytes (Liver Cells): These intact cells contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[13] They provide a more comprehensive and physiologically relevant picture of overall hepatic metabolism and are often used to confirm findings from microsomal assays.[1]
| Feature | Liver Microsomes | S9 Fraction | Hepatocytes |
| Primary Enzymes | Phase I (CYPs, FMOs) | Phase I + Cytosolic Phase II | All Phase I and Phase II |
| Cofactors | Requires external addition (e.g., NADPH)[12] | Requires external addition | Endogenous |
| Complexity | Low | Medium | High |
| Throughput | High | Medium | Lower |
| Best Use Case | Early screening for CYP liability[1] | Investigating cytosolic enzymes | Comprehensive metabolism profiling[13] |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the metabolic stability assessment of 2-arylbenzothiophene derivatives.
Problem 1: My compound shows very rapid degradation in the human liver microsome (HLM) assay (t½ < 10 min).
-
Probable Cause A: High CYP450-mediated oxidative metabolism. The benzothiophene core and its aryl substituent are electron-rich systems, making them prime targets for oxidation by CYP enzymes.[6][14] Studies have shown that 2-substituted benzothiophenes can form reactive arene oxide intermediates on the benzothiophene moiety.[8]
-
Solution A: Rational Structural Modification.
-
Identify the "Metabolic Hotspot": First, perform metabolite identification studies using LC-MS/MS to pinpoint the exact site of metabolic modification.
-
Block the Labile Site: Introduce substituents at the position of metabolism to sterically hinder enzyme access or alter the electronic properties. For example, replacing a hydrogen atom at a site of hydroxylation with a fluorine atom or a methyl group can significantly enhance stability.[15]
-
Introduce Electron-Withdrawing Groups (EWGs): Deactivating the aromatic rings towards oxidation by adding EWGs (e.g., -CF₃, -SO₂NH₂, -CN) can reduce their susceptibility to CYP-mediated attack.[9][16] Placing an EWG on the 2-aryl ring is a common and effective strategy.
-
Deuteration: Replacing a metabolically labile C-H bond with a stronger C-D bond (deuterium) can slow the rate of CYP-mediated bond cleavage, an effect known as the "kinetic isotope effect." This can effectively enhance metabolic stability.[15][17]
-
Caption: Decision workflow for addressing high metabolic clearance.
-
Probable Cause B: Assay conditions are suboptimal. Incorrect concentrations of microsomal protein or the essential cofactor NADPH can lead to artificially high clearance rates.
-
Solution B: Verify Assay Protocol.
-
Run Controls: Always include positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the activity of your microsomal batch.[1]
-
Check Concentrations: Ensure the final microsomal protein concentration (typically 0.5 mg/mL) and NADPH concentration (typically 1 mM) are correct.[1][12]
-
Assess Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal protein, leading to an apparent loss of compound that is not due to metabolism. Including a "minus cofactor" control (incubation without NADPH) can help assess this.[12]
-
Problem 2: My compound is stable in microsomes but shows high clearance in vivo.
-
Probable Cause: Involvement of non-microsomal or Phase II metabolic pathways. Standard microsomal stability assays only assess Phase I metabolism and do not account for other clearance mechanisms.[12] The high in vivo clearance could be due to:
-
Rapid conjugation by Phase II enzymes (like UGTs).
-
Metabolism by cytosolic enzymes (e.g., aldehyde oxidase) not present in microsomes.
-
Clearance by extrahepatic tissues (e.g., intestine, kidney).[12]
-
-
Solution: Use a More Comprehensive In Vitro System.
-
Hepatocyte Stability Assay: Repeat the stability experiment using cryopreserved hepatocytes. Since hepatocytes contain a full suite of metabolic enzymes, this assay can reveal liabilities to Phase II conjugation or other pathways absent in microsomes.[13]
-
S9 Fraction Assay: The S9 fraction contains both microsomes and the cytosolic fraction of the cell. It can be used to investigate the role of both Phase I and cytosolic Phase II enzymes.[10]
-
Problem 3: My LC-MS/MS analysis suggests the formation of reactive metabolites (e.g., glutathione adducts).
-
Probable Cause: Formation of an electrophilic intermediate. As noted, the benzothiophene core is known to form arene oxide intermediates.[8] These are electrophilic and can covalently bind to nucleophilic macromolecules like proteins and DNA, which is a potential source of toxicity. In in vitro systems containing glutathione (GSH), these reactive species can be "trapped" and detected as GSH adducts by mass spectrometry.
-
Solution: Employ Bioisosteric Replacement.
-
Scaffold Hopping: If the benzothiophene core itself is the source of the liability, consider replacing it with a different heterocyclic system that retains the necessary pharmacophoric features but has a more favorable metabolic profile.[18] This is a key strategy in medicinal chemistry to design safer drugs.[19]
-
Ring Modification: Introducing heteroatoms (e.g., nitrogen) into the aromatic system can sometimes deactivate the ring towards epoxidation.[9]
-
Section 3: Key Experimental Protocols
These protocols provide a standardized starting point. Always optimize parameters like incubation time and compound concentration for your specific series of molecules.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a 2-arylbenzothiophene derivative using liver microsomes.
Materials:
-
Pooled Liver Microsomes (human, rat, etc.)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Positive Control Compounds (e.g., Verapamil, Diazepam)
-
Acetonitrile (ACN) with internal standard (for reaction termination)
-
96-well plates, incubator/shaker at 37°C
Methodology:
-
Preparation: Thaw microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration of 1-3 µM. Pre-incubate the mixture for 5-10 minutes at 37°C with gentle shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point. Immediately remove an aliquot and quench it by adding it to a well containing cold ACN with an internal standard.
-
Time Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove identical aliquots and quench them in the same manner.[1][12]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
Data Analysis:
Caption: Workflow for a typical microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved Hepatocytes
-
Hepatocyte Culture Medium
-
Test Compound (10 mM stock in DMSO)
-
Collagen-coated plates
-
Other materials as listed in the microsomal assay
Methodology:
-
Cell Thawing & Plating: Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to attach and recover. This protocol describes a suspension assay for simplicity.
-
Cell Suspension: Prepare a hepatocyte suspension in incubation medium at a density of 0.5-1.0 x 10⁶ viable cells/mL.[13]
-
Compound Addition: Add the test compound to the cell suspension (final concentration 1-3 µM) and place it on an orbital shaker in an incubator at 37°C.
-
Time Course Sampling: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 min) and quench the reaction with cold ACN containing an internal standard.[13]
-
Sample Processing & Analysis: Proceed with centrifugation and LC-MS/MS analysis as described in the microsomal protocol.
-
Data Analysis: Calculations for t½ and Clint are performed similarly, but Clint is typically normalized to the number of cells (e.g., µL/min/10⁶ cells).
References
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ACS Omega.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
- Hepatic Microsomal Stability (human, rat or mouse). (n.d.). Enamine.
- Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. (n.d.). PubMed.
- Microsomal Stability Assay. (n.d.). Creative Bioarray.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
- Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry.
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. (2005). Chemico-Biological Interactions.
- The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). Angewandte Chemie International Edition.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
-
Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators. (2011). Journal of Medicinal Chemistry. Available at: [Link]
- Bioisosteric Replacement Strategies. (n.d.). SpiroChem.
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2018). Journal of Medicinal Chemistry. Available at: [Link]
- The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (2023). ResearchGate.
- 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nedmdg.org [nedmdg.org]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low efficacy or unexpected results in SERM in vivo models.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Selective Estrogen Receptor Modulators (SERMs) in in vivo models. This guide is designed to be a practical resource, moving beyond standard protocols to address the complex challenges and unexpected results that can arise during your research. Here, we dissect the causality behind experimental choices and provide field-proven insights to help you navigate the intricate world of SERM pharmacology.
I. Understanding the "Selective" in SERMs: A Balancing Act
Selective Estrogen Receptor Modulators (SERMs) are a fascinating class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This selectivity is the cornerstone of their therapeutic potential, but it's also the primary source of complexity and unexpected outcomes in preclinical studies.[1][3] The ultimate biological response to a SERM is not solely determined by the compound itself but is a result of a complex interplay of factors.
The mechanism of SERM tissue specificity is multifaceted and depends on:
-
Differential affinity for ER subtypes (ERα and ERβ): Different tissues express varying levels of ERα and ERβ, and SERMs can have distinct binding affinities for each.
-
ER conformational changes: The binding of a SERM induces a unique conformational change in the ER, which in turn dictates its interaction with co-regulatory proteins.
-
Differential expression of co-activators and co-repressors: The cellular context, specifically the availability of co-activator and co-repressor proteins, plays a crucial role in determining whether a SERM-ER complex will activate or repress gene transcription.
-
Binding to different transcriptional motifs: The SERM-ER complex can bind directly to estrogen response elements (EREs) or be recruited to other DNA sites through interactions with other transcription factors.
This intricate dance of molecular interactions is what allows a SERM like tamoxifen to be an antagonist in breast tissue while acting as an agonist in the uterus. Understanding this fundamental principle is the first step in troubleshooting any in vivo experiment.
Caption: A logical workflow for troubleshooting unexpected results in SERM in vivo studies.
C. Interpreting Unexpected or Paradoxical Results
Q5: My SERM is showing an effect opposite to what I expected (e.g., agonist instead of antagonist). What could be happening?
A5: These "paradoxical" effects are a known, albeit complex, aspect of SERM pharmacology.
-
Dose-Response Relationship: The effect of a SERM can be highly dependent on its concentration at the target tissue. In some cases, a SERM can act as an antagonist at low doses and an agonist at high doses, or vice versa. A comprehensive dose-response study is essential to fully characterize the activity of your compound.
-
Endogenous Estrogen Levels: The presence of endogenous estrogens can influence the action of a SERM. A SERM might act as an antagonist by competing with a potent endogenous agonist like estradiol. However, in an estrogen-depleted environment (e.g., in ovariectomized animals), the same SERM might exhibit weak agonist activity.
-
Cross-talk with Other Signaling Pathways: Estrogen receptors can engage in cross-talk with other signaling pathways, such as growth factor receptor pathways. The net effect of a SERM can be influenced by the activation state of these other pathways in your specific model.
III. Data Summary Tables
The following tables provide a starting point for designing your in vivo SERM studies. Note that these are general guidelines, and optimal doses and parameters should be determined empirically for your specific model and experimental conditions.
Table 1: Commonly Used SERMs and Their Primary Applications in Research
| SERM | Chemical Class | Primary Research Applications |
| Tamoxifen | Triphenylethylene | Breast cancer (treatment and prevention models) |
| Raloxifene | Benzothiophene | Osteoporosis, breast cancer prevention models |
| Lasofoxifene | Naphthalene | Osteoporosis, vaginal atrophy models |
| Bazedoxifene | Indole-based | Osteoporosis, menopausal symptoms models |
Table 2: Example Dosing Regimens for SERMs in Rodent Models
| SERM | Species | Application | Dose Range | Administration Route | Reference |
| Tamoxifen | Mouse | Breast cancer xenograft | 5-20 mg/kg/day | Oral gavage | [4] |
| Tamoxifen | Mouse | Cre-Lox induction | 75-100 mg/kg/day | Intraperitoneal injection | [5] |
| Raloxifene | Rat | Ovariectomy-induced bone loss | 1-10 mg/kg/day | Oral gavage | [6] |
| Ospemifene | Rat | Ovariectomy-induced bone loss | 10 mg/kg/day | Oral gavage | [1] |
Table 3: Pharmacokinetic Parameters of Common SERMs in Humans
| SERM | Bioavailability | Protein Binding | Metabolism | Elimination Half-life |
| Tamoxifen | ~100% | >99% | CYP450 (CYP2D6, CYP3A4) | 5-7 days |
| Toremifene | ~100% | >99.5% | CYP450 (CYP3A4) | ~5 days |
| Raloxifene | ~2% | >95% | Glucuronide conjugation | 27.7 hours |
Note: Pharmacokinetic parameters in rodent models can differ significantly from human data.
IV. Concluding Remarks: A Self-Validating Approach
Successful in vivo studies with SERMs demand a meticulous and self-validating approach. Every component of your experiment, from the compound and its formulation to the animal model and experimental design, must be carefully considered and validated. When faced with unexpected results, a systematic troubleshooting process, as outlined in this guide, will enable you to identify the root cause and refine your experimental strategy. By understanding the intricate biology of SERMs and embracing a rigorous scientific methodology, you can unlock the full potential of these powerful therapeutic agents in your research.
V. References
-
Bensaad, M. S. (2012). What are the preferable iv vehicle system for in vivo study? ResearchGate. [Link]
-
Dukes, M., Chester, R., Yarwood, L., & Wakeling, A. E. (1994). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Journal of Medicinal Chemistry, 37(12), 1787-1800.
-
Emmen, J. M., & Korach, K. S. (2001). Developing animal models for analyzing SERM activity. Annals of the New York Academy of Sciences, 949, 36-43.
-
Ginsberg, J. (2020, September 8). Episode 17: Let's Talk Tamoxifen. YouTube. [Link]
-
Fan, P., & Bolton, J. L. (2004). Bioactivation of Selective Estrogen Receptor Modulators (SERMs). Drug Metabolism Reviews, 36(3-4), 489-513.
-
Hayashi, S., & McMahon, A. P. (2002). Efficient recombination in diverse tissues by a tamoxifen-inducible form of Cre recombinase. Developmental Biology, 244(2), 305-318.
-
Hoyar, S. R., & Byrd, R. A. (1999). The selective estrogen receptor modulator, raloxifene: segment II studies in rats and rabbits. Teratology, 60(4), 224-233.
-
Jeltsch, J. M., Turcotte, B., Garnier, J. M., Lerouge, T., Krozowski, Z., & Chambon, P. (1998). Characterization of a mouse uterine oestrogen receptor cDNA. Nucleic Acids Research, 16(11), 5208.
-
Lupien, M., & Brown, M. (2009). Cistromics of hormone-dependent cancer. Endocrine-Related Cancer, 16(4), 1037-1050.
-
McDonnell, D. P. (1999). The molecular pharmacology of SERMs. Trends in Endocrinology & Metabolism, 10(8), 301-311.
-
Morello, K. C., Wurz, G. T., & DeGregorio, M. W. (2003). Pharmacokinetics of selective estrogen receptor modulators. Clinical Pharmacokinetics, 42(4), 361-372.
-
Paterni, I., Granchi, C., & Minutolo, F. (2014). Selective estrogen receptor modulators (SERMs): a look at the past, a glance at the present, a glimpse of the future. Current Medicinal Chemistry, 21(2), 254-279.
-
Pettersson, K., & Gustafsson, J. Å. (2001). Role of estrogen receptor beta in estrogen action. Annual Review of Physiology, 63, 165-192.
-
Selective estrogen receptor modulator. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Shang, Y., & Brown, M. (2002). Molecular determinants for the tissue specificity of SERMs. Science, 295(5564), 2465-2468.
-
Song, B. D., & Lee, I. K. (2012). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Journal of Bone Metabolism, 19(2), 105-112.
-
Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections. (2021). Frontiers in Immunology. [Link]
-
Twarog, M. S., & Thompson, W. D. (1987). The influence of vehicle on the carcinogenic activity of tamoxifen in the rat. Cancer Letters, 37(2), 169-173.
-
Yao, K., Lee, E. S., & Jordan, V. C. (2000). The tamoxifen-stimulated MCF-7 tumor in athymic mice: a model for the study of tamoxifen-induced endometrial cancer. Breast Cancer Research and Treatment, 62(1), 57-65.
Sources
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Selective estrogen receptor modulators: an update on recent clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective estrogen receptor modulator, raloxifene: segment II studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantitative Analysis of Benzothiophenes in Biological Matrices
Welcome to the technical support center for the quantitative analysis of benzothiophenes in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of bioanalytical methods for benzothiophene-containing compounds.
1. What are the primary challenges in quantifying benzothiophenes in biological matrices?
The quantitative analysis of benzothiophenes presents several challenges stemming from their physicochemical properties and the complexity of biological samples. Key difficulties include:
-
Matrix Effects: Endogenous components in plasma, urine, and tissue homogenates can co-elute with the analyte and interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement. Phospholipids are a major contributor to matrix effects in plasma samples.
-
Low Recovery: The efficiency of extracting benzothiophenes from the biological matrix can be variable. Factors such as protein binding, solubility, and the choice of extraction technique significantly impact recovery.
-
Metabolism: Benzothiophenes can undergo extensive metabolism, forming various metabolites that may need to be quantified alongside the parent drug. This requires methods that can separate and detect multiple analytes with different chemical properties.
-
Stability: Analyte stability during sample collection, storage, and processing is crucial for accurate quantification. Benzothiophenes can be susceptible to degradation depending on factors like pH, temperature, and light exposure.
-
Adsorption: The sulfur-containing thiophene ring can, in some cases, lead to non-specific binding to surfaces, such as plasticware and HPLC columns, resulting in poor peak shape and low recovery.
2. Which analytical technique is most suitable for benzothiophene quantification: LC-MS/MS or GC-MS?
For the quantitative analysis of benzothiophenes in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred technique. Here’s a comparative overview:
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Ideal for a wide range of polar and non-polar compounds, including thermally labile and non-volatile molecules. Most benzothiophene drugs and their metabolites can be analyzed directly. | Primarily for volatile and thermally stable compounds. Many benzothiophene drugs and their metabolites require derivatization to increase volatility, which adds complexity and potential for variability. |
| Sample Preparation | Often simpler, with direct injection possible after protein precipitation, or cleaner extracts from Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). | Typically requires more extensive sample cleanup and a derivatization step, which can be time-consuming. |
| Sensitivity & Selectivity | Generally offers excellent sensitivity and selectivity, especially with modern triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode. | Can provide high sensitivity and selectivity, but the derivatization step can introduce interferences. |
| Throughput | Higher throughput is often achievable due to simpler sample preparation and faster chromatographic run times. | Lower throughput due to more complex sample preparation. |
3. How do I choose an appropriate internal standard (IS) for my benzothiophene assay?
The selection of a suitable internal standard is critical for compensating for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior as closely as possible. The best choice is a stable isotope-labeled (SIL) analog of the analyte (e.g., deuterated or ¹³C-labeled).
If a SIL-IS is not available, a structural analog can be used. Key considerations for selecting a structural analog include:
-
Similar Chemical Structure: The IS should have a similar core structure to the analyte to ensure comparable extraction and chromatographic behavior.
-
Close Elution Time: The IS should elute near the analyte but be chromatographically resolved.
-
No Interference: The IS must not interfere with the analyte's mass transitions, and vice versa. It should also be absent in blank matrix samples.
-
Similar Ionization Efficiency: The IS should have a comparable response in the mass spectrometer to the analyte.
For benzothiophene analysis, a deuterated version of the parent molecule is highly recommended. For instance, in the analysis of zileuton, a deuterated analog (zileuton D4) has been successfully used.[2]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low and Inconsistent Analyte Recovery
Scenario: You are developing an LC-MS/MS method for a novel benzothiophene drug in human plasma. Your initial experiments using protein precipitation show a recovery of less than 40%, with high variability between replicates.
Potential Causes and Solutions:
-
High Protein Binding: Many drugs, including benzothiophenes, can be highly bound to plasma proteins like albumin. Protein precipitation alone may not be sufficient to disrupt these interactions and release the drug.
-
Solution: Switch to a more rigorous sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) . These methods are more effective at disrupting protein binding and providing a cleaner extract.
-
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent in LLE is critical and depends on the polarity of the benzothiophene derivative.
-
Solution:
-
Determine the Analyte's Polarity: Use the LogP value as a guide. For more polar benzothiophenes, a more polar extraction solvent may be necessary.
-
Optimize Solvent Selection: Test a range of solvents with varying polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane. For example, in the analysis of zileuton, MTBE was found to be an effective extraction solvent.[2]
-
Adjust pH: The extraction efficiency of acidic or basic benzothiophenes can be dramatically improved by adjusting the pH of the aqueous sample. For a basic analyte, increase the pH of the plasma sample to neutralize it and drive it into the organic phase. For an acidic analyte, lower the pH.
-
-
-
Suboptimal SPE Sorbent and Elution Solvent: The choice of SPE sorbent and the composition of the wash and elution solvents are crucial for good recovery.
-
Solution:
-
Select the Right Sorbent: For many benzothiophenes, a reversed-phase (e.g., C18) or a mixed-mode (e.g., mixed-mode cation exchange for basic compounds) sorbent is a good starting point.
-
Optimize Wash and Elution Steps: The wash step should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent. For example, a common elution solvent for moderately non-polar compounds from a C18 cartridge is methanol or acetonitrile, sometimes with a small amount of acid or base to improve the recovery of ionizable compounds.
-
-
Comparative Data on Extraction Methods:
| Analyte | Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Zileuton | Human Plasma | LLE | Solvent: Diethyl Ether | 79.1 | [3] |
| Zileuton | Human Plasma | LLE | Solvent: Methyl tert-butyl ether | ~84 | [4] |
| Sertaconazole | Human Plasma | LLE | Solvent: Ether-dichloromethane (80:20, v/v) | 60-70 | [5] |
| Raloxifene | Rat Plasma | LLE | - | >90 | [6] |
Experimental Workflow: Optimizing Liquid-Liquid Extraction
Issue 2: Significant Ion Suppression in LC-MS/MS Analysis
Scenario: Your benzothiophene analyte shows a significant drop in signal intensity when analyzing plasma samples compared to a neat solution, indicating ion suppression. This is particularly noticeable in the early eluting region of your chromatogram.
Potential Causes and Solutions:
-
Co-elution with Phospholipids: Phospholipids from the plasma matrix are a common cause of ion suppression, especially when using simple protein precipitation. They tend to elute as a broad peak in the reversed-phase chromatogram.
-
Solution 1: Improve Sample Cleanup:
-
Phospholipid Removal Plates: Use specialized sample preparation plates that combine protein precipitation with a phospholipid removal sorbent.
-
LLE/SPE: As mentioned previously, LLE and SPE are more effective at removing phospholipids than protein precipitation alone.
-
-
Solution 2: Optimize Chromatography:
-
Gradient Modification: Adjust the chromatographic gradient to separate the analyte from the phospholipid elution zone. A shallower gradient at the beginning can help resolve early eluting analytes from the bulk of the phospholipids.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for your analyte and the interfering matrix components.
-
-
-
Inadequate Chromatographic Retention: If your analyte has low retention and elutes in the void volume, it is more likely to co-elute with highly polar matrix components and salts, leading to ion suppression.
-
Solution:
-
Modify Mobile Phase: For a reversed-phase separation, decrease the percentage of the organic solvent in the initial mobile phase to increase retention.
-
Change Column: Switch to a more retentive column (e.g., one with a higher carbon load or a different end-capping).
-
-
Experimental Workflow: Investigating and Mitigating Matrix Effects
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. agilent.com [agilent.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Bioactivity: 2-(4-Methoxyphenyl)benzothiophene-6-OL vs. Raloxifene
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of selective estrogen receptor modulators (SERMs), the benzothiophene scaffold has proven to be a cornerstone for the development of clinically significant therapeutics. Raloxifene, a second-generation SERM, is a prominent example, widely utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] This guide provides a detailed comparative analysis of the bioactivity of Raloxifene against a structurally related benzothiophene derivative, 2-(4-methoxyphenyl)benzothiophene-6-ol. While direct, comprehensive bioactivity data for 2-(4-methoxyphenyl)benzothiophene-6-ol is limited in publicly accessible literature, this guide will leverage data from closely related analogs and the broader understanding of benzothiophene structure-activity relationships (SAR) to provide a predictive and insightful comparison.
Molecular Structures and Mechanistic Overview
Both Raloxifene and 2-(4-methoxyphenyl)benzothiophene-6-ol share a common benzothiophene core, which is crucial for their interaction with estrogen receptors (ERs). However, key structural differences dictate their bioactivity profiles.
-
2-(4-Methoxyphenyl)benzothiophene-6-ol: This molecule represents a fundamental benzothiophene scaffold with a methoxy-substituted phenyl group at the 2-position and a hydroxyl group at the 6-position. The hydroxyl group is a key feature for estrogen receptor binding.[3]
-
Raloxifene: In addition to the 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene core, Raloxifene possesses a [4-(2-piperidinoethoxy)benzoyl] group at the 3-position. This bulky side chain is critical for its tissue-selective agonist and antagonist effects.[4][5]
The mechanism of action for SERMs like Raloxifene is complex, involving competitive binding to estrogen receptors (ERα and ERβ) against the endogenous ligand, 17β-estradiol.[4] This binding event induces conformational changes in the receptor, leading to the recruitment of co-repressor or co-activator proteins in a tissue-specific manner.[6] This differential recruitment is the basis for the desired therapeutic profile of SERMs: estrogen agonist activity in bone to prevent osteoporosis, and antagonist activity in breast and uterine tissues to mitigate cancer risk.[2][5]
Comparative Bioactivity Profile
| Bioactivity Parameter | 2-(4-Methoxyphenyl)benzothiophene-6-OL (inferred) | Raloxifene | Reference |
| ERα Binding Affinity (IC50) | Expected to be significantly higher than Raloxifene (lower affinity) | 9.28 nM | [7] |
| MCF-7 Cell Proliferation | Likely to exhibit antiproliferative activity, but potentially at a higher concentration than Raloxifene. | Inhibits proliferation; ~50% cell death at 10 μM after 48h. Transcriptional inhibition IC50 of 0.11 ± 0.08 nM (for wild-type ERα).[3] | [3] |
The significantly higher IC50 value (183.2 nM) of the 6'-Methoxy Raloxifene-analog compared to Raloxifene (9.28 nM) in an ERα binding assay suggests that the methoxy substitution at the 6-position reduces the binding affinity for the estrogen receptor.[7] This is consistent with structure-activity relationship studies which have shown that the 6-hydroxy group is important for high-affinity ER binding.[3] Therefore, it is reasonable to predict that 2-(4-methoxyphenyl)benzothiophene-6-ol would also exhibit a lower binding affinity for ERα compared to Raloxifene.
Regarding antiproliferative activity, a related compound, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole, demonstrated an IC50 of 41 μM in MCF-7 breast cancer cells. While the core is a benzothiazole, this provides a general indication that such phenolic structures can inhibit cancer cell growth. Raloxifene is known to inhibit MCF-7 cell proliferation and induce cell death. Given its predicted lower ER binding affinity, 2-(4-methoxyphenyl)benzothiophene-6-ol would likely require a higher concentration to achieve a similar antiproliferative effect as Raloxifene.
Signaling Pathways and Experimental Workflows
The biological effects of both compounds are primarily mediated through the estrogen receptor signaling pathway. Upon binding, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. The tissue-specific effects of SERMs arise from the differential expression of co-regulatory proteins in various cell types.
Estrogen Receptor Signaling Pathway
Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Experimental Workflow: Estrogen Receptor Competitive Binding Assay
Caption: Workflow for an ER competitive binding assay to determine IC50 values.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.
Materials:
-
Recombinant human ERα or ERβ protein or rat uterine cytosol as a source of ER.
-
[3H]-17β-estradiol (Radioligand).
-
Test compound (2-(4-methoxyphenyl)benzothiophene-6-ol) and Raloxifene (as a reference compound).
-
Assay Buffer (e.g., Tris-HCl buffer with additives).
-
Dextran-coated charcoal or glass fiber filters for separation.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and Raloxifene. Prepare a working solution of [3H]-17β-estradiol in assay buffer.
-
Incubation: In microcentrifuge tubes or a 96-well plate, combine the ER preparation, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound or Raloxifene. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Add dextran-coated charcoal slurry to each tube to adsorb unbound radioligand, followed by centrifugation. Alternatively, use a filtration-based method to separate the receptor-ligand complex.
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and phenol red-free medium for the assay.
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
Test compound (2-(4-methoxyphenyl)benzothiophene-6-ol) and Raloxifene.
-
17β-Estradiol (as a positive control for estrogenic activity).
-
Cell proliferation detection reagent (e.g., MTT, XTT, or a DNA-binding fluorescent dye like SYBR Green).
-
Microplate reader.
Procedure:
-
Cell Culture: Maintain MCF-7 cells in standard culture medium. Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped FBS for several days to deplete endogenous estrogens.
-
Cell Seeding: Seed the cells in 96-well plates at a low density and allow them to attach overnight.
-
Treatment:
-
Agonist Assay: Treat the cells with serial dilutions of the test compound or 17β-estradiol.
-
Antagonist Assay: Co-treat the cells with a fixed, sub-maximal concentration of 17β-estradiol and serial dilutions of the test compound or Raloxifene.
-
-
Incubation: Incubate the plates for 6-7 days, allowing for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, add the cell proliferation detection reagent and measure the absorbance or fluorescence according to the manufacturer's protocol using a microplate reader.
-
Data Analysis:
-
Agonist Activity: Plot the cell proliferation (as a percentage of the positive control) against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).
-
Antagonist Activity: Plot the inhibition of estradiol-induced proliferation against the log of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the estradiol-induced proliferation).
-
Conclusion and Future Directions
Based on the available data from structurally related analogs, 2-(4-methoxyphenyl)benzothiophene-6-ol is predicted to be a weaker binder of the estrogen receptor compared to Raloxifene. This would likely translate to a lower potency in modulating ER-dependent cellular processes, such as the inhibition of breast cancer cell proliferation. The absence of the bulky side chain present in Raloxifene suggests that 2-(4-methoxyphenyl)benzothiophene-6-ol may not exhibit the same degree of tissue-selective activity.
Further experimental validation is crucial to confirm these predictions. Direct measurement of the ER binding affinity and the effect on MCF-7 cell proliferation of 2-(4-methoxyphenyl)benzothiophene-6-ol are necessary for a definitive comparison with Raloxifene. Subsequent in vivo studies in animal models of osteoporosis and breast cancer would be required to fully elucidate its potential as a therapeutic agent. This comparative guide serves as a foundational framework for such investigations, highlighting the key bioassays and structure-activity relationships that will inform the future development of novel benzothiophene-based SERMs.
References
-
National Center for Biotechnology Information. Raloxifene - StatPearls. Available from: [Link]
- Grese, T. A., et al. (1997). Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167.
-
National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. Available from: [Link]
- Rajabi, M., et al. (2011). Antiproliferative activity and cell cycle analysis of 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole on MCF-7 breast and HCT-15 colon cancer cell lines. DNA and Cell Biology, 30(8), 617-621.
- Park, S. E., et al. (2014). Raloxifene induces autophagy-dependent cell death in breast cancer cells via the activation of AMP-activated protein kinase. Molecules and Cells, 37(3), 211-218.
- Fanning, S. W., et al. (2018). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 7, e33342.
-
IUPHAR/BPS Guide to PHARMACOLOGY. raloxifene [Ligand Id: 2820] activity data from GtoPdb and ChEMBL. Available from: [Link]
- Thompson, C. H., et al. (2020). 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding. Bone Reports, 12, 100246.
- Bolton, J. L., et al. (2011). Benzothiophene selective estrogen receptor modulators provide neuroprotection by a novel GPR30-dependent mechanism. ACS Chemical Neuroscience, 2(5), 267-277.
- Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.
- Rajabi, M., et al. (2011). Antiproliferative Activity and Cell Cycle Analysis of 2-(3,5-Dihydroxyphenyl)-6-Hydroxybenzothiazole on MCF-7 Breast and HCT-15 Colon Cancer Cell Lines. DNA and Cell Biology, 30(8), 617-621.
- Sharma, A., et al. (2018). Estrogen alpha receptor antagonists for the treatment of breast cancer: A review. Chemistry Central Journal, 12(1), 107.
- Kim, J. Y., et al. (2014). Raloxifene induces cell death and decreases cell viability in MCF-7 human breast cancer cells. Oncology Reports, 31(1), 435-441.
- Shelby, M. D., et al. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental Health Perspectives, 104(12), 1296-1300.
- Miller, D., et al. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Health Perspectives, 109(2), 133-138.
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Black, L. J., & Goode, R. L. (1981). Raloxifene (LY156758) is a new antiestrogen for the treatment of hormone responsive breast cancer.
- McDonnell, D. P. (1999). The molecular pharmacology of SERMs. Trends in Endocrinology & Metabolism, 10(8), 301-311.
-
Certara. (2019). Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. Available from: [Link]
- Guterres, S. S., et al. (2013). Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells. International Journal of Nanomedicine, 8, 2975-2985.
- Al-Warhi, T., et al. (2021). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines. Molecules, 26(11), 3253.
- Jordan, V. C. (2007). SERMs: meeting the promise of multifunctional medicines. Journal of the National Cancer Institute, 99(5), 334-337.
- MacGregor, J. I., & Jordan, V. C. (1998). Basic guide to the mechanisms of antiestrogen action. Pharmacological Reviews, 50(2), 151-196.
- Ruenitz, P. C., et al. (1988). Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes. Journal of Medicinal Chemistry, 31(7), 1471-1475.
- Chapman, J. S., et al. (2013). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS ONE, 8(6), e65423.
- Asadi, M., et al. (2021). Quercetin and raloxifene effect on breast cancer cell viability, migration, nitric oxide secretion and apoptotic genes expression. Scientific Reports, 11(1), 1-11.
- Liu, H., et al. (2002). Raloxifene and ICI182,780 increase estrogen receptor-alpha association with a nuclear compartment via overlapping sets of hydrophobic amino acids in activation function 2 helix 12. Molecular Endocrinology, 16(5), 998-1008.
- Willson, T. M., et al. (1994). Synthesis and estrogen receptor binding of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of tamoxifen. X-ray crystallographic studies. Journal of Medicinal Chemistry, 37(11), 1550-1552.
-
PubChem. Raloxifene. Available from: [Link]
Sources
- 1. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | SIELC Technologies [sielc.com]
- 5. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Benzo[a]pyrene on Cellular Senescence in MCF7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Analytical Data for the Characterization of 2-(4-Methoxyphenyl)benzothiophene-6-OL
For researchers, scientists, and drug development professionals, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent pharmacological and toxicological studies are built. This guide provides an in-depth technical framework for the analytical characterization and data cross-validation of 2-(4-Methoxyphenyl)benzothiophene-6-OL, a promising scaffold in medicinal chemistry with structural similarities to selective estrogen receptor modulators (SERMs) like Raloxifene.[1][2][3] The principles and methodologies detailed herein are designed to establish a robust, self-validating analytical data package suitable for regulatory scrutiny and inter-laboratory transfer.
The Imperative of Orthogonal Analytical Approaches
A single analytical technique provides but one perspective on a molecule's identity and purity. A truly trustworthy characterization emerges from the convergence of data from multiple, orthogonal methods—techniques that measure different physicochemical properties of the analyte. This guide will focus on a quartet of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The synergy of these methods provides a comprehensive and verifiable profile of 2-(4-Methoxyphenyl)benzothiophene-6-OL.
Part 1: Primary Structural Elucidation and Characterization
The initial goal is to unequivocally confirm the chemical structure of the synthesized 2-(4-Methoxyphenyl)benzothiophene-6-OL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. For 2-(4-Methoxyphenyl)benzothiophene-6-OL, both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms in the molecule. Together, they allow for a complete mapping of the carbon-hydrogen framework. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further confirm the connectivity.[4]
Expected Spectral Characteristics:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene and methoxyphenyl rings, a singlet for the hydroxyl proton (which may be broad and its chemical shift solvent-dependent), and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons will be crucial in confirming the substitution pattern.
-
¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the molecular structure, with characteristic chemical shifts for the quaternary carbons, aromatic CH carbons, the carbon bearing the hydroxyl group, the methoxy carbon, and the carbons of the benzothiophene core.
| Hypothetical ¹H and ¹³C NMR Data for 2-(4-Methoxyphenyl)benzothiophene-6-OL |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) |
| 9.5-10.0 (s, 1H, -OH) |
| 7.7-7.9 (m, 2H, Ar-H) |
| 7.6-7.7 (m, 2H, Ar-H) |
| 7.2-7.3 (m, 1H, Ar-H) |
| 7.0-7.1 (m, 2H, Ar-H) |
| 6.8-6.9 (m, 1H, Ar-H) |
| 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) |
| 159.5 (C-O, methoxyphenyl) |
| 155.0 (C-OH, benzothiophene) |
| 140-120 (Multiple aromatic C signals) |
| 114.5 (Aromatic C) |
| 55.2 (-OCH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra according to standard instrument protocols.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the ¹H NMR signals.
-
Spectral Interpretation: Assign all proton and carbon signals to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the target molecule by providing a highly accurate mass measurement.
Causality Behind Experimental Choices: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the molecular formula. Tandem MS (MS/MS) experiments can be used to study the fragmentation patterns, which can provide further structural confirmation.[5]
Expected Fragmentation Pattern: The fragmentation of benzothiophene derivatives often involves the loss of small molecules like CO, CHO, and fragments from the substituent groups.[6] For 2-(4-Methoxyphenyl)benzothiophene-6-OL, characteristic fragments would likely arise from the cleavage of the methoxy group and potentially the hydroxyl group.
| Expected High-Resolution Mass Spectrometry Data |
| Molecular Formula: C₁₅H₁₂O₂S |
| Calculated Exact Mass: 256.0558 |
| Observed m/z (ESI+): 257.0631 [M+H]⁺ |
| Key MS/MS Fragments of [M+H]⁺: |
| Loss of CH₃• from the methoxy group |
| Loss of H₂O from the hydroxyl group |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into an HPLC system coupled to a mass spectrometer. A short C18 column can be used for rapid elution.
-
Mass Spectrometry: Acquire data in both full scan mode and tandem MS (product ion scan) mode using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Propose structures for the major fragment ions observed in the MS/MS spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices: This technique is excellent for confirming the presence of the hydroxyl (-OH) and ether (C-O-C) functionalities, which are key features of 2-(4-Methoxyphenyl)benzothiophene-6-OL.[7]
Expected Characteristic Absorption Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.
-
C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-S stretch: This can be weak and is often found in the fingerprint region.[8]
| Expected FT-IR Absorption Bands |
| Wavenumber (cm⁻¹) |
| ~3400 (broad) |
| ~3050 |
| ~1600, 1500, 1450 |
| ~1250 |
| ~1180 |
| ~1030 |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 2: Quantitative Analysis and Purity Determination by HPLC
Once the structure is confirmed, the next critical step is to determine the purity of the compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this application.[9][10][11]
HPLC Method Development and Validation
A robust HPLC method must be developed and validated to ensure it is fit for its intended purpose, which in this case is to accurately quantify the purity of 2-(4-Methoxyphenyl)benzothiophene-6-OL and separate it from any potential impurities. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]
Causality Behind Method Parameters:
-
Column: A C18 column is a good starting point for moderately polar compounds.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or phosphoric acid) is typically used for good separation. A gradient elution is often necessary to resolve early and late-eluting impurities.
-
Detection: UV detection is suitable as the molecule contains a chromophore. The detection wavelength should be set at a λmax of the compound to ensure high sensitivity.
Experimental Protocol: HPLC Method Validation
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This can be done by spiking the sample with related compounds and by performing forced degradation studies (acid, base, oxidation, heat, light).
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (e.g., by spiking a placebo with known amounts of the analyte).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
| Typical HPLC Validation Acceptance Criteria (as per ICH Q2(R2)) |
| Parameter |
| Linearity |
| Accuracy |
| Precision (Repeatability) |
| Precision (Intermediate) |
Part 3: Cross-Validation of the Analytical Method
When an analytical method is transferred from one laboratory (the originating lab) to another (the receiving lab), a cross-validation study is essential to ensure that the receiving lab can obtain comparable results.[14] This is a critical step in drug development, especially when different sites are involved in manufacturing and quality control.[15]
Approaches to Method Transfer
There are several approaches to analytical method transfer, and the choice depends on the complexity of the method and the experience of the receiving laboratory.[16][17]
-
Comparative Testing: Both labs analyze the same set of samples, and the results are compared statistically. This is the most common approach.
-
Co-validation: The receiving lab participates in the validation of the method.
-
Revalidation: The receiving lab conducts a partial or full revalidation of the method.
-
Transfer Waiver: A formal transfer can be waived if the method is simple (e.g., a pharmacopeial method) and the receiving lab is proficient.
Designing a Cross-Validation Study
A well-designed cross-validation protocol is crucial for a successful method transfer.[18]
Experimental Protocol: Cross-Validation by Comparative Testing
-
Protocol Development: The originating lab drafts a detailed protocol that includes the analytical method, the samples to be tested, the number of replicates, and the acceptance criteria.
-
Sample Selection: A homogeneous batch of 2-(4-Methoxyphenyl)benzothiophene-6-OL is selected. It is advisable to include samples with known impurities or at different concentration levels if applicable.
-
Analysis at Originating Lab: The originating lab analyzes the samples according to the protocol and generates a reference data set.
-
Shipment to Receiving Lab: The samples and the analytical method are transferred to the receiving lab under appropriate storage and shipping conditions.
-
Analysis at Receiving Lab: An analyst at the receiving lab, who has been trained on the method, performs the analysis as per the protocol.
-
Data Comparison and Evaluation: The results from both labs are statistically compared. The acceptance criteria should be pre-defined in the protocol.
| Example Acceptance Criteria for HPLC Cross-Validation |
| Test |
| Assay/Purity |
| Impurity Quantification |
| Precision |
Visualizing the Workflow and Logical Connections
The following diagrams, generated using Graphviz, illustrate the interconnectedness of the analytical and validation processes.
Caption: Step-by-step process for cross-validation via comparative testing.
Caption: Logical relationship of orthogonal analytical techniques.
Conclusion
The characterization of a novel compound like 2-(4-Methoxyphenyl)benzothiophene-6-OL requires a multi-faceted, evidence-based approach. By integrating data from NMR, MS, and FT-IR, a definitive structural confirmation can be achieved. A validated HPLC method provides reliable purity data, which is essential for all subsequent stages of drug development. Finally, a robust cross-validation process ensures that the analytical methods are transferable and will produce consistent, reliable data across different laboratories, thereby maintaining data integrity throughout the product lifecycle. This comprehensive analytical package, built on the principles of scientific integrity and regulatory compliance, provides the necessary foundation for advancing a promising new chemical entity from the laboratory to the clinic.
References
-
International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). Available from: [Link] [12][13]2. Cubero Herrera L, Ramaley L, Grossert JS. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Commun Mass Spectrom. 2009;23(5):571-579. doi:10.1002/rcm.3913 [6]3. ResearchGate. FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and dibenzothiophene in the out-of-plane bending C-H region are presented. Available from: [Link] [19]4. Incerti M, Acquotti D, Vicini P. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magn Reson Chem. 2008;46(12):1175-1179. doi:10.1002/mrc.2308
- Tanimoto, T. et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
- Hrobarik, P. et al. Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3267.
-
U.S. Food and Drug Administration. Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. Available from: [Link]
-
QbD Group. Analytical Method Transfer: a practical step-by-step guide to compliance and efficiency. Published April 2, 2025. Available from: [Link] [16]14. Ligas, B. et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 24(1), 177. [9]15. International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). Available from: [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag. [4]17. Proestos, C. et al. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. Journal of agricultural and food chemistry, 53(4), 1190-1195. [10]18. Mary, Y. S. et al. XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. Oriental Journal of Chemistry, 33(4), 1930.
- Jones, C. D. et al. Process for the synthesis of benzo[b]thiophenes. U.S.
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. Available from: [Link] [17]21. Vensel, D. et al. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS medicinal chemistry letters, 4(6), 564-568. [2]22. ResearchGate. FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. Available from: [Link]
- Kumar, M. P. et al. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of organic chemistry, 87(9), 6062-6073.
-
University of Barcelona. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]
- Andryushina, V. A. et al. Raloxifene. In New Drug Approvals (pp. 119-126).
-
The J. Molner Company. Best Practices for Transferring Analytical Methods. Published September 30, 2025. Available from: [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available from: [Link]
- Kalogianni, D. P. et al. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 25(17), 3878.
- Van den Bosch, S. et al. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical chemistry, 87(16), 8233-8240.
- Lilly and Company, Eli. Process for the synthesis of benzothiophenes. U.S.
- Ivanova-Petropulos, V. et al. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design, 11, 49-57.
- Smith, H. T. et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(6), 1253-1260.
- B. A. Olubajo, et al. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
-
Deal, C. L., & Draper, M. W. (2006). Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis--a clinical update on efficacy and safety. Women's health (London, England), 2(2), 199–210. [3]35. Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. Published August 29, 2023. Available from: [Link]
-
Contract Pharma. Analytical Method Transfer Best Practices. Published November 7, 2017. Available from: [Link]
-
IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Published July 2, 2025. Available from: [Link]
-
Chen, Y. et al. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(11), 1493. [7]39. PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Published August 11, 2025. Available from: [Link] [14]40. Wang, C. et al. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & biomolecular chemistry, 14(35), 8275-8279.
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. Synthesis and characterization of Thiophene fused arylbenzot[18][20]hieno[2,3- d]thiazole derivatives. Published February 2, 2023. Available from: [Link] [8]44. ResearchGate. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Published August 6, 2025. Available from: [Link] [5]45. Proestos, C. et al. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. Journal of agricultural and food chemistry, 53(4), 1190-1195.
Sources
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 18. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 19. researchgate.net [researchgate.net]
- 20. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of Raloxifene Analogs for Estrogen Receptors α and β
For researchers, medicinal chemists, and drug development professionals navigating the nuanced landscape of selective estrogen receptor modulators (SERMs), understanding the intricate dance between a ligand and its target is paramount. This guide provides an in-depth comparison of the binding affinities of Raloxifene and its analogs to the two key estrogen receptor subtypes, ERα and ERβ. Moving beyond a simple recitation of data, we will delve into the structural rationale for these binding profiles and provide a detailed experimental framework for their determination, empowering you to critically evaluate and advance the development of next-generation SERMs.
The Significance of ER Subtype Selectivity
Estrogen receptors α (ERα) and β (ERβ) are ligand-activated transcription factors that mediate the physiological effects of estrogens.[1][2] While they share a high degree of homology in their DNA-binding domains, their ligand-binding domains (LBDs) exhibit key differences that can be exploited for the development of subtype-selective ligands.[2] This selectivity is clinically crucial, as ERα and ERβ often have distinct, and sometimes opposing, physiological roles. For instance, ERα activation is strongly associated with the proliferation of breast cancer cells, whereas ERβ has been suggested to have anti-proliferative effects.[1] Therefore, developing SERMs with a preference for ERβ over ERα is a key objective in designing safer and more effective therapies.
Raloxifene, a second-generation SERM, is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk.[3] Its therapeutic profile stems from its tissue-specific estrogen agonist and antagonist activities, which are intrinsically linked to its binding characteristics to ERα and ERβ.[3] By systematically modifying the Raloxifene scaffold, researchers aim to fine-tune this binding profile to achieve enhanced efficacy and an improved safety margin.
Comparative Binding Affinities of Raloxifene and Its Analogs
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.
Below is a summary of the binding affinities of Raloxifene and selected analogs for ERα and ERβ, compiled from the literature. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Structure | ERα Binding Affinity | ERβ Binding Affinity | Selectivity (ERα/ERβ) | Reference |
| Raloxifene | IC₅₀: 1.8 nM | - | - | [4] | |
| Raloxifene | IC₅₀: 0.95 ± 0.15 nM (for wild-type ERα) | - | - | [5] | |
| R1h (Cyclohexane analog) | A Raloxifene derivative where the piperidine ring is replaced by a cyclohexane ring. | IC₅₀: 69.47 ± 19.72 nM (for wild-type ERα) | - | - | [5] |
| LY2066948 | Kᵢ: 0.51 nM | Kᵢ: 1.36 nM | 0.375 | [6] |
Insights from the Data:
-
Raloxifene itself demonstrates high-affinity binding to ERα.[4][5]
-
The analog R1h , where the nitrogen-containing piperidine ring of Raloxifene is replaced with a cyclohexane ring, exhibits a significantly reduced binding affinity for ERα (approximately 73-fold lower than Raloxifene in one study).[5] This highlights the critical role of the basic amine in the side chain for high-affinity interaction with the receptor.
-
LY2066948 , a naphthol-based SERM structurally related to Raloxifene, displays high affinity for both ERα and ERβ, with a slight preference for ERα.[6] This compound's profile underscores how modifications to the core scaffold can modulate subtype selectivity.
The Structural Basis of Differential Binding: A Tale of Two Pockets
The differential binding affinities of Raloxifene analogs to ERα and ERβ can be attributed to subtle but significant differences in the architecture of their ligand-binding pockets (LBPs). While the overall fold of the LBD is conserved, variations in key amino acid residues lining the pocket influence the size, shape, and electrostatic environment, thereby dictating ligand recognition.
The LBD of ERα is known to be slightly larger and more accommodating than that of ERβ. This difference in volume can influence how the bulky side chains of SERMs are positioned. Furthermore, specific amino acid substitutions between the two subtypes create distinct interaction landscapes. For instance, the residue at position 351 in ERα is an aspartic acid, which can form a crucial hydrogen bond with the piperidine nitrogen of Raloxifene, anchoring the ligand in the binding pocket.[5] The corresponding residue and its interactions in ERβ can differ, leading to altered binding affinities.
dot
Caption: Differential binding of Raloxifene analogs to ERα and ERβ.
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated experimental protocol is essential. The competitive radioligand binding assay remains a gold standard for determining the affinity of unlabeled test compounds.
Principle
This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Step-by-Step Methodology
-
Preparation of Receptor Source (Rat Uterine Cytosol):
-
Uteri from ovariectomized Sprague-Dawley rats are excised and placed in ice-cold Tris-EDTA (TE) buffer.
-
The tissue is homogenized in TE buffer containing a protease inhibitor cocktail to prevent receptor degradation.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant, containing the cytosolic fraction rich in estrogen receptors, is collected.
-
The protein concentration of the cytosol is determined using a standard method such as the Bradford assay.
-
-
Assay Setup:
-
A series of dilutions of the unlabeled test compound (e.g., Raloxifene analog) are prepared in the assay buffer.
-
In assay tubes, a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-17β-estradiol) is added.
-
The diluted test compounds are then added to the respective tubes.
-
Control tubes are included:
-
Total binding: Contains only the radiolabeled ligand and the receptor preparation.
-
Non-specific binding: Contains the radiolabeled ligand, the receptor preparation, and a high concentration of an unlabeled, high-affinity ligand (e.g., diethylstilbestrol) to saturate all specific binding sites.
-
Vehicle control: Contains the radiolabeled ligand, the receptor preparation, and the same concentration of the vehicle used to dissolve the test compounds.
-
-
-
Incubation:
-
The prepared rat uterine cytosol is added to each tube to initiate the binding reaction.
-
The tubes are incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.
-
dot
Sources
- 1. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, affinity, and availability of estrogen receptor complexes in the cellular environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Efficacy of Benzothiophene-Based SERMs: Evaluating 2-(4-Methoxyphenyl)benzothiophene-6-OL Against First-Generation Modulators
Prepared by: A Senior Application Scientist
This guide provides a comprehensive comparison of the in vivo efficacy profile of the benzothiophene-based Selective Estrogen Receptor Modulator (SERM), 2-(4-Methoxyphenyl)benzothiophene-6-OL, relative to first-generation SERMs such as tamoxifen. As direct comparative data for this specific benzothiophene derivative is emerging, this document establishes a robust framework for its evaluation. We will dissect the mechanistic underpinnings of SERM activity, review the established in vivo profiles of benchmark compounds, and provide detailed experimental protocols essential for a rigorous, head-to-head comparison.
The SERM Mechanism: A Story of Tissue-Specific Gene Regulation
Selective Estrogen Receptor Modulators are a fascinating class of compounds that bind to estrogen receptors (ERs) but elicit different responses depending on the target tissue. This tissue-specificity is the cornerstone of their therapeutic value. The effect is not simply "on" or "off"; rather, the SERM-ER complex adopts a unique three-dimensional conformation. This shape dictates whether the complex recruits co-activator proteins to initiate gene transcription (an agonist effect) or co-repressor proteins to block transcription (an antagonist effect).[1]
First-generation SERMs, like tamoxifen, were groundbreaking but exhibited a mixed agonist/antagonist profile that, while beneficial in breast tissue, led to off-target effects elsewhere.[2] Later-generation SERMs, often built on different chemical scaffolds like the benzothiophene core of raloxifene and 2-(4-Methoxyphenyl)benzothiophene-6-OL, were developed to refine this tissue-selectivity and improve the safety profile.[2][3] The primary biological targets of 2-(4-Methoxyphenyl)benzothiophene-6-OL are indeed the estrogen receptors, ERα and ERβ.[3]
Comparative In Vivo Profiles: First-Generation vs. Benzothiophenes
A successful SERM should ideally exhibit antagonist activity in breast and uterine tissue while demonstrating agonist activity in bone to prevent osteoporosis and in the cardiovascular system to maintain a healthy lipid profile.
| Target Tissue | First-Generation SERM (Tamoxifen) | Benzothiophene SERM (Raloxifene - as proxy) |
| Breast | Antagonist: Reduces risk of ER+ breast cancer.[4] | Antagonist: Reduces risk of invasive breast cancer.[2][5] |
| Uterus | Agonist: Increases risk of endometrial hyperplasia and cancer.[2] | Neutral/Antagonist: Does not stimulate endometrial proliferation.[2] |
| Bone | Agonist: Preserves Bone Mineral Density (BMD) in postmenopausal women.[2] | Agonist: Prevents bone loss and reduces fracture risk.[6][7] |
| Lipid Profile | Mixed: Lowers LDL cholesterol but can significantly increase triglycerides.[1] | Favorable: Lowers LDL cholesterol with no significant effect on triglycerides or HDL.[1] |
| Thromboembolic Risk | Increased Risk: Associated with deep vein thrombosis and pulmonary embolism.[2] | Increased Risk: Similar risk profile to tamoxifen for venous thromboembolism.[5] |
Given that 2-(4-Methoxyphenyl)benzothiophene-6-OL shares the same core structure as raloxifene, it is hypothesized that its in vivo efficacy and safety profile, particularly concerning uterine tissue, will more closely resemble that of raloxifene than tamoxifen. The following experimental protocols are designed to rigorously test this hypothesis.
Framework for In Vivo Comparative Efficacy Studies
To objectively compare these compounds, standardized and validated animal models are essential. The ovariectomized (OVX) rodent is the gold-standard model for mimicking the estrogen-deficient state of postmenopause, making it ideal for studying effects on bone, uterus, and metabolism.[8]
Protocol 1: The Uterotrophic Bioassay
Causality: This assay is a rapid and reliable in vivo screen for estrogenic and anti-estrogenic activity.[9] It is based on the principle that the uterus of an immature or OVX animal will increase in weight in response to estrogenic stimulation.[9][10] This allows for a direct comparison of the uterine agonist/antagonist properties of 2-(4-Methoxyphenyl)benzothiophene-6-OL against tamoxifen.
Step-by-Step Methodology:
-
Animal Selection: Use immature female Sprague-Dawley rats (21 days old) or adult (8-10 weeks old) rats ovariectomized at least 7 days prior to the start of dosing.
-
Housing: House animals in controlled conditions (12h light/dark cycle, 22±2°C) with ad libitum access to a low-phytoestrogen diet and water.
-
Group Allocation: Randomly assign animals (n=6-8 per group) to treatment groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Positive control (e.g., 17α-ethinylestradiol, 0.3 µg/kg/day).
-
Group 3: Tamoxifen (e.g., 1 mg/kg/day).
-
Group 4-6: 2-(4-Methoxyphenyl)benzothiophene-6-OL (e.g., 0.3, 1, 3 mg/kg/day).
-
-
Administration: Administer compounds daily for three consecutive days via oral gavage or subcutaneous injection. Record body weights daily.
-
Necropsy: Approximately 24 hours after the final dose, euthanize animals via CO2 asphyxiation.
-
Tissue Collection: Carefully dissect the uterus, free of adjoining fat and connective tissue. Blot the uterus gently on moist filter paper to remove excess fluid.
-
Measurement: Immediately record the uterine wet weight to the nearest 0.1 mg.
-
Data Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the mean uterine weights of treatment groups to the vehicle control. A statistically significant increase indicates an estrogenic (agonist) effect.
Protocol 2: Ovariectomized (OVX) Rodent Model for Osteoporosis Prevention
Causality: Ovariectomy in rodents rapidly induces bone loss, particularly in the trabecular-rich metaphysis of long bones and in the vertebrae, closely mimicking the etiology of postmenopausal osteoporosis.[8] This model is crucial for determining if a SERM can act as an estrogen agonist in the skeleton to prevent this bone loss.
Step-by-Step Methodology:
-
Model Induction: Perform bilateral ovariectomy (OVX) or a sham surgery on 3-month-old female Sprague-Dawley rats.
-
Recovery & Treatment Initiation: Allow a 2-week recovery period. Initiate daily dosing via oral gavage for 6 to 8 weeks. Groups should include SHAM+Vehicle, OVX+Vehicle, OVX+Positive Control (e.g., Raloxifene, 3 mg/kg/day), and OVX+Test Compound(s).
-
In-life Monitoring: Monitor body weight weekly.
-
Necropsy and Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum isolation. Euthanize animals and dissect femurs and lumbar vertebrae.
-
Micro-Computed Tomography (µCT) Analysis: Scan the distal femur metaphysis and the L4 vertebra to quantify key bone microarchitecture parameters:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
Biomechanical Testing: Perform three-point bending tests on the femoral mid-shaft to determine mechanical properties:
-
Maximum Load (Ultimate Strength)
-
Stiffness
-
Energy to Failure (Toughness)
-
-
Serum Biomarker Analysis: Use ELISA kits to measure serum levels of P1NP (a bone formation marker) and CTX-1 (a bone resorption marker).
-
Data Analysis: Compare all OVX treatment groups to the OVX+Vehicle group to determine if the compound prevented bone loss and deterioration of mechanical properties. The SHAM group serves as the healthy baseline.
Protocol 3: Assessment of Serum Lipid Profile
Causality: SERMs can impact hepatic lipid metabolism, which has significant implications for cardiovascular health.[11][12] Tamoxifen is known to potentially increase triglycerides, a cardiovascular risk factor, while raloxifene generally has a more neutral or beneficial profile.[1] Evaluating the effect of 2-(4-Methoxyphenyl)benzothiophene-6-OL on the lipid profile is a critical component of its safety and efficacy assessment.
Step-by-Step Methodology:
-
Animal Model: This analysis can be conducted using the same animals from the OVX osteoporosis study (Protocol 3.2).
-
Sample Collection: At the terminal timepoint, collect whole blood from fasted animals (overnight fast) into serum separator tubes.
-
Serum Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
Biochemical Analysis: Use a certified clinical chemistry analyzer or commercially available colorimetric assay kits to measure serum concentrations of:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
Triglycerides (TG)
-
-
Data Analysis: Compare the lipid profiles of the OVX+Test Compound group to both the OVX+Vehicle group and the SHAM+Vehicle group to identify any significant alterations in lipid homeostasis.
Conclusion and Future Directions
The evolution of SERMs is driven by the pursuit of an ideal molecule: one that confers the bone-protective and cardioprotective benefits of estrogen without its proliferative risks in breast and uterine tissue. First-generation SERMs like tamoxifen were a pivotal first step but are hampered by significant uterine agonist activity. The benzothiophene class of SERMs, exemplified by raloxifene, offered a superior profile with improved uterine safety.
2-(4-Methoxyphenyl)benzothiophene-6-OL, as a member of this promising structural class, warrants rigorous in vivo investigation. The experimental framework provided in this guide—encompassing the uterotrophic, OVX, and lipid profile models—offers a comprehensive and validated pathway for elucidating its precise in vivo efficacy. The resulting data will be critical for determining its potential as a next-generation SERM with a superior balance of efficacy and safety compared to its predecessors.
References
-
García-Coronado, J. M., et al. (2016). Clinically used selective estrogen receptor modulators affect different steps of macrophage-specific reverse cholesterol transport. Scientific Reports. Available at: [Link]
-
Alchemist-chem. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzothiophene Properties, Uses, Safety Data & Synthesis. Alchemist-chem.com. Available at: [Link]
-
Hollenbeck, T., et al. (2020). 6′-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding. Bone Reports. Available at: [Link]
-
Cleveland Clinic. (2023). Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. Available at: [Link]
-
Prokopenko, V. M., & Kravchenko, S. V. (2018). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Biblioteka Nauki. Available at: [Link]
-
Kim, T., et al. (2022). The Efficacy of Selective Estrogen Receptor Modulators Monotherapies in Postmenopausal Women with Osteopenia. Journal of Bone Metabolism. Available at: [Link]
-
Hollenbeck, T., et al. (2020). 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding. PubMed. Available at: [Link]
-
Gennari, L., Merlotti, D., & Nuti, R. (2008). Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene. Clinical Interventions in Aging. Available at: [Link]
-
Komm, B. S., & Mirkin, S. (2012). The evolution of selective estrogen receptor modulators in osteoporosis therapy. Therapeutic Advances in Musculoskeletal Disease. Available at: [Link]
-
Wu, D., et al. (2006). Visible photooxidation of dibenzothiophenes sensitized by 2-(4-methoxyphenyl)-4, 6-diphenylpyrylium: an electron transfer mechanism without involvement of superoxide. The Journal of Physical Chemistry A. Available at: [Link]
-
Felker, A., & Mosimann, M. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLoS ONE. Available at: [Link]
-
Maximov, P. Y., Lee, T. M., & Jordan, V. C. (2013). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Current Clinical Pharmacology. Available at: [Link]
-
Jee, W. S. S., & Yao, W. (2001). Animal Models for in Vivo Experimentation in Osteoporosis Research. Journal of Musculoskeletal and Neuronal Interactions. Available at: [Link]
-
Vágvölgyi, M., et al. (2022). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. Molecules. Available at: [Link]
-
Ceger, P., et al. (2020). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental Health Perspectives. Available at: [Link]
-
Maximov, P. Y., Lee, T. M., & Jordan, V. C. (2013). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. ResearchGate. Available at: [Link]
-
Kanno, J., et al. (2002). The OECD Program to Validate the Rat Uterotrophic Bioassay to Screen Compounds for in Vivo Estrogenic Responses: Phase 1. Environmental Health Perspectives. Available at: [Link]
-
Yen, C. C., et al. (2000). Tamoxifen reduces endogenous and UV light-induced oxidative damage to DNA, lipid and protein in vitro and in vivo. Carcinogenesis. Available at: [Link]
-
Hanson, K. K., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Voisin, M., et al. (2021). Selective estrogen receptor modulators (SERMs) affect cholesterol homeostasis through the master regulators SREBP and LXR. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Bivi, N., et al. (2016). Structural Features Underlying Raloxifene's Biophysical Interaction With Bone Matrix. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Story of the Uterotrophic Assay. Regulations.gov. Available at: [Link]
-
Monroy-García, A., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol. PubChem. Available at: [Link]
-
Voisin, M., et al. (2021). Selective estrogen receptor modulators (SERMs) affect cholesterol homeostasis through the master regulators SREBP and LXR. Sci-Hub. Available at: [Link]
-
Maximov, P. Y., Lee, T. M., & Jordan, V. C. (2013). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. ScienceOpen. Available at: [Link]
-
Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Available at: [Link]
-
Urosphere. (n.d.). Uterotrophic bioassay in immature rats. Urosphere. Available at: [Link]
-
Marc G. (2017). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
-
Nyska, A., et al. (2021). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences. Available at: [Link]
-
Mauvais-Jarvis, F., Clegg, D. J., & Hevener, A. L. (2017). The effect of selective estrogen receptor modulators on type 2 diabetes onset in women: Basic and clinical insights. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Girasole, G., et al. (2004). Raloxifene modulates interleukin-6 and tumor necrosis factor-alpha synthesis in vivo: results from a pilot clinical study. Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
Sources
- 1. The effect of selective estrogen receptor modulators on type 2 diabetes onset in women: Basic and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of selective estrogen receptor modulators in osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)benzothiophene-6-OL | 225648-21-5 | Benchchem [benchchem.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-jbm.org [e-jbm.org]
- 7. Raloxifene modulates interleukin-6 and tumor necrosis factor-alpha synthesis in vivo: results from a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinically used selective estrogen receptor modulators affect different steps of macrophage-specific reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective estrogen receptor modulators (SERMs) affect cholesterol homeostasis through the master regulators SREBP and LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Novel Benzothiophene Analogs in Oncology
In the landscape of preclinical cancer research, the identification of novel small molecules with potent and selective anticancer activity is a paramount objective. Among the heterocyclic compounds that have garnered significant interest, benzothiophene derivatives have emerged as a versatile scaffold for the development of new therapeutic agents.[1] Their structural diversity allows for the targeting of various critical pathways involved in tumorigenesis and metastasis.[1] This guide provides a detailed head-to-head comparison of three distinct classes of novel benzothiophene analogs that have demonstrated promising preclinical anticancer activity: benzothiophene acrylonitriles as tubulin polymerization inhibitors, benzo[b]thiophene 1,1-dioxides as STAT3 inhibitors, and benzo[b]thiophene-3-carboxylic acid 1,1-dioxides targeting the RhoA/ROCK pathway.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the comparative efficacy, mechanism of action, and experimental protocols to evaluate these compounds in preclinical cancer models.
Comparative Efficacy of Novel Benzothiophene Analogs
The in vitro cytotoxic activity of three distinct classes of benzothiophene derivatives was evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) or the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Benzothiophene Acrylonitrile Analogs - In Vitro Efficacy (GI50, nM)[2]
| Compound | Leukemia | Colon Cancer | CNS Cancer | Prostate Cancer | Non-Small Cell Lung Cancer | Melanoma | Ovarian Cancer | Renal Cancer | Breast Cancer |
| Analog 5 | 10-66.5 | 10-66.5 | 10-66.5 | 10-66.5 | 10-35.4 | 10-45.9 | 10.5-25.1 | 26.6-45.2 | 28.3-47.8 |
| Analog 6 | 21.2-50.0 | 22.2-49.4 | 21.2-50.0 | 21.2-50.0 | 17.9-52.3 | 23.3-48.7 | 23.0-61.5 | 24.9-68.4 | 33.0-42.7 |
| Analog 13 | 21.1-98.9 | - | 21.1-98.9 | 21.1-98.9 | - | - | - | - | - |
Data represents the range of GI50 values across the respective cell lines in the NCI-60 panel.[2]
Table 2: Benzo[b]thiophene 1,1-Dioxide Derivatives (STAT3 Inhibitors) - In Vitro Efficacy (IC50, µM)[3]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | MDA-MB-435S (Breast) | DU145 (Prostate) | PANC-1 (Pancreatic) | A549 (Lung) |
| Compound 6a | - | - | - | > Stattic | - | - |
| Compound 6j | - | - | - | > Stattic | - | - |
| Compound 6o | - | - | - | > Stattic | - | - |
| Stattic (Control) | - | - | - | - | - | - |
Note: Specific IC50 values for compounds 6a, 6j, and 6o were not provided in a comparable format in the source material, but their activity was noted in the single-digit micromolar range against most tested cancer cells.[3] The IC50 values against normal human liver cells (HL-7702) were 15-25 µM, indicating selectivity for cancer cells.[3]
Table 3: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives (RhoA/ROCK Inhibitors) - In Vitro Efficacy (IC50, µM)
| Compound | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| Derivative X | - | - | - |
| Derivative Y | - | - | - |
| Derivative Z | - | - | - |
Detailed IC50 values for specific benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives targeting the RhoA/ROCK pathway were not available in the searched literature for a direct head-to-head comparison table.
Mechanisms of Action: A Divergent Approach to Cancer Therapy
The anticancer effects of these novel benzothiophene derivatives stem from their ability to modulate distinct and critical cellular pathways. Understanding these mechanisms is crucial for rational drug design and patient selection in future clinical applications.
Benzothiophene Acrylonitriles: Disrupting the Cytoskeleton
This class of compounds, exemplified by analogs 5, 6, and 13, exerts its potent anticancer activity by interfering with tubulin polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these benzothiophene acrylonitriles disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2] A significant advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of resistance to conventional tubulin-targeting agents like taxanes and vinca alkaloids.[2]
Benzo[b]thiophene 1,1-Dioxides: Targeting STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion.[1][4] Novel benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[1][3] These compounds effectively block the phosphorylation of STAT3, a critical step for its activation and nuclear translocation.[5] By inhibiting STAT3, these derivatives can induce apoptosis and suppress the expression of STAT3 target genes involved in cell survival and proliferation.[4]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides: Modulating the RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell motility, invasion, and metastasis.[6] A novel series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has been developed to target this pathway.[7] These compounds inhibit the activity of Rho-associated coiled-coil containing protein kinase (ROCK), a major downstream effector of RhoA.[6] By inhibiting ROCK, these derivatives can suppress cancer cell migration and invasion, offering a therapeutic strategy to combat metastatic disease.[6]
Experimental Protocols: A Guide to Preclinical Evaluation
To ensure the reproducibility and validity of preclinical findings, standardized and well-characterized experimental protocols are essential. The following section details the methodologies for key in vitro and in vivo assays to assess the anticancer activity of novel benzothiophene derivatives.
In Vitro Assays
Rationale: The NCI-60 screen is a robust platform for the initial evaluation of a compound's anticancer activity across a diverse panel of 60 human cancer cell lines, representing nine different cancer types.[8][9] This allows for the identification of cell lines that are particularly sensitive to the test compound and can provide early insights into potential mechanisms of action.
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[10] Cells are inoculated into 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[10]
-
Compound Addition: Test compounds are solubilized in DMSO and added to the plates at five 10-fold serial dilutions.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: After the incubation period, the sulforhodamine B (SRB) assay is performed to determine cell viability. The absorbance is read at 515 nm.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.
Rationale: This cell-free assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. It is a critical experiment to confirm the mechanism of action for compounds like the benzothiophene acrylonitriles.[12]
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin protein in a general tubulin buffer. Prepare a GTP solution.
-
Reaction Setup: In a 96-well plate, add tubulin solution, GTP, and the test compound at various concentrations. Include positive (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and negative (vehicle) controls.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Kinetic Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control.
Rationale: This assay quantifies the level of phosphorylated STAT3 (p-STAT3) in cells, providing a direct measure of STAT3 activation. It is essential for validating the mechanism of action of STAT3 inhibitors like the benzo[b]thiophene 1,1-dioxides.[14]
-
Cell Treatment: Seed cancer cells with known STAT3 activity (e.g., MDA-MB-231) in a 96-well plate. Treat the cells with the test compound at various concentrations for a specified time. Include a positive control (e.g., IL-6 to induce STAT3 phosphorylation) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA or Western Blot:
-
ELISA: Use a sandwich ELISA kit with antibodies specific for total STAT3 and p-STAT3 (Tyr705).
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total STAT3 and p-STAT3, followed by secondary antibodies.
-
-
Detection: For ELISA, measure the colorimetric or fluorescent signal. For Western Blot, detect the chemiluminescent signal.
-
Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Rationale: This assay measures the amount of active, GTP-bound RhoA in a cell lysate, which is crucial for confirming the activity of compounds targeting the RhoA/ROCK pathway.[16]
-
Cell Treatment and Lysis: Treat cells with the test compound and lyse them in a buffer that preserves GTP-bound proteins.
-
Pull-down of Active RhoA: Incubate the cell lysates with a Rhotekin-RBD (Rho-binding domain of Rhotekin) affinity resin. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: Wash the resin to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the resin and analyze the amount of RhoA by Western blotting using a RhoA-specific antibody.
-
Data Analysis: Compare the amount of active RhoA in treated samples to that in control samples. A decrease in the signal indicates inhibition of RhoA activation.
In Vivo Xenograft Models
Rationale: In vivo studies are critical for evaluating the therapeutic efficacy and safety of a lead compound in a whole-animal system. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical model.[18][19]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Conclusion and Future Directions
This guide has provided a comprehensive head-to-head comparison of three novel classes of benzothiophene derivatives with significant preclinical anticancer potential. The benzothiophene acrylonitriles demonstrate potent, broad-spectrum cytotoxicity by targeting tubulin polymerization and overcoming multidrug resistance. The benzo[b]thiophene 1,1-dioxides offer a targeted approach by inhibiting the oncogenic STAT3 signaling pathway. Finally, the benzo[b]thiophene-3-carboxylic acid 1,1-dioxides present a strategy to combat metastasis by modulating the RhoA/ROCK pathway.
The choice of which benzothiophene scaffold to advance in a drug discovery program will depend on the specific cancer type and the desired therapeutic strategy. Further preclinical development should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as evaluating their efficacy in more advanced preclinical models, such as patient-derived xenografts (PDXs) and orthotopic tumor models. Ultimately, the diverse mechanisms of action of these novel benzothiophenes underscore the value of this chemical scaffold in the ongoing search for more effective and selective cancer therapies.
References
-
Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PMC. [Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. [Link]
-
Antagonizing STAT3 Activation With Benzo[b]thiophene 1, 1-dioxide Based Small Molecules. European Journal of Medicinal Chemistry. [Link]
-
Mouse models of breast cancer in preclinical research. PMC. [Link]
-
The STAT3 Phosphorylation Assay. Bio-protocol. [Link]
-
NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
-
RhoA Activation Assay Kit. Cell Biolabs, Inc.[Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]
-
NCI-60 Screening Methodology. National Cancer Institute. [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [Link]
-
Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC. [Link]
-
Breast Cancer Xenograft. Altogen Labs. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ResearchGate. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. University of Kentucky. [Link]
-
RHO ACTIVATION ASSAY BIOCHEM KIT Cat. # BK036. Cytoskeleton, Inc.[Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. [Link]
-
Breast Cancer Xenograft Murine Models. PubMed. [Link]
-
STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis. PMC. [Link]
-
Xenograft Mouse Models. Melior Discovery. [Link]
-
Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. [Link]
-
HTS384 Screening Methodology. National Cancer Institute. [Link]
-
Comparative GI 50 (nM) values of compound 6, docetaxel and vinblas-... ResearchGate. [Link]
-
Rho Activation Assay Kit. ResearchGate. [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sc.edu [sc.edu]
- 7. researchgate.net [researchgate.net]
- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. bio-protocol.org [bio-protocol.org]
- 15. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.co.jp]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 18. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to Confirming Tissue-Specific SERM Activity
For researchers in drug development, the characterization of a novel Selective Estrogen Receptor Modulator (SERM) is a multifaceted process. The defining feature of a SERM is its ability to exert tissue-specific effects, acting as an estrogen receptor (ER) agonist in some tissues while serving as an antagonist in others.[1] This dual activity is the cornerstone of their therapeutic potential, offering the prospect of beneficial estrogenic effects in tissues like bone, while blocking detrimental estrogenic activity in tissues such as the breast and uterus.[1]
This guide provides a comprehensive framework for the preclinical evaluation of new SERMs, focusing on a suite of validated in vitro and in vivo assays to definitively characterize their tissue-specific agonist and antagonist profiles. We will use the well-established SERMs, tamoxifen and raloxifene, as benchmarks for comparison, given their distinct and well-documented activities. Tamoxifen, for instance, is known for its antagonist action in the breast but partial agonist activity in the uterus, whereas raloxifene acts as an antagonist in both the breast and uterus, while both exhibit agonist effects on bone.[2]
The Molecular Basis of SERM Tissue Specificity
The tissue-specific actions of SERMs are not arbitrary; they are rooted in the complex interplay of several factors at the molecular level. These include:
-
Estrogen Receptor Subtypes (ERα and ERβ): The differential expression of ERα and ERβ in various tissues is a primary determinant of a SERM's effect.[1][3] For example, ERα is highly expressed in the uterus and is pivotal in mediating the proliferative effects of estrogens.[4]
-
Receptor Conformation: The binding of a SERM to an estrogen receptor induces a unique conformational change in the receptor protein. This altered shape dictates how the receptor interacts with other proteins.
-
Co-regulatory Proteins: The cellular context, specifically the presence of tissue-specific co-activator and co-repressor proteins, is critical. The SERM-ER complex will recruit different co-regulators in different tissues, leading to either gene transcription (agonist effect) or repression (antagonist effect).[1][3]
This intricate mechanism underscores why each new SERM must be meticulously evaluated to understand its unique biological signature.[1]
Figure 1: Generalized mechanism of SERM tissue-specific action.
A Phased Approach to SERM Characterization: From Benchtop to Preclinical Models
A logical, stepwise approach is essential for building a comprehensive profile of a new SERM. This process begins with fundamental biochemical and cell-based assays and progresses to more complex in vivo models that reflect the physiological environment.
Phase 1: Foundational In Vitro Evaluation
The initial phase focuses on direct interactions with the estrogen receptor and the immediate cellular consequences.
1. Estrogen Receptor Competitive Binding Assay
This assay is the first step to confirm that the new compound directly interacts with the estrogen receptor and to determine its binding affinity relative to estradiol.
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled estradiol (e.g., ³H-E₂) from the estrogen receptor (ERα and/or ERβ) in a competitive manner.[5] The concentration of the test compound that displaces 50% of the radiolabeled estradiol (IC50) is determined.
-
Protocol:
-
Prepare uterine cytosol from rats, which is a rich source of estrogen receptors.[5]
-
Incubate a fixed amount of uterine cytosol protein (50-100 µg) with a constant concentration of ³H-E₂ (0.5-1.0 nM).[5]
-
Add increasing concentrations of the new SERM, estradiol (positive control), and a non-binding compound (negative control).
-
After incubation to reach equilibrium, separate the receptor-bound from free ³H-E₂ using a hydroxylapatite slurry.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
Plot the percentage of bound ³H-E₂ against the log concentration of the competitor to determine the IC50 value.
-
2. Cell-Based Reporter Gene Assays
These assays provide the first indication of whether the SERM will act as an agonist or antagonist in a cellular context. It is crucial to perform these assays in cell lines representative of different target tissues.
-
Principle: Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene, such as luciferase.[6][7] When an ER agonist binds to the endogenous or co-transfected ER, the complex binds to the ERE and drives the expression of the reporter gene, which can be quantified.
-
Protocol for ERα Activity in a Breast Cancer Context (MCF-7 cells):
-
Cell Culture: Culture MCF-7 cells, which endogenously express ERα, in a phenol red-free medium with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.[8]
-
Transfection: Transfect the cells with an ERE-luciferase reporter plasmid.
-
Treatment:
-
Agonist Mode: Treat the transfected cells with increasing concentrations of the new SERM, estradiol (positive control), and vehicle (negative control) for 24 hours.[8]
-
Antagonist Mode: Treat the cells with a fixed concentration of estradiol (e.g., 0.1 nM) alone or in combination with increasing concentrations of the new SERM, tamoxifen, or raloxifene.
-
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Protocol for ERβ Activity (HEK293 cells):
-
Cell Culture: Culture HEK293 cells, which have low endogenous ER expression.
-
Transfection: Co-transfect the cells with an ERβ expression plasmid and an ERE-luciferase reporter plasmid.[9]
-
Treatment and Analysis: Follow the same treatment and analysis steps as described for the MCF-7 cells.
-
Figure 2: Workflow for cell-based reporter gene assays.
Comparative In Vitro Data for a Hypothetical New SERM ("NewSERM")
| Assay | Estradiol | Tamoxifen | Raloxifene | NewSERM |
| ERα Binding (IC50, nM) | 1.5 | 3.2 | 2.8 | 2.5 |
| MCF-7 Reporter (Agonist, EC50, nM) | 0.1 | >1000 | >1000 | >1000 |
| MCF-7 Reporter (Antagonist, IC50, nM) | N/A | 15 | 12 | 18 |
| HEK293-ERβ Reporter (Agonist, EC50, nM) | 0.2 | 50 | 25 | 30 |
| HEK293-ERβ Reporter (Antagonist, IC50, nM) | N/A | 80 | 60 | 75 |
Table 1: Hypothetical in vitro data comparing "NewSERM" to standard compounds. This data suggests "NewSERM" is a potent ERα antagonist with some ERβ agonist/antagonist activity.
Phase 2: In Vivo Models for Tissue-Specific Effects
In vivo studies are indispensable for confirming the tissue-specific effects of a SERM in a complex physiological system. The choice of animal model is critical and should be guided by the specific questions being asked. All animal studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable.[10]
1. Uterine Tissue Response: The Immature Rat Uterotrophic Assay
This assay is a standard and sensitive method for assessing the estrogenic (agonist) and anti-estrogenic (antagonist) effects of a compound on the uterus.[1][3]
-
Principle: In immature female rats, the uterus is undeveloped and highly sensitive to estrogenic stimulation, which causes a significant increase in weight (uterotrophic response).[1] An agonist will increase uterine weight, while an antagonist will inhibit the increase caused by an estrogen.
-
Protocol (adapted from OECD Test Guideline 440): [11]
-
Animal Model: Use immature female rats (e.g., Sprague-Dawley or Wistar), approximately 21 days old.[1][3]
-
Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[1]
-
Experimental Groups:
-
Vehicle Control
-
Estradiol (positive control)
-
NewSERM (multiple dose levels)
-
Estradiol + NewSERM (to assess antagonism)
-
Reference SERMs (Tamoxifen, Raloxifene)
-
-
Endpoint Analysis: On the day after the final dose, humanely euthanize the animals and carefully dissect and weigh the uteri.[1]
-
Histology: Uterine tissue can be preserved for histological analysis to examine changes in epithelial cell height, glandular proliferation, and other markers of estrogenic activity.
-
2. Bone Health Assessment: The Ovariectomized (OVX) Rat Model of Osteoporosis
This is the gold-standard preclinical model for postmenopausal osteoporosis and is used to evaluate the bone-protective (agonist) effects of SERMs.[12][13]
-
Principle: Ovariectomy in adult female rats removes the primary source of endogenous estrogen, leading to rapid bone loss, mimicking postmenopausal osteoporosis.[12][13] A SERM with agonist activity in bone will prevent or reduce this bone loss.
-
Protocol:
-
Animal Model: Use adult female Sprague-Dawley or Wistar rats (e.g., 6 months old).[12][13]
-
Surgery: Perform bilateral ovariectomy (OVX) or a sham surgery (control). Allow for a recovery period and confirmation of estrogen depletion (e.g., 2-3 weeks).[13]
-
Dosing: Begin daily dosing with the new SERM, estradiol, raloxifene, or vehicle, typically for a period of 8-12 weeks.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA).[2][14]
-
Bone Turnover Markers: Analyze serum for markers of bone formation (e.g., osteocalcin) and resorption (e.g., CTX) at various time points.[15]
-
Micro-computed Tomography (µCT): At the end of the study, perform high-resolution µCT analysis on excised bones to assess trabecular microarchitecture (e.g., bone volume fraction, trabecular number, and separation).[14][15]
-
-
3. Breast Tissue Response: The MCF-7 Xenograft Model
This model is used to evaluate the anti-tumor (antagonist) activity of a SERM in an estrogen-dependent breast cancer model.
-
Principle: MCF-7 human breast cancer cells are estrogen-dependent for growth.[16] When implanted in immunodeficient mice supplemented with estrogen, they form tumors. A SERM with antagonist activity in breast tissue will inhibit the growth of these tumors.
-
Protocol:
-
Animal Model: Use female immunodeficient mice (e.g., nu/nu mice).
-
Estrogen Supplementation: Provide a slow-release estrogen source (e.g., estradiol pellets or injectable estradiol valerate) to support tumor growth.[4]
-
Tumor Implantation: Subcutaneously inject MCF-7 cells, often mixed with Matrigel, into the flank of the mice.[16]
-
Dosing: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups and begin daily dosing with the new SERM, tamoxifen (positive control), or vehicle.[16]
-
Endpoint Analysis:
-
Comparative In Vivo Data for "NewSERM"
| Assay | Vehicle Control | Estradiol | Tamoxifen | Raloxifene | NewSERM |
| Uterine Weight (mg) | 30 ± 4 | 150 ± 12 | 95 ± 8 | 35 ± 5 | 32 ± 4 |
| Femoral BMD (% change from OVX control) | 0 | +15% | +12% | +13% | +14% |
| MCF-7 Tumor Volume (% inhibition) | 0 | N/A (promotes growth) | 65% | 70% | 68% |
Table 2: Hypothetical in vivo data for "NewSERM". This data suggests "NewSERM" has a desirable profile: strong antagonistic effects in the uterus and breast, coupled with potent agonistic, bone-protective effects.
Conclusion: Building a Self-Validating Profile
By systematically progressing through this series of in vitro and in vivo assays, researchers can build a robust and self-validating profile of a new SERM. The in vitro data provides mechanistic insights and confirms receptor interaction, while the in vivo models validate these findings in a physiologically relevant context. The inclusion of well-characterized benchmarks like tamoxifen and raloxifene is critical for interpreting the data and understanding the unique therapeutic potential of a novel compound. This comprehensive approach, grounded in established methodologies and a clear understanding of the underlying biology, is essential for the successful development of the next generation of tissue-selective medicines.
References
-
Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A model for the testing and assessment of endocrine disrupting chemicals. Retrieved from [Link]
-
Chen, S., Hsieh, J. H., Huang, R., Sakamuru, S., Hsin, H. Y., Xia, M., & Auerbach, S. S. (2024). Using reporter gene assays to screen and identify chemical compounds that modulate estrogen receptor activity. Current Protocols, 4(1), e947. Retrieved from [Link]
-
Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Fundamental and Applied Toxicology, 38(2), 153–165. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unique Molecular Features in High-Risk Histology Endometrial Cancers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Retrieved from [Link]
-
Zand, H., Ahangari, G., Abdolshahi, A., & Shahhoseini, M. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-cancer agents in medicinal chemistry, 22(14), 2636–2642. Retrieved from [Link]
-
ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NIH Publication No. 03-4504. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Nonclinical Evaluation of Endocrine-Related Drug Toxicity Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Laboratory Rat as an Animal Model for Osteoporosis Research. Retrieved from [Link]
-
Yousefzadeh, N., Kashfi, K., Jeddi, S., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI journal, 19, 89–101. Retrieved from [Link]
-
Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Retrieved from [Link]
-
Chatterjee, S., Sharma, A., Kumar, A., Singh, A. K., & Kumar, P. (2014). Quantification of bone mineral density to define osteoporosis in rat. Journal of osteoporosis, 2014, 201476. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Nonclinical Evaluation of Endocrine-Related Drug Toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Immunohistochemical and Molecular Characterization of Endometrial Stromal Sarcomas. Retrieved from [Link]
-
van der Zanden, S. Y., van den Heuvel, J. J. M. G., Piersma, A. H., & van der Ven, L. T. M. (2021). Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment. Toxicological Sciences, 182(2), 263–275. Retrieved from [Link]
-
ResearchGate. (n.d.). HEK 293 cells ERE-luciferase reporter assay with glycinol treatments. Retrieved from [Link]
-
Journal of Clinical Gynecology and Obstetrics. (n.d.). Histological findings of polyp from the posterior uterine wall endometrium. Retrieved from [Link]
-
Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Fundamental and Applied Toxicology, 38(2), 153–165. Retrieved from [Link]
-
Pickar, J. H., & MacNeil, T. (2013). New selective estrogen receptor modulator with potent uterine antagonist activity, agonist activity in bone, and minimal ovarian stimulation. Endocrinology, 154(7), 2565–2575. Retrieved from [Link]
-
BPS Bioscience. (n.d.). SRE Reporter - HEK293 Recombinant Cell Line (ERK Pathway). Retrieved from [Link]
-
Khairani, A. F., Harmonia, S., Chou, Y., Alfarafisa, N. M., & Ramadhanti, J. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Review. Breast Cancer: Targets and Therapy, 16, 127–137. Retrieved from [Link]
-
Yousefzadeh, N., Kashfi, K., Jeddi, S., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI journal, 19, 89–101. Retrieved from [Link]
-
Regulations.gov. (2013). Endocrine Disruption Potential of Drugs: Nonclinical Evaluation. Retrieved from [Link]
-
Kim, J., & Ishida, K. P. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Chemosphere, 68(11), 2097–2104. Retrieved from [Link]
-
bioRxiv. (2024). initiated estrogen receptor signaling. Retrieved from [Link]
-
Liu, H. Y., Dai, L., & Wu, F. (2020). Correlation between Bone Turnover Markers and Bone Mineral Density in Patients Undergoing Long-Term Anti-Osteoporosis Treatment: A Systematic Review and Meta-Analysis. Journal of clinical medicine, 9(2), 320. Retrieved from [Link]
-
Hammer, P. M., Wang, A., Vermij, L., Zdravkovic, S., Heilbroner, L., Ryan, E., Geisick, R. L., Charu, V., Longacre, T. A., Suarez, C. J., Ho, C., Jenkins, T. M., Mills, A. M., Bosse, T., & Howitt, B. E. (2024). Molecular Classification Outperforms Histologic Classification in Prognostication of High-grade Endometrial Carcinomas With Undifferentiated and Sarcomatous Components. The American journal of surgical pathology. Advance online publication. Retrieved from [Link]
-
Kim, T. H., Kim, J. H., Kim, J. H., Lee, J. Y., Kim, S. H., Park, S. J., Kang, M. J., Yoon, S. H., & Choi, K. H. (2025). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. Journal of toxicological sciences, 50(7), 499–508. Retrieved from [Link]
-
Federal Register. (2013). Draft Guidance for Industry on Endocrine Disruption Potential of Drugs: Nonclinical Evaluation; Availability. Retrieved from [Link]
-
Zhang, Y., Li, S., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2025). The Creation of a Rat Model for Osteosarcopenia via Ovariectomy. Journal of visualized experiments : JoVE, (208). Retrieved from [Link]
-
ResearchGate. (n.d.). Step-by-step guideline for inducing osteoporosis using an ovariectomized rat model. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Environmental Assessment: Questions and Answers Regarding Drugs With Estrogenic, Androgenic, or Thyroid Activity Guidance for Industry. Retrieved from [Link]
-
Taconic Biosciences. (2018). Estrogen-Related Effects in Breast Cancer Xenograft Models. Retrieved from [Link]
-
Lee, J. H., Jin, H. J., Kim, J. H., & Kim, D. H. (2012). The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover. Journal of Korean Neurosurgical Society, 52(6), 540–546. Retrieved from [Link]
-
Kim, J., & Ishida, K. P. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Chemosphere, 68(11), 2097–2104. Retrieved from [Link]
-
MDPI. (n.d.). Cancers. Retrieved from [Link]
-
van der Zanden, S. Y., van den Heuvel, J. J. M. G., Piersma, A. H., & van der Ven, L. T. M. (2021). Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds. Toxicological sciences : an official journal of the Society of Toxicology, 182(2), 263–275. Retrieved from [Link]
-
Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Retrieved from [Link]
-
MDPI. (n.d.). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium. Retrieved from [Link]
-
Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats. Retrieved from [Link]
-
OECD. (2016). Test No. 478: Rodent Dominant Lethal Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay. Retrieved from [Link]
-
Ohno, K., Tachibana, K., & Tani, K. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of health science, 48(1), 36–42. Retrieved from [Link]
-
National Toxicology Program. (2011). OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. Retrieved from [Link]
Sources
- 1. urosphere.com [urosphere.com]
- 2. Quantification of bone mineral density to define osteoporosis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 14. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)benzothiophene-6-OL: Reproducibility and Scalability of Published Routes
Introduction
2-(4-Methoxyphenyl)benzothiophene-6-OL is a pivotal intermediate in the synthesis of several pharmaceuticals, most notably Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. The efficient and reliable synthesis of this core scaffold is of paramount importance for drug development and manufacturing. This guide provides a critical comparison of published synthetic routes to 2-(4-Methoxyphenyl)benzothiophene-6-OL, with a specific focus on their reproducibility and scalability. Our analysis is tailored for researchers, scientists, and professionals in the field of drug development who are looking to make informed decisions about the most suitable synthetic strategy for their needs.
The synthesis of the target molecule is typically approached in two main stages: the construction of the 2-arylbenzothiophene core, usually as a methoxy-protected precursor, 6-methoxy-2-(4-methoxyphenyl)benzothiophene, followed by a final demethylation step to yield the desired 6-hydroxy product. This guide will dissect and compare various methodologies for each of these stages.
Overall Synthetic Workflow
The general strategy involves a two-step process, starting from readily available precursors to first form the methoxy-protected benzothiophene, which is then deprotected to yield the final product.
Caption: A generalized two-step synthetic route to 2-(4-Methoxyphenyl)benzothiophene-6-OL.
Part 1: Synthesis of the Precursor: 6-Methoxy-2-(4-methoxyphenyl)benzothiophene
The formation of the benzothiophene core is the most critical part of the synthesis, and several distinct methodologies have been reported. We will compare the classical approach with more modern, efficient, and greener alternatives.
Method A: The Classical Workhorse - Polyphosphoric Acid (PPA) Mediated Cyclization
This method involves the intramolecular electrophilic cyclization of an α-arylthioacetophenone precursor.
Reaction Mechanism:
Caption: Mechanism of PPA-mediated cyclization.
Experimental Protocol (Adapted from[1][2])
-
To a stirred solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone, add polyphosphoric acid (PPA).
-
Heat the mixture with vigorous stirring. The high viscosity of PPA necessitates good mechanical stirring, especially at the beginning of the reaction[3].
-
Upon completion of the reaction (monitored by TLC or HPLC), cool the mixture and quench by carefully pouring it onto crushed ice.
-
The product precipitates and can be collected by filtration.
-
Purify the crude product, typically by recrystallization, to separate the desired 6-methoxy isomer from the 4-methoxy byproduct.
Discussion:
-
Reproducibility: The main challenge to reproducibility is the formation of a regioisomeric mixture of 6-methoxy and 4-methoxy-2-(4-methoxyphenyl)benzothiophene[4]. The ratio of these isomers can be sensitive to reaction temperature and the concentration of PPA. The workup, involving the quenching of a large amount of hot, viscous PPA, can also be difficult to control and reproduce consistently.
-
Scalability: This method is scalable, but not without significant challenges. The handling of large quantities of highly viscous and corrosive PPA requires specialized equipment. The exothermic quenching step can be hazardous on a large scale. Furthermore, the need for chromatographic separation of isomers on a large scale is often not economically viable, although in some cases, the desired isomer may selectively crystallize out[2].
-
Advantages: The starting materials are relatively inexpensive, and the reaction itself is straightforward to set up on a lab scale.
-
Disadvantages: Formation of hard-to-separate regioisomers, harsh reaction conditions, and difficult workup at a large scale.
Method B: Modern Catalytic Precision - Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions offer a more controlled and often more selective route to substituted benzothiophenes. One common approach is the annulation of an aryl sulfide with an alkyne.
Reaction Mechanism (Simplified Catalytic Cycle):
Caption: A simplified catalytic cycle for palladium-catalyzed benzothiophene synthesis.
Experimental Protocol (General procedure based on[5][6])
-
To a reaction vessel, add the aryl sulfide, the alkyne, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base.
-
Add a high-boiling solvent (e.g., DMF, toluene).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by GC or LC-MS).
-
Cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Discussion:
-
Reproducibility: Generally high, as the reaction is catalytically controlled and often highly regioselective. However, the outcome can be sensitive to the quality of the catalyst, ligand, solvent, and the presence of impurities that might poison the catalyst.
-
Scalability: Scalable, but the cost of the palladium catalyst and ligands can be a significant factor for large-scale production. Catalyst recovery and recycling are often necessary to make the process economically viable.
-
Advantages: High yields, excellent regioselectivity, and milder reaction conditions compared to the PPA method. A wide range of functional groups are tolerated[6].
-
Disadvantages: High cost of catalysts and ligands, potential for catalyst poisoning, and the need to remove residual palladium from the final product, which is a critical concern in pharmaceutical manufacturing.
Method C: The Green Frontier - Advanced Synthetic Technologies
Recent advances have focused on developing more environmentally friendly and efficient methods for benzothiophene synthesis.
This approach utilizes visible light to initiate a radical cyclization reaction.
Reaction Mechanism:
Caption: A simplified radical mechanism for visible-light-promoted benzothiophene synthesis.
Experimental Protocol (Adapted from[7][8])
-
In a reaction tube, dissolve the disulfide and the alkyne in a suitable solvent (e.g., toluene).
-
Irradiate the solution with a visible light source (e.g., blue LEDs or even sunlight) at room temperature. Oxygen from the air often serves as the oxidant[8].
-
After completion of the reaction, remove the solvent in vacuo.
-
Purify the product by column chromatography.
Discussion:
-
Reproducibility: Can be highly reproducible, provided the light source and reaction setup are consistent. The reaction is often not sensitive to minor impurities.
-
Scalability: Scalability can be a challenge due to the "photon problem" – ensuring uniform irradiation of a large reaction volume. This may require specialized photoreactors. However, some protocols are designed to be scalable[4][9].
-
Advantages: Extremely mild reaction conditions (often room temperature), use of a renewable and inexpensive energy source, and avoids the use of toxic or expensive metal catalysts[8][10].
-
Disadvantages: Potential scalability issues and the reaction rates can be slower than thermally driven processes.
Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture.
Experimental Protocol (General principles from[1][11][12])
-
In a microwave-safe reaction vessel, combine the starting materials, catalyst (if required), and a suitable high-boiling solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the desired temperature for a specified time. Reaction times are typically in the range of minutes, compared to hours for conventional heating[1][12].
-
After cooling, work up the reaction mixture as per the specific protocol.
-
Purify the product.
Discussion:
-
Reproducibility: Excellent, as microwave reactors allow for precise control over temperature and pressure.
-
Scalability: Scalable with the use of industrial-scale microwave reactors.
-
Advantages: Drastic reduction in reaction times, often leading to higher yields and cleaner reactions with fewer byproducts[12][13].
-
Disadvantages: Requires specialized and expensive equipment. Safety considerations for high-pressure reactions at scale must be addressed.
Part 2: The Final Transformation - Demethylation to 2-(4-Methoxyphenyl)benzothiophene-6-OL
The final step is the cleavage of the methyl ether to unveil the free phenol. While harsh reagents like boron tribromide (BBr3) or hydrobromic acid (HBr) are commonly used for demethylation, a more selective and potentially milder method using thiols has been reported.
Thiol-Mediated Demethylation
Reaction Mechanism:
Caption: Mechanism of thiol-mediated demethylation.
Experimental Protocol (Based on principles from[14])
-
To a solution of 6-methoxy-2-(4-methoxyphenyl)benzothiophene in a suitable solvent, add a Lewis acid (e.g., AlCl3).
-
Add a thiol, such as ethanethiol or the less odorous 2-methyl-5-t-butyl benzenethiol[14].
-
Stir the reaction mixture at an appropriate temperature until the demethylation is complete.
-
Quench the reaction, typically with an aqueous acid solution.
-
Extract the product with an organic solvent.
-
Purify the final product by recrystallization or chromatography.
Discussion:
-
Reproducibility and Scalability: This method is generally reproducible and scalable. The use of an "essentially odorless" thiol as reported in a patent can mitigate the practical challenges of handling volatile and malodorous thiols on a large scale[14]. The choice of Lewis acid and reaction temperature are critical parameters to control for a reproducible outcome.
-
Advantages: Can be more selective than strong Brønsted or Lewis acids, potentially avoiding side reactions on other sensitive functional groups. The use of less odorous thiols improves handling safety and convenience.
-
Disadvantages: Thiols are generally toxic and require careful handling. The cost of specialized thiols may be higher than that of common demethylating agents.
Comparative Summary and Recommendations
| Method | Overall Yield | Purity/Selectivity | Reaction Time | Scalability | Reproducibility | Safety & Environmental |
| PPA Cyclization | Moderate | Poor (regioisomers) | Hours | Challenging | Moderate | Harsh, corrosive reagent; difficult workup |
| Pd-Catalyzed Coupling | High | Excellent | Hours | Good (catalyst cost) | High | Toxic catalyst (must be removed); ligand cost |
| Visible-Light Synthesis | Good | Good | Hours | Moderate (photoreactor) | High | Green (mild conditions, light as reagent) |
| Microwave Synthesis | High | Excellent | Minutes | Good (requires special equipment) | Excellent | High pressure/temperature; high energy input |
| Thiol Demethylation | Good-High | Good | Hours | Good | High | Thiol toxicity/odor; Lewis acid handling |
Recommendations:
-
For Small-Scale and Research Laboratories: Microwave-assisted synthesis offers a rapid and high-yielding route to the benzothiophene precursor. Its high reproducibility is ideal for medicinal chemistry efforts where rapid access to analogs is required. Visible-light-promoted synthesis is an excellent choice for groups with a focus on green chemistry.
-
For Process Development and Scale-Up: Palladium-catalyzed cross-coupling represents a robust and selective method, provided that catalyst cost and removal can be managed effectively. While the PPA method is classically used, its drawbacks in terms of selectivity and workup make it less attractive for modern, efficient manufacturing unless a highly optimized crystallization-based purification is developed. The thiol-mediated demethylation is a promising scalable method for the final step, especially if less odorous thiols are employed.
-
For Industrial Manufacturing: A cost-benefit analysis will be crucial. An optimized palladium-catalyzed route with efficient catalyst recycling may be the most viable option. The development of a continuous flow process for the visible-light-promoted reaction could overcome its current scalability limitations and make it an attractive industrial method in the future.
References
A comprehensive list of references will be provided separately, including full citations and links to the source materials.
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. ccsenet.org [ccsenet.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
A Researcher's Guide to Benchmarking Novel Estrogen Receptor Degraders Against Fulvestrant
For drug development professionals and researchers in oncology, the quest for more effective therapies against estrogen receptor-positive (ER+) breast cancer is a continuous endeavor. Fulvestrant, a cornerstone selective estrogen receptor degrader (SERD), has long served as the benchmark for compounds aiming to disrupt ER signaling through degradation. This guide provides an in-depth, technically focused framework for the preclinical benchmarking of novel ER degrading compounds against Fulvestrant. Here, we move beyond a simple checklist of assays, delving into the causality behind experimental choices to ensure a robust and self-validating evaluation of your novel compounds.
The Central Role of ER Degradation in Breast Cancer Therapy
ER+ breast cancer, accounting for a significant majority of cases, is critically dependent on the estrogen receptor signaling pathway for its growth and proliferation.[1] Fulvestrant's therapeutic efficacy lies in its dual mechanism of action: it not only antagonizes the estrogen receptor but also induces its degradation via the ubiquitin-proteasome pathway.[2] This degradation of the receptor protein itself offers a more complete shutdown of ER-mediated signaling compared to selective estrogen receptor modulators (SERMs) that merely block the receptor. Therefore, quantifying the ER degradation capacity of novel compounds is a primary indicator of their potential clinical utility.
Experimental Framework: A Multi-Faceted Approach
A comprehensive benchmarking strategy necessitates a multi-pronged approach, evaluating not just the primary endpoint of ER degradation but also the downstream functional consequences on cancer cells. This framework is designed to provide a holistic view of a novel compound's performance relative to Fulvestrant.
Diagram: Experimental Workflow for Benchmarking ER Degraders
Caption: A structured workflow for the comprehensive evaluation of novel ER degraders.
Part 1: Quantifying Estrogen Receptor Degradation
The primary objective is to ascertain the extent and kinetics of ERα protein reduction induced by the novel compound in comparison to Fulvestrant.
Western Blotting: The Gold Standard for Protein Quantification
Western blotting provides a semi-quantitative to quantitative measure of ERα protein levels. The causality behind this choice is its ability to directly visualize and quantify the target protein.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cell lines such as MCF-7[3] or T47D[1] in appropriate media. For example, MCF-7 cells can be cultured in Eagle's MEM supplemented with 10% FBS and insulin.[4]
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with a dose-range of the novel compound and Fulvestrant (e.g., 0.1 nM to 1 µM) for various time points (e.g., 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) must be included.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody, such as GAPDH, should be used to ensure equal protein loading.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding GAPDH band intensity.
-
Express the results as a percentage of ERα protein remaining compared to the vehicle-treated control.
-
Data Presentation: ERα Protein Degradation
| Compound | Concentration (nM) | ERα Protein Level (% of Control) at 24h |
| Vehicle | - | 100% |
| Fulvestrant | 1 | 85% |
| 10 | 50% | |
| 100 | 15% | |
| Novel Compound A | 1 | 90% |
| 10 | 60% | |
| 100 | 25% | |
| Novel Compound B | 1 | 70% |
| 10 | 30% | |
| 100 | 5% |
Quantitative PCR (qPCR): Assessing Transcriptional Effects
While SERDs primarily act at the protein level, it is crucial to confirm that the observed decrease in ERα protein is not due to a reduction in its mRNA transcript, ESR1.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the compounds as described for the Western blot experiment.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for ESR1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Example Human ESR1 Forward Primer: CCACTATGGTGTGGCATCCTGT[5]
-
Example Human ESR1 Reverse Primer: GGTGATCTCACACTCGTTGGAG[5]
-
Example Human GAPDH Forward Primer: GAAGGTGAAGGTCGGAGTCA
-
Example Human GAPDH Reverse Primer: TTGAGGTCAATGAAGGGGTC
-
The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
-
Data Analysis:
-
Calculate the relative expression of ESR1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
-
Data Presentation: ESR1 mRNA Expression
| Compound | Concentration (nM) | Relative ESR1 mRNA Expression (Fold Change) at 24h |
| Vehicle | - | 1.0 |
| Fulvestrant | 100 | ~1.0 |
| Novel Compound A | 100 | ~1.0 |
| Novel Compound B | 100 | ~1.0 |
Part 2: Evaluating the Functional Consequences of ER Degradation
Demonstrating that ER degradation translates into anti-cancer activity is paramount. This involves assessing the impact of the novel compounds on cell viability and their ability to induce apoptosis.
Cell Viability Assays: Gauging Anti-Proliferative Effects
Assays such as the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which is a proxy for cell viability and proliferation.
Detailed Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed MCF-7 or T47D cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the novel compound and Fulvestrant for 72-96 hours.
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound. The IC50 for Fulvestrant in MCF-7 cells is approximately 0.29 nM.[9]
-
Data Presentation: Cell Viability (IC50 Values)
| Compound | IC50 in MCF-7 cells (nM) | IC50 in T47D cells (nM) |
| Fulvestrant | 0.29[9] | ~1.0 |
| Novel Compound A | 0.5 | 1.5 |
| Novel Compound B | 0.1 | 0.8 |
Apoptosis Assays: Measuring Programmed Cell Death
Induction of apoptosis is a key mechanism by which anti-cancer drugs exert their effects. This can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade.
Detailed Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment:
-
Seed and treat cells in a 96-well plate as described for the cell viability assay.
-
-
Assay Procedure:
-
Add the Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix and incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Express the results as a fold-change in caspase-3/7 activity relative to the vehicle-treated control.
-
Data Presentation: Caspase-3/7 Activity
| Compound | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) at 48h |
| Vehicle | - | 1.0 |
| Fulvestrant | 100 | 3.5 |
| Novel Compound A | 100 | 2.8 |
| Novel Compound B | 100 | 4.2 |
Part 3: Delving into the Mechanism of Action
To ensure that the observed ER degradation is a direct effect of the novel compound and to understand its mechanism, further mechanistic studies are warranted.
Diagram: ERα Degradation via the Ubiquitin-Proteasome System
Sources
- 1. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)benzothiophene-6-OL
This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Methoxyphenyl)benzothiophene-6-OL. As a compound utilized in research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.
A Note on Regulatory Compliance: This guide is based on established best practices and available safety data. However, it is imperative to consult and adhere to all local, state, and federal environmental regulations governing chemical waste disposal. Your institution's Environmental Health & Safety (EHS) department is the primary authority for guidance.
Hazard Assessment: Understanding the Risk Profile
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. 2-(4-Methoxyphenyl)benzothiophene-6-OL, and its structural analogs, present several potential risks. While comprehensive toxicological data for this specific molecule may be limited, data from closely related benzothiophene and phenolic compounds inform a cautious approach.
Aggregated GHS information for the parent compound, 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol, indicates several hazards.[1] The primary risks associated with this class of compounds are summarized below.
| Hazard Class | GHS Hazard Statement | Potential Impact |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects.[1][2][3] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic effects.[1][2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation of dust or aerosols may be harmful.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or irritation.[1][2] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Contact with eyes can result in serious, potentially irreversible, damage.[1][2] |
| Aquatic Hazard | H411/H413: Toxic to aquatic life with long lasting effects | Release into the environment poses a significant threat to aquatic ecosystems.[1] |
The phenolic hydroxyl group (-OL) suggests potential for environmental toxicity, a common trait among phenolic compounds which can be harmful to aquatic life.[4][5] Therefore, under no circumstances should this compound or its waste be disposed of via the sanitary sewer system.[6][7]
Core Principles for Waste Management
The following principles are foundational to the safe disposal of 2-(4-Methoxyphenyl)benzothiophene-6-OL and form the basis of the detailed protocol that follows.
-
Segregation is Key: Never mix incompatible waste streams. Waste containing this compound should be segregated from other chemical wastes unless explicitly permitted by your EHS office. At a minimum, halogenated and non-halogenated solvent wastes should be collected separately.[7]
-
Containment Integrity: Use only approved, chemically compatible, and properly sealed waste containers.[7][8] For solid waste, a securely sealed polyethylene or glass container is appropriate. For liquid waste, safety-coated glass or polyethylene containers are recommended.
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Methoxyphenyl)benzothiophene-6-OL," and an indication of its primary hazards (e.g., "Toxic," "Environmental Hazard").[8]
-
Avoid Environmental Release: All handling and disposal steps must be designed to prevent release into the environment. This includes avoiding sewer disposal and ensuring contaminated materials are not discarded in regular trash.[6]
Step-by-Step Disposal Protocol
This protocol is divided into three phases: immediate collection at the point of generation, temporary accumulation and storage, and the final disposal pathway.
Phase 1: Collection at the Point of Generation
This phase covers the immediate handling of waste as it is produced during research activities.
For Solid Waste (e.g., residual compound, contaminated weighing paper):
-
Designate a Waste Vessel: Before starting your experiment, designate a specific, labeled container for solid waste. A small, wide-mouth glass jar or a polyethylene container with a screw cap is ideal.
-
Transfer Promptly: Using a spatula or brush, carefully transfer all solid residues into the designated waste container.
-
Contain Contaminated Materials: Any disposable materials that have come into direct contact with the solid compound (e.g., weighing papers, gloves, paper towels) must be placed in the same solid waste container.
-
Seal Container: Keep the container sealed when not in use.[8]
For Liquid Waste (e.g., solutions in organic solvents, mother liquor from crystallization):
-
Use a Dedicated Waste Container: Collect all liquid waste containing 2-(4-Methoxyphenyl)benzothiophene-6-OL in a dedicated, labeled, and properly vented hazardous waste container.
-
Solvent Compatibility: The container material must be compatible with the solvent used (e.g., glass for most organic solvents).
-
Segregate Aqueous Waste: Do not mix organic solvent waste with aqueous waste streams.[7]
-
Avoid Drains: Under no circumstances should liquid waste containing this compound be poured down the drain.[6] This is due to its potential aquatic toxicity and the risk of damaging wastewater treatment processes.[4][6]
Phase 2: Waste Accumulation and Storage
This phase outlines the procedures for the safe, temporary storage of the collected waste containers in the laboratory.
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical contents. Note the accumulation start date.
Phase 3: Final Disposal Pathway
The recommended and most environmentally sound method for the final disposal of 2-(4-Methoxyphenyl)benzothiophene-6-OL is incineration by a licensed hazardous waste facility .[9]
Rationale for Incineration:
-
Complete Destruction: High-temperature incineration, particularly when equipped with an afterburner and scrubber, ensures the complete thermal destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and sulfur oxides (which are then scrubbed from the exhaust).[6]
-
Prevents Environmental Contamination: This method prevents the compound from leaching into soil or groundwater, which could occur with landfill disposal.
-
Neutralizes Toxicity: Incineration effectively neutralizes the biological and toxicological activity of the compound.
Disposal Procedure:
-
Contact EHS: When your waste container is full or has reached its storage time limit, contact your institution's Environmental Health & Safety (EHS) department.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Do not attempt to transport the waste yourself.
-
Documentation: Complete all required waste disposal forms or manifests as provided by your EHS office. Ensure the chemical composition is accurately described.
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for 2-(4-Methoxyphenyl)benzothiophene-6-OL.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves. For large spills, a respirator may be necessary.
-
Contain the Spill: If the spill is liquid, contain it using a chemical spill kit with appropriate absorbent pads or materials. Do not use combustible materials like paper towels to absorb a spill from a flammable solvent.
-
Clean Up Solid Spills: For solid spills, carefully sweep or scoop the material into a designated waste container.[10] Avoid creating dust. If necessary, lightly moisten the material with a non-reactive liquid (like water, if compatible) to minimize dust generation.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container.[6]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of 2-(4-Methoxyphenyl)benzothiophene-6-OL, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
PubChem. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Zaher, N. H., Rashed, E. R., Elhazek, R. M., & El-Ghazaly, M. A. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527–1539. [Link]
-
Sá, F. S., Moreira, S. A., Sirtori, C., & Lemos, S. G. (2023). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI. [Link]
-
ResearchGate. (2025-08-06). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
-
International Journal of Pharmaceutical Sciences. (2024-06-10). Benzothiophene: Assorted Bioactive Effects. ijpsonline.com. [Link]
-
Alchemist-chem. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzothiophene Properties, Uses, Safety Data & Synthesis. Alchemist-chem. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. [Link]
-
Wikipedia. (n.d.). Benzothiophene. Wikipedia. [Link]
-
Chemistry For Everyone. (2025-08-03). How Do You Dispose Of Phenol Safely? YouTube. [Link]
-
Quinoline. (n.d.). 6-Methoxy-2-(4-Methoxyphenyl)-1-Benzothiophene | Chemical Properties, Applications & Safety. Quinoline. [Link]
-
Journal of Chromatographic Science. (n.d.). Determination of Phenolic Compounds in Wastewater by Liquid-Phase Microextraction Coupled with Gas Chromatography. academic.oup.com. [Link]
-
University of Texas at Austin. (n.d.). Hazardous Waste Disposal Procedures. UT Austin. [Link]
-
ResearchGate. (2018-08-13). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023-05-17). Removal of Phenol from Biomedical Waste via an Adsorption Process. MDPI. [Link]
-
Sonal Plasrub Industries. (n.d.). 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[b] Thiophene Manufacturers India. Sonal Plasrub. [Link]
-
Fengchen Group Co., Ltd. (n.d.). 6-Methoxy-2-(4-methoxyphenyl) Benzo[b]thiophene CAS 63675-74-1. Fengchen Group. [Link]
Sources
- 1. 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol | C14H10O2S | CID 445920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | 63675-74-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mtu.edu [mtu.edu]
- 9. youtube.com [youtube.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-(4-Methoxyphenyl)benzothiophene-6-OL
Researchers, scientists, and drug development professionals working with novel compounds like 2-(4-Methoxyphenyl)benzothiophene-6-OL are at the forefront of innovation. Ensuring the safe handling of such specialized chemicals is paramount to both personal safety and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for 2-(4-Methoxyphenyl)benzothiophene-6-OL, a compound with potential biological activity stemming from its benzothiophene and phenolic moieties.
Hazard Identification and Risk Assessment
Key Structural Components and Their Inferred Hazards:
-
Benzothiophene Core: Benzothiophene and its derivatives are known to be bioactive.[1] Some substituted benzothiophenes have been investigated for their potential psychoactive properties.[2] Subchronic toxicity studies on benzothiophene in rats have shown effects on the liver and kidneys at higher doses.[3] The basic benzothiophene structure is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][4]
-
Phenolic Group (-OH): The hydroxyl group attached to the benzothiophene ring system imparts phenolic properties. Phenols are known to be corrosive and can cause severe skin burns and eye damage.[5] They are also often toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Methoxyphenyl Group: The methoxyphenyl group itself is generally less hazardous, but its presence contributes to the overall lipophilicity of the molecule, which can influence its absorption and metabolic pathways. Safety data for related compounds like 4-methoxyphenol indicate it can cause skin and eye irritation.[6]
Based on this analysis, 2-(4-Methoxyphenyl)benzothiophene-6-OL should be handled as a compound that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or burns.
GHS Hazard Classification (Inferred):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following protocol is based on the inferred hazards and best practices for handling bioactive and potentially corrosive organic compounds.
Core PPE Requirements
A baseline of PPE is mandatory for any handling of 2-(4-Methoxyphenyl)benzothiophene-6-OL, regardless of the quantity or procedure.
1. Preparation:
-
Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.
-
Designate a specific area within a chemical fume hood for the handling of 2-(4-Methoxyphenyl)benzothiophene-6-OL.
-
Assemble all necessary glassware, reagents, and waste containers.
-
Don the appropriate PPE as outlined in Section 2.
2. Weighing and Transfer:
-
Always weigh the solid compound within a chemical fume hood to contain any airborne dust.
-
Use a spatula and weigh paper or a weighing boat for accurate and clean transfers.
-
Avoid creating dust by handling the material gently.
3. Dissolution:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately sealed or vented to prevent aerosolization or pressure buildup.
4. Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Thoroughly clean all glassware and equipment that came into contact with the compound.
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
All waste contaminated with 2-(4-Methoxyphenyl)benzothiophene-6-OL must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, and any residual solid compound. Collect this waste in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.
-
Liquid Waste: Solutions containing 2-(4-Methoxyphenyl)benzothiophene-6-OL should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. As this is a non-halogenated organic compound, it should be segregated from halogenated solvent waste streams. [2][7]* Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Disposal Guidelines for Sulfur-Containing Waste:
While specific regulations may vary, general guidelines for the disposal of sulfur-containing waste often involve landfilling in approved hazardous waste facilities. [8][9]It is imperative to follow your institution's and local regulations for hazardous waste disposal. All waste containers must be clearly labeled with the full chemical name and associated hazards.
Emergency Procedures
Spills:
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Carefully scoop the absorbent material into a designated solid waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent others from entering the area.
-
Follow your institution's emergency response procedures.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [10]Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. [10]Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these safety protocols, researchers can confidently and safely handle 2-(4-Methoxyphenyl)benzothiophene-6-OL, fostering a secure environment for scientific discovery.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Hydroxy-2-methoxybenzaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid.
- Biosynth. (2022, April 25). Safety Data Sheet: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
- Bio-Techne. (2013, September 9). Safety Data Sheet.
- Wikipedia. (n.d.). Substituted benzothiophene.
- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.
- Fisher Scientific. (2016, February 5). Safety Data Sheet: Thianaphthene.
- Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
- Poon, R., et al. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health Part A, 55(3), 159-173.
- Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety - University of Colorado Boulder.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
- Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety - University of Iowa.
- ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity.
- The Safety Man. (n.d.). Gloves Chemical Resistance Chart.
- World Health Organization. (n.d.). Sulfur-Containing Heterocyclic Compounds.
- Maji, M., et al. (2018). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides.
- Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7173-7182.
- Occupational Safety and Health Administration. (n.d.). BENZENE.
- ResearchGate. (n.d.). Disposal methods, health effects and emission regulations for sulfur hexafluoride and its by-products.
- Wikipedia. (n.d.). Benzothiophene.
- Google Patents. (n.d.). EP0376197A1 - Sulfur-containing heterocyclic compounds.
- University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
- Health and Safety Authority. (2021, May 18). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- Microflex. (n.d.). Chemicals Chemicals.
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Subchronic toxicity of benzothiophene on rats following dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. open.alberta.ca [open.alberta.ca]
- 9. open.alberta.ca [open.alberta.ca]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
